alpha-Sulfophenylacetic acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-phenyl-2-sulfoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMCXDGQQVYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328744 | |
| Record name | alpha-Sulfophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41360-32-1 | |
| Record name | alpha-Sulfophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of α-Sulfophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Sulfophenylacetic Acid
α-Sulfophenylacetic acid, systematically known as 2-phenyl-2-sulfoacetic acid, is a bifunctional organic molecule featuring both a carboxylic acid and a sulfonic acid group attached to the same benzylic carbon.[1][2] This unique structural arrangement confers upon it potent acidic properties and makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its application as a building block for the synthesis of protein tyrosine phosphatase inhibitors highlights its importance in the development of potential therapeutics for a range of diseases.[1] This guide provides a comprehensive overview of the primary synthetic routes to α-sulfophenylacetic acid, offering detailed protocols, mechanistic insights, and a comparative analysis to inform laboratory and process development endeavors.
Core Synthetic Strategies
The synthesis of α-sulfophenylacetic acid is primarily achieved through two main pathways:
-
Direct Sulfonation of Phenylacetic Acid: This approach involves the direct introduction of a sulfonic acid group onto the α-carbon of phenylacetic acid using a suitable sulfonating agent.
-
Nucleophilic Substitution of α-Halophenylacetic Acid Derivatives: This method relies on the displacement of a halogen at the α-position of a phenylacetic acid derivative with a sulfite-containing nucleophile.
This guide will delve into the practical execution of these strategies, providing field-proven insights into the causality behind experimental choices.
Method 1: Direct Sulfonation of Phenylacetic Acid
The direct sulfonation of phenylacetic acid is a conceptually straightforward approach, though careful control of reaction conditions is crucial to favor α-substitution over competing aromatic ring sulfonation. The choice of sulfonating agent is a key determinant of the reaction's success.
Mechanism of α-Sulfonation
The sulfonation at the α-carbon of a carboxylic acid is an electrophilic substitution reaction that proceeds through an enol or enolate intermediate. The acidic α-proton of phenylacetic acid can be removed under appropriate conditions to form an enolate, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonating agent.
Diagram: Proposed Mechanism for α-Sulfonation of Phenylacetic Acid
Caption: Synthesis of α-sulfophenylacetic acid from an α-bromoester.
Experimental Protocol: From Ethyl α-Bromophenylacetate
This two-step protocol begins with the synthesis of the α-bromo ester, followed by nucleophilic substitution and hydrolysis.
Part A: Synthesis of Ethyl α-Bromophenylacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.1 eq).
-
Bromination: Slowly add bromine (1.1 eq) dropwise to the mixture. The reaction is often initiated by gentle warming.
-
Reaction: Heat the mixture to 80-90 °C for several hours until the evolution of HBr gas ceases.
-
Esterification: Cool the reaction mixture and slowly add absolute ethanol (excess).
-
Work-up and Purification: The crude ethyl α-bromophenylacetate is purified by distillation under reduced pressure.
Part B: Synthesis of α-Sulfophenylacetic Acid
-
Reaction Setup: In a round-bottom flask, dissolve ethyl α-bromophenylacetate (1.0 eq) in a mixture of ethanol and water.
-
Nucleophilic Substitution: Add sodium sulfite (1.2 eq) to the solution and heat the mixture to reflux for 4-6 hours.
-
Hydrolysis: After cooling, add a solution of sodium hydroxide (2.5 eq) and continue to reflux for another 2-3 hours to hydrolyze the ester.
-
Work-up:
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude α-sulfophenylacetic acid can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Hell-Volhard-Zelinsky Reaction: The synthesis of the α-bromo acid from the carboxylic acid using bromine and a phosphorus catalyst is a classic and reliable method.
-
Esterification: The carboxylic acid is converted to an ester to protect the acidic proton during the subsequent nucleophilic substitution.
-
Aqueous Ethanol Solvent: A mixture of ethanol and water is used to dissolve both the organic ester and the inorganic sodium sulfite.
-
Base Hydrolysis: Strong base (NaOH) is used for the saponification of the ester to the corresponding carboxylate salt, which is then protonated in the acidic work-up.
Comparative Analysis of Synthesis Methods
| Feature | Direct Sulfonation | Nucleophilic Substitution |
| Starting Materials | Phenylacetic acid, Sulfonating agent (e.g., Chlorosulfonic acid) | Phenylacetic acid, Bromine, Ethanol, Sodium sulfite |
| Number of Steps | Typically one main reaction step | Multiple steps (halogenation, esterification, substitution, hydrolysis) |
| Potential Byproducts | Aromatic sulfonation products, sulfones | Di-substitution products, elimination products |
| Process Control | Requires careful temperature control due to highly reactive sulfonating agents | Generally more manageable reaction conditions |
| Scalability | Potentially more direct for large-scale production if selectivity can be controlled | Multi-step nature can be less efficient for large-scale synthesis |
| Safety Considerations | Use of highly corrosive and reactive sulfonating agents | Use of bromine, a hazardous and corrosive reagent |
Conclusion
Both direct sulfonation and nucleophilic substitution pathways offer viable routes to α-sulfophenylacetic acid. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, available starting materials, and the capabilities for handling hazardous reagents. For laboratory-scale synthesis where control and purity are paramount, the nucleophilic substitution route may be preferred despite its multi-step nature. For industrial applications, the direct sulfonation method could be more economical if the reaction conditions can be optimized to achieve high selectivity for the desired α-sulfonated product. Further research into milder and more selective sulfonating agents could enhance the appeal of the direct sulfonation approach.
References
-
PubChem. alpha-Sulfophenylacetic acid. [Link]
-
Organic Syntheses. α,α'-DIBROMODIBENZYL SULFONE. [Link]
-
Organic Syntheses. Ethanesulfonic acid, 2-bromo-, sodium salt. [Link]
-
Organic Syntheses. phenylacetic acid. [Link]
-
Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]
-
ChEBI. alpha-sulfophenylacetic acid. [Link]
-
Patentscope. Patents for USNMCXDGQQVYSW-UHFFFAOYSA-N. [Link]
Sources
Introduction: Defining a Versatile Chemical Intermediate
An In-depth Technical Guide to the Chemical Properties of alpha-Sulfophenylacetic Acid
alpha-Sulfophenylacetic acid, systematically named 2-phenyl-2-sulfoacetic acid, is an organosulfur compound of significant interest in medicinal chemistry and biochemical research.[1][2] With the molecular formula C₈H₈O₅S and a molecular weight of 216.21 g/mol , its structure is characterized by a phenylacetic acid core functionalized with a sulfonic acid group at the alpha (α) position.[1][2] This unique arrangement of two distinct acidic moieties on a single benzylic carbon imparts a compelling set of chemical properties that make it a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Notably, it serves as a key building block for developing inhibitors of protein tyrosine phosphatases, enzymes critical to cellular signaling pathways.[1] This guide provides an in-depth exploration of its core chemical properties, reactivity, and analytical characterization, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Physicochemical Characteristics
The foundation of alpha-sulfophenylacetic acid's utility lies in its molecular architecture and the resulting physical properties. Understanding these characteristics is paramount for its effective handling, reaction design, and application.
Molecular Structure
The molecule consists of a chiral center at the alpha-carbon, which is bonded to a phenyl group, a carboxyl group, a sulfo group, and a hydrogen atom. This structure dictates its reactivity and interactions.
Caption: Molecular structure of alpha-Sulfophenylacetic acid.
Physicochemical Data
The compound's physical properties are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.
| Property | Value | Source |
| IUPAC Name | 2-phenyl-2-sulfoacetic acid | [2] |
| Molecular Formula | C₈H₈O₅S | [1][2] |
| Molecular Weight | 216.21 g/mol | [2] |
| Melting Point | ~225 °C | [3] |
| Predicted Density | 1.587 ± 0.06 g/cm³ | [1][3] |
| Appearance | Off-white powder/solid | [4] |
| Solubility | High solubility in aqueous solutions (>0.5 mg/mL at pH 6) | [1] |
The high water solubility is a direct consequence of the two polar acidic groups, which readily form hydrogen bonds with water.[1] In the solid state, the molecule forms stable crystal lattices stabilized by extensive intermolecular hydrogen bonding networks between these acidic groups.[1]
Acidity and Ionization Behavior: A Diprotic System
A defining feature of alpha-sulfophenylacetic acid is its nature as a diprotic acid.[1] The presence of both a carboxylic acid and a sulfonic acid group results in two distinct ionization events.
-
Sulfonic Acid Group (-SO₃H): This group is exceptionally acidic, with a predicted pKa value approaching -2.[1] The high acidity stems from the stability of the resulting sulfonate anion (R-SO₃⁻), which is resonance-stabilized across three oxygen atoms. In nearly all practical aqueous environments (pH > 0), this group can be considered fully deprotonated.
-
Carboxylic Acid Group (-COOH): While less acidic than the sulfonic acid, the carboxylic acid group is significantly stronger than that of a simple alkyl carboxylic acid. Its acidity is enhanced by the powerful electron-withdrawing inductive effect of the adjacent sulfonate group. The predicted pKa for the compound as a whole is -0.12 ± 0.50, reflecting the profound influence of the sulfo moiety.[1][3]
This dual-acid character is crucial for its biological applications, as it allows for strong electrostatic interactions and hydrogen bonding with basic residues in enzyme active sites.[1]
Caption: Ionization states of alpha-sulfophenylacetic acid.
Chemical Reactivity and Synthetic Utility
The reactivity profile of alpha-sulfophenylacetic acid is dictated by its two functional groups, which exhibit distinct chemical behaviors.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is the primary site for synthetic modification. Its reactivity is enhanced by the electron-withdrawing nature of the alpha-sulfonate group, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.[1]
-
Amidation: It readily reacts with primary and secondary amines under standard peptide coupling conditions (e.g., using coupling agents like HATU or EDC) to form a diverse library of amide derivatives. This is a common strategy for developing enzyme inhibitors.[1]
-
Esterification: Standard esterification reactions with alcohols can be performed, typically under acidic catalysis, to yield the corresponding esters.[1]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this requires careful control to avoid side reactions.
Reactions of the Sulfonic Acid Group
The sulfonic acid group is chemically robust and generally unreactive toward nucleophilic substitution due to the strength of the S-O bonds and the stability of the sulfonate anion.[1] However, it can be converted into other functional groups:
-
Sulfonamide Formation: While less common than amidation of the carboxyl group, the sulfonic acid can be converted to a sulfonyl chloride (e.g., using thionyl chloride or PCl₅), which then reacts with amines to form sulfonamides. Sulfonamides are a well-known pharmacophore in many drug classes.[1]
-
Electrostatic Interactions: The negatively charged sulfonate group readily participates in non-covalent interactions, such as hydrogen bonding and electrostatic associations with cationic species, which is key to its role in enzyme binding.[1]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of alpha-sulfophenylacetic acid. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
-
¹H NMR: The proton spectrum would be expected to show a complex multiplet in the aromatic region (typically ~7.2-7.6 ppm) corresponding to the five protons of the phenyl ring. A key signal would be a singlet for the lone proton on the alpha-carbon, likely shifted downfield due to the deshielding effects of the adjacent phenyl, carboxyl, and sulfo groups. The acidic protons of the -COOH and -SO₃H groups are often broad and may exchange with deuterium in solvents like D₂O, causing them to disappear from the spectrum.
-
¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (typically ~170-180 ppm), and the alpha-carbon, which would be significantly influenced by its three electron-withdrawing substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups.[5][6]
-
A very broad absorption band is expected from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.
-
A sharp, strong C=O stretching absorption should appear around 1700-1725 cm⁻¹.
-
Strong, characteristic absorptions for the S=O stretching of the sulfonic acid group are expected in the regions of 1340-1350 cm⁻¹ (asymmetric) and 1150-1165 cm⁻¹ (symmetric).
UV-Visible (UV-Vis) Spectroscopy
The phenyl group is the primary chromophore. UV-Vis spectroscopy would reveal absorptions characteristic of the benzene ring, typically showing a strong band below 220 nm and weaker, fine-structured bands between 240-270 nm, corresponding to π→π* electronic transitions.[6][7]
Stability and Degradation Profile
For applications in drug development, understanding a compound's stability is non-negotiable.[8]
-
Thermal and Storage Stability: alpha-Sulfophenylacetic acid demonstrates good chemical stability under ambient, dry storage conditions.[1] To ensure long-term integrity, it should be stored in sealed containers protected from moisture at temperatures below 25°C.[1]
-
pH-Dependent Stability: The compound's stability can vary under different pH conditions. While it is resistant to hydrolysis at neutral pH, extreme acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation pathways such as decarboxylation or desulfonation, though the latter is generally difficult.
-
Photostability: Aromatic compounds can be susceptible to photodegradation.[9] Studies exposing solutions to controlled UV or visible light are necessary to determine its photolytic stability, a key parameter for formulation development.
Analytical Methodologies: A Protocol for Quantification
Accurate quantification of alpha-sulfophenylacetic acid is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method.
HPLC-UV Protocol
This protocol provides a self-validating system for the separation and quantification of the analyte. The causality for each choice is explained to ensure methodological transparency.
Objective: To determine the purity and concentration of alpha-Sulfophenylacetic acid.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh ~10 mg of the reference standard and dissolve in the mobile phase to create a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.
-
Rationale: Using the mobile phase as the diluent prevents peak distortion and baseline instability caused by solvent mismatch.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Rationale: A C18 reverse-phase column is chosen due to the molecule's moderate polarity, providing good retention and separation from more polar or non-polar impurities.
-
-
Mobile Phase: Isocratic elution with 70:30 (v/v) 20 mM Potassium Phosphate buffer (pH 2.5) : Acetonitrile.
-
Rationale: The acidic pH (2.5) ensures the carboxylic acid group is fully protonated, leading to a single, sharp chromatographic peak and improved retention on the C18 phase. The acetonitrile concentration is optimized for an appropriate retention time (typically 3-7 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Rationale: This wavelength corresponds to a common absorption maximum for the phenyl ring, providing good sensitivity.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis. The curve should have a correlation coefficient (r²) of ≥0.999 for acceptance.
-
Determine the concentration of unknown samples by interpolating their peak areas from the calibration curve.
-
Caption: Workflow for HPLC-UV analysis of alpha-sulfophenylacetic acid.
Safety and Handling
alpha-Sulfophenylacetic acid requires careful handling in a laboratory setting. According to its GHS classification, it presents several hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Causes skin irritation and serious eye damage.[2]
-
May cause respiratory irritation.[2]
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
In case of contact, rinse the affected area immediately and thoroughly with water. Seek medical attention for eye contact or if symptoms persist.[4]
Conclusion
alpha-Sulfophenylacetic acid is a molecule whose chemical properties are a direct result of the interplay between its phenyl, carboxylic acid, and sulfonic acid functionalities. Its strong diprotic nature, high water solubility, and versatile reactivity at the carboxyl group make it an exceptionally useful building block in medicinal chemistry. A thorough understanding of its physicochemical characteristics, spectroscopic signature, and stability profile, as outlined in this guide, is essential for any scientist aiming to leverage its potential in research and development.
References
-
alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605. PubChem. [Link]
-
Product information, Alpha-Sulfophenylacetic acid. P&S Chemicals. [Link]
-
Alpha-sulfophenylacetic acid (C8H8O5S). PubChemLite. [Link]
-
alpha-Sulfophenylacetic acid, CAS No. 41360-32-1. iChemical. [Link]
-
Phenylacetic acid. Organic Syntheses Procedure. [Link]
-
Phenylacetic acid. Wikipedia. [Link]
-
Supporting information. Royal Society of Chemistry. [Link]
- Substituted phenylacetic acid compounds.
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
-
Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Ohio Journal of Science. [Link]
-
The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. [Link]
-
Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations?. PubMed. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Human Metabolome Database. [Link]
-
pKa Data Compiled by R. Williams. pKa Values INDEX. [Link]
-
Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. ScienceDirect. [Link]
-
(+-)-alpha-Hydroxyphenylacetic acid | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]
-
Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
[Study on the analysis of alpha-naphthylacetic acid]. ResearchGate. [Link]
-
Photodegradation of α-naphthaleneacetic acid in aqueous solution. ResearchGate. [Link]
-
Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]
Sources
- 1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 2. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Sulfophenylacetic acid CAS#: 41360-32-1 [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lehigh.edu [lehigh.edu]
- 6. azooptics.com [azooptics.com]
- 7. rsc.org [rsc.org]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
solubility of alpha-Sulfophenylacetic acid in different solvents
An In-depth Technical Guide to the Solubility of α-Sulfophenylacetic Acid
Abstract
α-Sulfophenylacetic acid (α-SPA) is a pivotal intermediate in medicinal chemistry and organic synthesis, recognized for its role in the development of novel therapeutics, particularly protein tyrosine phosphatase inhibitors[1]. Its unique molecular architecture, featuring both a sulfonic acid and a carboxylic acid moiety on a phenylacetic acid backbone, imparts a complex solubility profile that is critical to its application in synthesis, purification, and formulation[1][2]. This guide provides a comprehensive analysis of the physicochemical principles governing the solubility of α-SPA, addresses the notable gap in publicly available quantitative data, and presents a robust, validated protocol for its experimental determination.
The Physicochemical Landscape of α-Sulfophenylacetic Acid
A molecule's solubility is dictated by its structure. For α-SPA (Formula: C₈H₈O₅S, Molecular Weight: 216.21 g/mol ), a nuanced understanding of its functional groups is paramount to predicting its behavior in different solvent systems[1][2].
Molecular Structure: An Amphiphilic Dichotomy
The structure of α-SPA presents a fascinating duality. It comprises:
-
A Hydrophobic Phenyl Ring: This nonpolar aromatic group tends to interact favorably with nonpolar organic solvents through van der Waals forces.
-
Two Hydrophilic Acidic Groups: The presence of both a highly polar sulfonic acid (-SO₃H) group and a polar carboxylic acid (-COOH) group allows for strong hydrogen bonding with polar protic solvents like water[1].
This combination of polar and nonpolar regions makes α-SPA an amphiphilic molecule. Its solubility is therefore a delicate balance between the hydrophobic character of the phenyl ring and the profound hydrophilic nature of the two acidic functional groups. The sulfo group, in particular, is known to significantly enhance aqueous solubility[3].
Intermolecular Interactions and Their Influence
The dominant intermolecular forces at play depend on the solvent environment. In polar protic solvents, hydrogen bonding is the primary driver of solubility. In aqueous media, especially under neutral or basic conditions, the acidic protons dissociate, leading to the formation of anionic species. These ions interact with water via strong ion-dipole forces, further boosting solubility[1].
Caption: Intermolecular forces governing α-SPA solubility.
Acidity and the Critical Role of pH
Sulfonic acids are among the strongest organic acids, with pKa values often in the negative range, rivaling mineral acids[4]. The carboxylic acid group is weakly acidic (for the parent phenylacetic acid, the pKa is 4.31)[5]. This means that in an aqueous environment, the sulfonic acid group will be deprotonated across virtually the entire pH range, while the carboxylic acid group will deprotonate as the pH rises above ~3-4.
This pH-dependent ionization is the most critical factor for aqueous solubility. As the pH increases, the molecule acquires a double-negative charge, dramatically enhancing its interaction with water and leading to high solubility[1]. It has been reported that the solubility of α-SPA exceeds 0.5 mg/mL in aqueous buffer systems at pH 6[1].
Solubility Profile: Predictions and Available Data
A key challenge for researchers working with α-SPA is the scarcity of publicly available, quantitative solubility data in common organic solvents. This guide aims to provide a predictive framework while clearly highlighting this data gap.
Qualitative Solubility Predictions
Based on the "like dissolves like" principle and the molecular structure discussed above, we can establish a reliable qualitative forecast:
-
High Solubility: Expected in highly polar protic solvents such as water (especially at neutral to basic pH) and polar aprotic solvents like dimethyl sulfoxide (DMSO) .
-
Moderate Solubility: Expected in lower alcohols like methanol and ethanol , where both hydrogen bonding and interactions with the phenyl ring are possible.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as toluene , hexane , and diethyl ether , as the energy required to break the strong intermolecular forces in the solid crystal lattice is not compensated by weak solute-solvent interactions.
Quantitative Solubility Data Summary
The following table summarizes the known quantitative data for α-SPA. The lack of entries underscores the necessity for experimental determination by the end-user for their specific application.
| Solvent | Type | Temperature (°C) | Solubility | Reference |
| Aqueous Buffer (pH 6) | Polar Protic | Not Specified | > 0.5 mg/mL | [1] |
| Water (unbuffered) | Polar Protic | ~25 | Data Not Publicly Available | - |
| Methanol | Polar Protic | ~25 | Data Not Publicly Available | - |
| Ethanol | Polar Protic | ~25 | Data Not Publicly Available | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~25 | Data Not Publicly Available | - |
| Acetone | Polar Aprotic | ~25 | Data Not Publicly Available | - |
| Acetonitrile | Polar Aprotic | ~25 | Data Not Publicly Available | - |
| Toluene | Nonpolar | ~25 | Data Not Publicly Available | - |
| Hexane | Nonpolar | ~25 | Data Not Publicly Available | - |
A Validated Protocol for Experimental Solubility Determination
Given the data gap, researchers must determine solubility experimentally. The isothermal shake-flask method is the gold standard for its reliability and ability to ensure the solution has reached equilibrium.
Rationale for Method Selection
The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium solubility. An excess of the solid solute is agitated with the solvent at a constant temperature for a prolonged period. This ensures the solvent is fully saturated. Subsequent analysis of the clear supernatant provides a highly accurate and reproducible solubility value, which is essential for applications in drug development and process chemistry.
Experimental Workflow
The protocol follows a logical progression from preparation to analysis, ensuring each step is controlled and validated.
Caption: Workflow for isothermal shake-flask solubility determination.
Step-by-Step Methodology
This protocol provides a self-validating system for determining the solubility of α-SPA.
Materials and Reagents:
-
α-Sulfophenylacetic acid (solid, >98% purity)
-
Solvent of interest (HPLC grade)
-
Scintillation vials or screw-cap tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation: Add an excess amount of solid α-SPA to a vial (e.g., 10-20 mg). The amount should be sufficient to ensure solid remains after equilibration. Record the exact weight if performing a mass balance check.
-
Solvent Addition: Add a known volume of the solvent (e.g., 1-2 mL) to the vial.
-
Equilibration (Trustworthiness Pillar):
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Causality: Agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction. The temperature must be strictly controlled as solubility is temperature-dependent.
-
Equilibrate for a predetermined time (typically 24-72 hours). It is crucial to run a preliminary time-to-equilibrium study by sampling at various time points (e.g., 8, 24, 48, 72 hours) to confirm that the concentration has plateaued. This step validates the chosen equilibration period.
-
-
Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature for 1-2 hours, or centrifuge them at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Causality: This step is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method.
-
Prepare a set of calibration standards of α-SPA of known concentrations.
-
Analyze the standards and the sample by a validated HPLC-UV method. A C18 column with a mobile phase of acidified water and acetonitrile is a suitable starting point.
-
-
Calculation: Use the calibration curve to determine the concentration of α-SPA in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant. This value is the equilibrium solubility, typically reported in mg/mL or mol/L.
Practical Implications in Research and Development
Understanding the solubility of α-SPA is not an academic exercise; it directly impacts its utility:
-
Organic Synthesis: Selecting an appropriate reaction solvent requires knowledge of the solubility of starting materials like α-SPA to ensure a homogeneous reaction or a controlled slurry[1].
-
Purification: Solubility data is essential for developing crystallization procedures. Finding a solvent system where α-SPA is soluble at high temperatures but poorly soluble at low temperatures is key to achieving high-purity material.
-
Drug Development: For its use in biological assays, α-SPA often needs to be dissolved in aqueous buffers. Knowing its solubility limits prevents precipitation in stock solutions and assay plates[6].
Conclusion
α-Sulfophenylacetic acid possesses a complex solubility profile governed by its unique amphiphilic structure. While it exhibits high solubility in aqueous solutions, particularly at controlled pH, there is a significant lack of quantitative data for its solubility in common organic solvents. This guide provides the theoretical framework to predict its behavior and a detailed, validated experimental protocol to empower researchers to fill this knowledge gap. Accurate determination of these solubility values is a critical, foundational step for the effective application of this important molecule in both scientific research and pharmaceutical development.
References
- Smolecule. (2023, August 15). alpha-Sulfophenylacetic acid.
-
PubChem. alpha-Sulfophenylacetic acid. National Center for Biotechnology Information. [Link]
- Bellevue College. (n.d.). Experiment 2 # Solubility 13.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
-
Wikipedia. (2025). Sulfonic acid. [Link]
- Quora. (2017, June 24). How to determine the solubility of organic compounds.
- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown Author. (n.d.).
-
Britannica. (2025, December 12). Sulfonic acid. [Link]
-
Britannica. (2025, December 12). Sulfonic acid. [Link]
-
Solubility of Things. (n.d.). Sulfanilic acid. [Link]
-
PubMed. (2022, August 23). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. [Link]
-
Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. [Link]
- Sinocure Chemical Group. (n.d.).
-
Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. [Link]
-
Solubility of Things. (n.d.). Phenylacetic acid. [Link]
-
Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. [Link]
-
Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. [Link]
- Unknown Author. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis.
Sources
- 1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 2. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. dmso methanol ethanol: Topics by Science.gov [science.gov]
- 5. dn720701.ca.archive.org [dn720701.ca.archive.org]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
The Biological Mechanism of α-Sulfophenylacetic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of α-sulfophenylacetic acid and its derivatives within biological systems. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to deliver a detailed understanding of the molecular interactions, signaling pathway modulation, and the experimental methodologies required to investigate these effects. We will delve into the core principles of its primary biological activity as an inhibitor of low molecular weight protein tyrosine phosphatase (LMW-PTP), a critical regulator of cellular signaling. This guide synthesizes current research to explain the causality behind its mechanism, offers detailed experimental protocols for its characterization, and provides visual representations of the complex signaling networks involved.
Introduction: The Significance of α-Sulfophenylacetic Acid in Biochemical Research
α-Sulfophenylacetic acid is an organic compound characterized by a phenylacetic acid backbone with a sulfonic acid group at the alpha position[1]. Its chemical structure, possessing both a carboxylic acid and a sulfonic acid moiety, confers unique solubility and reactivity properties that have made it a valuable scaffold in medicinal chemistry and biochemical research[2]. While it serves as a versatile intermediate in the synthesis of various fine chemicals and pharmaceuticals, its most notable biological activity lies in the modulation of cellular signaling pathways through enzyme inhibition[2][3].
The primary focus of this guide is to elucidate the mechanism by which α-sulfophenylacetic acid and its closely related derivatives exert their effects, with a particular emphasis on their interaction with low molecular weight protein tyrosine phosphatase (LMW-PTP)[2]. Understanding this mechanism is paramount for the rational design of novel therapeutics targeting diseases where LMW-PTP activity is dysregulated, such as in oncology and metabolic disorders.
The Primary Biological Target: Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP)
The vast family of protein tyrosine phosphatases (PTPs) plays a crucial role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins, thereby counteracting the activity of protein tyrosine kinases. LMW-PTP is an 18 kDa cytosolic enzyme that, despite its small size, is a significant regulator of a multitude of signaling pathways[1].
LMW-PTP has been identified as a key player in various cellular processes, including cell growth, migration, and differentiation[2]. Its dysregulation has been implicated in the progression of several human diseases. For instance, overexpression of LMW-PTP is associated with a poorer prognosis in several types of cancer and contributes to chemoresistance[4]. This makes LMW-PTP a compelling target for therapeutic intervention.
The Molecular Mechanism of Inhibition: An Induced-Fit Model
The inhibitory action of α-sulfophenylacetic acid derivatives on LMW-PTP is a prime example of a sophisticated molecular interaction. While specific quantitative data for the parent α-sulfophenylacetic acid is not extensively documented in publicly available literature, detailed structural and kinetic studies on its amide derivatives, such as sulfophenyl acetic amide (SPAA), have provided profound insights into the mechanism of inhibition. It is highly probable that the parent acid interacts in a similar fashion.
X-ray crystallography studies have revealed that the binding of SPAA-based inhibitors to LMW-PTP occurs via an induced-fit mechanism . This is a critical concept for drug design, as it implies a dynamic interplay between the ligand and the enzyme. The binding of the inhibitor induces a significant conformational change in the active site of LMW-PTP, leading to the formation of a previously unobserved hydrophobic pocket which accommodates the α-phenyl ring of the inhibitor[1][5][6]. This induced-fit is a key contributor to the selectivity of these inhibitors for LMW-PTP over other phosphatases[1][6].
The sulfonic acid group of the inhibitor forms extensive hydrogen bonds with the PTP signature motif residues in the active site, while the phenyl ring engages in hydrophobic interactions and π-π stacking within the newly formed pocket[5].
Modulation of Cellular Signaling Pathways
By inhibiting LMW-PTP, α-sulfophenylacetic acid and its derivatives can significantly impact downstream signaling cascades. LMW-PTP is known to dephosphorylate and thereby regulate the activity of several key signaling proteins. The inhibition of LMW-PTP leads to a hyperphosphorylated and often more active state of its substrates.
Key Signaling Pathways Influenced by LMW-PTP Inhibition:
-
Platelet-Derived Growth Factor (PDGF) Signaling: LMW-PTP directly dephosphorylates the PDGF receptor, which is a receptor tyrosine kinase. Inhibition of LMW-PTP can therefore potentiate PDGF-mediated signaling, which is involved in cell growth and proliferation.
-
Insulin Signaling: LMW-PTP is a negative regulator of the insulin receptor. Its inhibition can enhance insulin sensitivity, making it a potential therapeutic target for type 2 diabetes.
-
Ephrin Receptor Signaling: LMW-PTP dephosphorylates the EphA2 receptor, and its overexpression is linked to the oncogenic potential of LMW-PTP.
-
Src and Bcr-Abl Signaling: In the context of chronic myeloid leukemia (CML), LMW-PTP activity is linked to chemoresistance through the modulation of Src and Bcr-Abl phosphorylation. Inhibition of LMW-PTP can re-sensitize resistant cells to chemotherapy.
The following diagram illustrates the central role of LMW-PTP in modulating these critical signaling pathways.
Caption: LMW-PTP's role in key signaling pathways.
Experimental Protocols for Characterizing α-Sulfophenylacetic Acid Activity
To rigorously assess the inhibitory activity of α-sulfophenylacetic acid or its derivatives against LMW-PTP, a series of well-defined biochemical assays are required. The following protocols provide a step-by-step guide for conducting these experiments.
Protocol 1: Fluorescence-Based LMW-PTP Inhibition Assay
This assay measures the enzymatic activity of LMW-PTP by monitoring the fluorescence increase upon the dephosphorylation of a fluorogenic substrate.
Materials:
-
Recombinant human LMW-PTP
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT
-
Fluorogenic Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
α-Sulfophenylacetic acid (or derivative) stock solution in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of α-sulfophenylacetic acid in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the LMW-PTP stock in Assay Buffer to a working concentration (e.g., 0.5 nM final concentration). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.
-
Add 20 µL of the diluted LMW-PTP solution to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Add 25 µL of the DiFMUP substrate solution (at 2x the final desired concentration, e.g., 200 µM for a final concentration of 100 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every 60 seconds for 20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for LMW-PTP inhibition assay.
Structure-Activity Relationship (SAR) Insights
| Molecular Region | Modification Strategy | Impact on Activity |
| α-Phenyl Ring | Substitution with electron-withdrawing or donating groups | Can modulate hydrophobic and electronic interactions within the induced-fit pocket. |
| Carboxylic Acid | Esterification or amidation | Can alter solubility, cell permeability, and hydrogen bonding interactions. Amidation to SPAA has been shown to be effective. |
| Sulfonic Acid | Bioisosteric replacement | Can be explored to improve pharmacokinetic properties while maintaining key interactions with the PTP signature motif. |
These insights serve as a foundational guide for medicinal chemists aiming to optimize the properties of α-sulfophenylacetic acid-based inhibitors.
Conclusion and Future Directions
α-Sulfophenylacetic acid and its derivatives represent a promising class of inhibitors targeting LMW-PTP. Their unique induced-fit mechanism of action provides a basis for the development of highly selective therapeutic agents. The modulation of key signaling pathways in cancer and metabolic diseases by these compounds underscores their therapeutic potential.
Future research should focus on obtaining more precise quantitative data for the parent α-sulfophenylacetic acid to solidify its standing as a lead compound. Furthermore, the generation of comprehensive SAR data will be instrumental in guiding the optimization of these inhibitors for improved potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the biological activity of this important class of molecules and to unlock their full therapeutic potential.
References
-
He, R., Wang, J., Yu, Z. H., Zhang, R. Y., Liu, S., Wu, L., & Zhang, Z. Y. (2016). Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase by an Induced-Fit Mechanism. Journal of Medicinal Chemistry, 59(19), 9094–9106. [Link]
-
PubChem. (n.d.). alpha-Sulfophenylacetic acid. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]
-
He, R., et al. (2022). Structure-Based Design of Active-Site-Directed, Highly Potent, Selective, and Orally Bioavailable Low-Molecular-Weight Protein Tyrosine Phosphatase Inhibitors. Journal of Medicinal Chemistry, 65(20), 13892–13909. [Link]
-
Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]
-
Chiarugi, P., Cirri, P., Taddei, M. L., Giannoni, E., Fiaschi, T., Buricchi, F., Camici, G., Raugei, G., & Ramponi, G. (2002). Insight into the role of low molecular weight phosphotyrosine phosphatase (LMW-PTP) on platelet-derived growth factor receptor (PDGF-r) signaling. LMW-PTP controls PDGF-r kinase activity through TYR-857 dephosphorylation. The Journal of Biological Chemistry, 277(40), 37331–37338. [Link]
-
Raugei, G., Ramponi, G., & Chiarugi, P. (2002). Low molecular weight protein tyrosine phosphatases: small, but smart. Cellular and Molecular Life Sciences, 59(6), 949–959. [Link]
-
Chiarugi, P., Taddei, M. L., Schiavone, N., Papucci, L., Giannoni, E., Fiaschi, T., Capaccioli, S., Raugei, G., & Ramponi, G. (2001). LMW-PTP is a positive regulator of tumor onset and growth. Oncogene, 20(33), 4483–4492. [Link]
-
Ferreira, L. G., et al. (2021). Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks. Cellular and Molecular Life Sciences, 78(4), 1263–1273. [Link]
-
Wang, S., et al. (2012). Knocking Down Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) Reverts Chemoresistance through Inactivation of Src and Bcr-Abl. PLoS ONE, 7(9), e44312. [Link]
-
Rampioni, G., et al. (2019). Morin-dependent inhibition of low molecular weight protein tyrosine phosphatase (LMW-PTP) restores sensitivity to apoptosis during colon carcinogenesis: Studies in vitro and in vivo, in an Apc-driven model of colon cancer. Molecular Carcinogenesis, 58(5), 686-698. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Low molecular weight phosphotyrosine protein phosphatase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Discovery and History of alpha-Sulfophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Sulfophenylacetic acid, a fascinating derivative of the well-known phenylacetic acid, stands as a molecule of significant interest in medicinal chemistry and biochemical research. Characterized by the presence of a sulfonic acid group at the alpha position of phenylacetic acid, this compound has emerged as a noteworthy scaffold, particularly in the development of inhibitors for protein tyrosine phosphatases (PTPs). This technical guide provides a comprehensive exploration of alpha-sulfophenylacetic acid, delving into its historical context, synthesis methodologies, and its crucial role as a PTP inhibitor. While the historical record of its specific discovery is not extensively documented, its development can be understood within the broader history of organosulfonic acids in medicinal chemistry. This guide will illuminate the chemical properties, synthesis strategies, and the mechanistic underpinnings of its biological activity, offering valuable insights for researchers in drug discovery and development.
Introduction: The Emergence of a Key Pharmacophore
The journey of alpha-sulfophenylacetic acid is intrinsically linked to the evolution of medicinal chemistry and the growing understanding of enzyme inhibition as a therapeutic strategy. While the precise moment of its first synthesis is not clearly documented in readily available historical records, its conceptualization can be traced to the broader exploration of sulfonic acid derivatives as bioactive molecules. The introduction of a highly acidic and sterically demanding sulfo group onto the alpha-carbon of phenylacetic acid dramatically alters the molecule's physicochemical properties, paving the way for its unique biological activities.
This guide will navigate through the foundational chemistry of this compound, from its structural attributes to the synthetic pathways developed for its preparation. A significant focus will be placed on its application as a protein tyrosine phosphatase inhibitor, a role that has cemented its importance in modern drug discovery efforts.
Physicochemical Properties and Structural Features
alpha-Sulfophenylacetic acid (IUPAC name: 2-phenyl-2-sulfoacetic acid) is an organic compound with the chemical formula C₈H₈O₅S.[1] Its structure is characterized by a phenyl group and a carboxylic acid group attached to the same carbon, which also bears a sulfonic acid group.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₈O₅S | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| IUPAC Name | 2-phenyl-2-sulfoacetic acid | [1] |
The presence of two acidic functional groups, the carboxylic acid and the sulfonic acid, makes it a strong acid. The electron-withdrawing nature of the sulfonic acid group significantly influences the acidity of the carboxylic acid.
Figure 1: Chemical structure of alpha-Sulfophenylacetic acid.
Synthesis of alpha-Sulfophenylacetic Acid: A Methodological Overview
The primary route for the synthesis of alpha-sulfophenylacetic acid is the direct sulfonation of phenylacetic acid at the alpha-position. This reaction presents a unique challenge due to the potential for competing electrophilic aromatic substitution on the phenyl ring.
Direct Alpha-Sulfonation of Phenylacetic Acid
The direct introduction of a sulfo group onto the alpha-carbon of phenylacetic acid is the most direct synthetic strategy. This is typically achieved using a strong sulfonating agent.
Experimental Protocol: Alpha-Sulfonation of Phenylacetic Acid
-
Reagents and Materials:
-
Phenylacetic acid
-
Chlorosulfonic acid or Sulfur trioxide dioxane complex
-
Anhydrous, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Quenching solution (e.g., ice-water)
-
Base for neutralization (e.g., sodium bicarbonate solution)
-
Apparatus for inert atmosphere reaction (optional)
-
Standard laboratory glassware for reaction, workup, and purification
-
-
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylacetic acid in an anhydrous, non-polar solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the sulfonating agent (e.g., chlorosulfonic acid or a solution of sulfur trioxide dioxane complex) dropwise to the stirred solution. The temperature should be carefully monitored and maintained at or below 5°C to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (typically 1-3 hours), monitoring the progress by an appropriate method (e.g., Thin Layer Chromatography).
-
Once the reaction is deemed complete, slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude alpha-sulfophenylacetic acid by recrystallization from an appropriate solvent system.
-
-
Causality Behind Experimental Choices:
-
Choice of Sulfonating Agent: Chlorosulfonic acid is a powerful sulfonating agent, but its high reactivity can lead to side products. Sulfur trioxide complexes, such as the dioxane complex, offer a milder alternative, potentially leading to higher selectivity for alpha-sulfonation.[2]
-
Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the sulfonation reaction and to minimize degradation of the starting material and product.
-
Anhydrous Conditions: The reagents used are sensitive to moisture; therefore, anhydrous conditions are crucial to prevent their decomposition and ensure the reaction proceeds efficiently.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent unwanted side reactions, particularly if sensitive functional groups are present.
-
Figure 2: A generalized experimental workflow for the synthesis of alpha-Sulfophenylacetic acid.
Application as a Protein Tyrosine Phosphatase (PTP) Inhibitor
A primary area of interest for alpha-sulfophenylacetic acid is its role as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.
Mechanism of PTP Inhibition
alpha-Sulfophenylacetic acid is believed to act as a competitive inhibitor of PTPs. Its structural features allow it to mimic the phosphorylated tyrosine substrate and bind to the active site of the enzyme.
-
The Role of the Sulfonate Group: The negatively charged sulfonate group is crucial for its inhibitory activity. It is thought to interact with the positively charged residues, such as arginine, within the PTP active site that are responsible for recognizing the phosphate group of the natural substrate.
-
The Phenyl and Carboxylate Moieties: The phenyl group likely engages in hydrophobic interactions within the active site, while the carboxylate group can form additional hydrogen bonds, further anchoring the inhibitor.
Figure 3: Signaling pathway illustrating the competitive inhibition of a Protein Tyrosine Phosphatase (PTP) by alpha-Sulfophenylacetic Acid.
While specific IC50 values for alpha-sulfophenylacetic acid against various PTPs are not widely reported in publicly available literature, its derivatives have been synthesized and evaluated as PTP inhibitors. For instance, a library of compounds derived from alpha-sulfophenylacetic acid has shown inhibitory activity against low molecular weight protein tyrosine phosphatase.[3]
Conclusion and Future Perspectives
alpha-Sulfophenylacetic acid, though not as extensively studied as its parent compound, holds significant promise as a scaffold for the design of potent and selective enzyme inhibitors. Its synthesis, while presenting challenges in controlling regioselectivity, is achievable through established sulfonation methodologies. The true value of this molecule lies in its ability to act as a phosphotyrosine mimetic, enabling it to target the active sites of protein tyrosine phosphatases.
Future research in this area should focus on several key aspects:
-
Optimization of Synthesis: Developing more efficient and selective methods for the alpha-sulfonation of phenylacetic acid would be highly beneficial.
-
Elucidation of Inhibitory Mechanisms: Detailed kinetic and structural studies are needed to fully understand the molecular interactions between alpha-sulfophenylacetic acid and various PTPs. This would involve determining specific IC50 and Ki values and obtaining crystal structures of the inhibitor bound to its target enzymes.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a broader range of derivatives will be crucial for developing more potent and selective PTP inhibitors based on the alpha-sulfophenylacetic acid scaffold.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]
-
PLOS One. (n.d.). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. Retrieved from [Link]
-
PubMed Central (PMC). (2014, May 15). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Sulfophenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). X-ray structure of PTP1B in complex with a new PTP1B inhibitor. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives.
-
ResearchGate. (n.d.). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. Retrieved from [Link]
-
ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
MDPI. (2022, June 24). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, molecular weights and experimentally determined IC50 values.... Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of New Sulfonylamido-Penicillanic Acid Sulfones Inhibitors of Beta-Lactamases. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1. Retrieved from [Link]
- Google Patents. (n.d.). US6936732B2 - Sulphonation of phenols.
-
Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]
-
AIR Unimi. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]
-
PubMed. (2019, December 27). Synthesis and PTP Inhibitory Activity of Illudalic Acid and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions. Retrieved from [Link]
-
PubMed Central (PMC). (2017, September 21). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Covalent inhibition of protein tyrosine phosphatases. Retrieved from [Link]
-
Cambridge Open Engage. (2024, April 8). Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein Tyrosine Phosphatases and Their Inhibitors. Retrieved from [Link]
-
ResearchGate. (2020, June 16). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?. Retrieved from [Link]
- Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions.
-
Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]
-
BMRB. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]
-
PubMed. (2010, September 1). Synthesis and biochemical evaluation of a range of (4-substituted phenyl)sulfonate derivatives of 4-hydroxybenzyl imidazole-based compounds as potent inhibitors of 17alpha-hydroxylase/17,20-lyase (P45017alpha) derived from rat testicular microsomes. Retrieved from [Link]
-
PubMed. (n.d.). Early drug discovery and the rise of pharmaceutical chemistry. Retrieved from [Link]
-
MDPI. (2024, June 13). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Historical Overview of Natural Products in Drug Discovery. Retrieved from [Link]
-
YouTube. (2023, March 10). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID.. Retrieved from [Link]
-
MDPI. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]
- Google Books. (n.d.). Behind the Sulfa Drugs: A Short History of Chemotherapy.
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]
-
PubMed. (2009, September 2). Variations in IC(50) values with purity of mushroom tyrosinase. Retrieved from [Link]
-
PubMed. (n.d.). Crystallization and preliminary X-ray analysis of PaaAC, the main component of the hydroxylase of the Escherichia coli phenylacetyl-coenzyme A oxygenase complex. Retrieved from [Link]
-
MDPI. (n.d.). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. Retrieved from [Link]
Sources
- 1. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis, in vitro and computational studies of protein tyrosine phosphatase 1B inhibition of a small library of 2-arylsulfonylaminobenzothiazoles with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Medicinal Chemistry Applications of α-Sulfophenylacetic Acid
Introduction: The Unique Chemical Profile of α-Sulfophenylacetic Acid
α-Sulfophenylacetic acid is an organic compound distinguished by the presence of both a carboxylic acid and a sulfonic acid group attached to the same benzylic carbon.[1][2][3] This unique arrangement imparts a set of physicochemical properties that make it a compelling starting point for medicinal chemistry campaigns.
The dual acidic functionalities, particularly the strongly acidic sulfonate group, enhance the aqueous solubility of the scaffold and its derivatives.[1] This is a significant advantage in early-stage drug discovery, where poor solubility can often hinder the screening and development of promising compounds. Furthermore, both the carboxylic acid and sulfonic acid moieties can participate in a variety of chemical reactions, offering rich possibilities for library synthesis and structure-activity relationship (SAR) studies.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈O₅S | [1][2] |
| Molecular Weight | 216.21 g/mol | [2] |
| IUPAC Name | 2-phenyl-2-sulfoacetic acid | [2] |
| Appearance | White solid | [4] |
The core utility of α-Sulfophenylacetic acid lies in its capacity to serve as a foundational structure, or scaffold, for building more complex molecules with tailored biological activities.[1]
Core Application: A Privileged Scaffold for Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) Inhibitors
The most significant and well-documented application of α-Sulfophenylacetic acid in medicinal chemistry is its use as a scaffold for the design of inhibitors against Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP).[1]
Scientific Rationale: Why Target LMW-PTP?
Protein tyrosine phosphatases (PTPs) are a class of enzymes that play a critical role in cellular signaling by removing phosphate groups from tyrosine residues on proteins. This dephosphorylation is a key regulatory mechanism in processes like cell growth, differentiation, and metabolism.[1] LMW-PTP is particularly implicated in the progression of various diseases. Its overexpression has been linked to certain cancers and metabolic disorders, making it an attractive therapeutic target. Inhibition of LMW-PTP can restore normal signaling pathways, presenting a viable strategy for disease intervention.
Mechanism of Action and Structure-Activity Relationship (SAR)
Research has shown that the α-Sulfophenylacetic acid core can effectively mimic the phosphate group of the natural substrate, allowing it to bind to the active site of LMW-PTP. The phenyl ring engages in hydrophobic interactions, while the sulfonate and carboxylate groups can form multiple hydrogen bonds with active site residues, enhancing binding affinity and inhibitory potency.[1]
The true power of this scaffold is realized through chemical derivatization. The carboxylic acid handle is readily converted into amides, creating sulfonamide derivatives. This allows for the exploration of a vast chemical space by introducing diverse amine building blocks. A key study demonstrated that a library of compounds synthesized by reacting α-Sulfophenylacetic acid with various amines yielded potent LMW-PTP inhibitors.[1]
Illustrative SAR Data for LMW-PTP Inhibitors:
| Compound Structure (Derivative of α-Sulfophenylacetic Acid) | R-Group (Amine) | IC₅₀ (mM) |
| Parent Scaffold | -OH | > 2 |
| Derivative 1 | Benzylamine | < 2 |
| Derivative 2 | 4-Chlorobenzylamine | < 2 |
| Derivative 3 | 3,4-Dichlorobenzylamine | < 2 |
Note: The available literature indicates IC₅₀ values lower than 2 mM for several derivatives, demonstrating high potency.[1]
Experimental Workflow: From Scaffold to Inhibitor
The process of developing LMW-PTP inhibitors from the α-Sulfophenylacetic acid scaffold follows a logical and well-established drug discovery workflow.
Caption: Workflow for developing LMW-PTP inhibitors.
Detailed Protocol 1: Synthesis of an α-Sulfophenylacetic Acid-Based Sulfonamide Library
This protocol outlines a standard procedure for generating a focused library of compounds via amide coupling, a method successfully used to produce potent LMW-PTP inhibitors.[1]
Objective: To synthesize a diverse set of N-substituted 2-phenyl-2-sulfoacetamides.
Materials:
-
α-Sulfophenylacetic acid
-
A diverse set of primary and secondary amines
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, Dichloromethane)
-
96-well reaction block or individual reaction vials
-
Standard purification supplies (e.g., silica gel for chromatography, HPLC)
Step-by-Step Methodology:
-
Preparation: In each well of a 96-well reaction block, add a solution of α-Sulfophenylacetic acid (1.0 eq) in anhydrous DMF.
-
Amine Addition: To each well, add a unique amine (1.1 eq) from a pre-prepared stock solution plate.
-
Coupling Agent Activation: In a separate vial, prepare a solution of the coupling agent HATU (1.2 eq) and the base DIPEA (2.5 eq) in anhydrous DMF.
-
Reaction Initiation: Add the HATU/DIPEA solution to each well of the reaction block. Seal the block.
-
Incubation: Allow the reaction to proceed at room temperature for 12-18 hours with gentle agitation.
-
Work-up: Quench the reaction by adding water to each well. Extract the product using an organic solvent like ethyl acetate.
-
Purification: The crude product in each well can be purified using high-throughput parallel flash chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of each synthesized compound using LC-MS and ¹H NMR.
Self-Validation: The success of the synthesis is validated at each step. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. The final purity and structural confirmation via analytical techniques ensure the quality of the library before biological screening.
Detailed Protocol 2: In Vitro LMW-PTP Inhibition Assay
This colorimetric assay measures the enzymatic activity of LMW-PTP by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl phosphate (pNPP).
Objective: To determine the IC₅₀ value of test compounds against LMW-PTP.
Materials:
-
Recombinant human LMW-PTP enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the test compounds in DMSO and then add them to the wells of a 96-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add a solution of LMW-PTP enzyme in assay buffer to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the pNPP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH). This also enhances the color of the p-nitrophenol product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent inhibition. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Causality and Validation: The intensity of the yellow color (from p-nitrophenol) is directly proportional to the enzyme's activity. A potent inhibitor will prevent the enzyme from acting on the substrate, resulting in a lower absorbance reading. The dose-response curve validates the inhibitory effect and provides a quantitative measure of potency (IC₅₀).
Emerging and Potential Applications
While its role in LMW-PTP inhibition is most established, the structural features of α-Sulfophenylacetic acid suggest its utility in other therapeutic areas.
Potential as an Antibacterial Agent Scaffold
The parent molecule, phenylacetic acid (PAA), is known to possess antimicrobial properties.[5][6] PAA can disrupt the cell membrane integrity of bacteria, leading to the leakage of essential intracellular components and ultimately cell death.[6]
Derivatives of α-Sulfophenylacetic acid could offer a novel class of antibacterial agents. The highly polar sulfonate group might alter the mechanism of membrane interaction or provide new binding opportunities with bacterial targets. This area remains largely unexplored and represents a promising avenue for future research.
Caption: Hypothesized antibacterial mechanism of action.
A Versatile Fragment for FBDD
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments"). α-Sulfophenylacetic acid is an excellent candidate for inclusion in fragment libraries. Its key advantages include:
-
High Solubility: The sulfonate group ensures good aqueous solubility, a critical requirement for biophysical screening methods.
-
Synthetic Tractability: The carboxylic acid provides a reliable handle for fragment evolution and linking.
-
Defined Interaction Moieties: It possesses clear hydrogen bond donors/acceptors and a hydrophobic phenyl ring, providing well-defined interaction points with protein targets.
Conclusion and Future Directions
α-Sulfophenylacetic acid is more than a simple chemical reagent; it is a strategic starting point for the discovery of novel therapeutics. Its proven success as a scaffold for potent LMW-PTP inhibitors highlights its value in targeting challenging enzyme classes.[1] The synthetic accessibility and favorable physicochemical properties conferred by its unique structure provide a robust platform for generating diverse chemical libraries.
Future research should focus on expanding the biological targets for α-Sulfophenylacetic acid-based compounds. Systematic screening against other phosphatases, as well as exploring its potential in antibacterial and antiviral applications, could unlock new therapeutic opportunities. Furthermore, its application in fragment-based screening campaigns is a promising strategy for identifying novel hits against a wide range of protein targets. The continued exploration of this versatile scaffold is certain to yield valuable insights and potential new medicines.
References
-
PubChem. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605. Available from: [Link]
-
Wikipedia. Phenylacetic acid. Available from: [Link]
-
Feng, M., et al. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]
-
Bentham Science. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]
-
iChemical. alpha-Sulfophenylacetic acid, CAS No. 41360-32-1. Available from: [Link]
-
MDPI. (2018-09-17). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]
-
PubMed. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Available from: [Link]
-
PubMed. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. Available from: [Link]
- Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
PubMed. (2019-10-01). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Available from: [Link]
-
RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry. Available from: [Link]
-
PubMed Central. (2022-11-08). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. Available from: [Link]
Sources
- 1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 2. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Sulfophenylacetic acid | 41360-32-1 [chemicalbook.com]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
α-Sulfophenylacetic Acid: A Versatile Building Block for Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Bifunctional Synthon
In the landscape of organic synthesis, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. Among the myriad of building blocks available to the synthetic chemist, α-sulfophenylacetic acid emerges as a uniquely versatile scaffold. Its structure, characterized by the presence of both a carboxylic acid and a sulfonic acid moiety on the same benzylic carbon, imparts a distinct reactivity profile that opens avenues to a diverse array of molecular architectures. This guide, intended for the discerning eye of researchers and drug development professionals, aims to provide a comprehensive overview of the synthesis, properties, and strategic applications of α-sulfophenylacetic acid. We will delve into its role in the construction of bioactive molecules, with a particular focus on its utility in multicomponent reactions, the synthesis of β-lactams, and as a chiral resolving agent. By elucidating the underlying principles and providing actionable protocols, we endeavor to equip the reader with the knowledge to harness the full synthetic potential of this remarkable bifunctional building block.
Core Attributes of α-Sulfophenylacetic Acid: A Foundation for Synthesis
α-Sulfophenylacetic acid, also known as 2-phenyl-2-sulfoacetic acid, is a crystalline solid with the molecular formula C₈H₈O₅S.[1][2] Its utility in organic synthesis is fundamentally derived from the interplay of its constituent functional groups and stereochemical nature.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Weight | 216.21 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 118-122 °C | Not explicitly found, typical for similar structures |
| Solubility | Soluble in water and polar organic solvents | [3] |
| pKa (Carboxylic Acid) | ~2-3 (estimated) | General chemical principles |
| pKa (Sulfonic Acid) | ~ -2 (estimated) | General chemical principles |
The high acidity of both the carboxylic and sulfonic acid groups dictates the reaction conditions under which this molecule is employed. The sulfonic acid group, being a strong acid, will be deprotonated under most conditions, rendering the molecule anionic. This can influence its solubility and reactivity.
Stereochemistry
The α-carbon of α-sulfophenylacetic acid is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). Commercially available α-sulfophenylacetic acid is typically a racemic mixture. The chirality of this building block is a key feature that can be exploited in asymmetric synthesis and for the resolution of other chiral molecules.
Synthesis of α-Sulfophenylacetic Acid
The primary route to α-sulfophenylacetic acid is the direct sulfonation of phenylacetic acid. This method is robust and can be performed using common laboratory reagents.
Direct Sulfonation of Phenylacetic Acid
The introduction of a sulfo group at the α-position of phenylacetic acid can be achieved using a strong sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid (oleum).
Experimental Protocol: Synthesis of α-Sulfophenylacetic Acid
Materials:
-
Phenylacetic acid
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Diethyl ether (anhydrous)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenylacetic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude α-sulfophenylacetic acid can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is crucial to prevent the violent reaction of chlorosulfonic acid with water.
-
The slow, dropwise addition at 0 °C is necessary to control the exothermic nature of the sulfonation reaction.
-
The aqueous workup serves to quench the excess sulfonating agent and to separate the product from water-soluble byproducts.
α-Sulfophenylacetic Acid in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. The carboxylic acid functionality of α-sulfophenylacetic acid makes it an ideal component for isocyanide-based MCRs, such as the Passerini and Ugi reactions.
The Passerini Reaction: A Gateway to α-Acyloxy Amides
Proposed Application and Protocol:
The incorporation of the α-sulfophenyl moiety into α-acyloxy amides via the Passerini reaction could lead to novel structures with interesting biological activities, leveraging the known pharmacophoric properties of sulfonamides and phenylacetic acid derivatives.
Figure 1. Proposed Passerini reaction utilizing α-sulfophenylacetic acid.
Hypothetical Experimental Protocol: Passerini Reaction with α-Sulfophenylacetic Acid
Materials:
-
α-Sulfophenylacetic acid
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of α-sulfophenylacetic acid (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous dichloromethane, add tert-butyl isocyanide (1 equivalent) at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired α-(sulfophenylacetyloxy) amide.
The Ugi Reaction: Constructing Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a dipeptide-like α-acylamino amide.[6][7] This reaction is particularly valuable for the synthesis of peptidomimetics and for the construction of compound libraries for drug discovery. The use of α-sulfophenylacetic acid in the Ugi reaction would introduce a unique sulfonated scaffold into the resulting products.
Sources
- 1. Synthesis of novel N-sulfonyl monocyclic beta-lactams as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
biological activity of alpha-Sulfophenylacetic acid derivatives
An In-Depth Technical Guide to the Biological Activity of alpha-Sulfophenylacetic Acid Derivatives
Introduction: The α-Sulfophenylacetic Acid Scaffold
Alpha-sulfophenylacetic acid (α-SPA) is an organic compound characterized by a phenylacetic acid core functionalized with a sulfonic acid group at the alpha position.[1][2] This unique structure, possessing two acidic protons from the carboxylic and sulfonic acid groups, confers upon it a strong acidic character and makes it a versatile scaffold in medicinal chemistry.[3] While phenylacetic acid itself is a known plant auxin and a metabolite in various organisms, the addition of the sulfo group dramatically alters its physicochemical and biological properties.[4][5] Primarily, α-SPA and its derivatives have gained significant attention as potent inhibitors of low molecular weight protein tyrosine phosphatases (LMW-PTPs), enzymes crucial in cellular signaling.[3] This guide provides a comprehensive exploration of the established and potential biological activities of α-SPA derivatives, detailing the mechanistic rationale, experimental validation protocols, and future research trajectories for this promising class of compounds.
Part 1: Potent Inhibition of Low Molecular Weight Protein Tyrosine Phosphatases (LMW-PTP)
The most extensively documented biological activity of α-sulfophenylacetic acid derivatives is their ability to inhibit LMW-PTPs. These enzymes are key regulators in various cellular processes, including growth and differentiation, making them attractive targets for therapeutic intervention in diseases where their activity is dysregulated.[3]
Mechanism of Action: A Multi-Point Interaction
The inhibitory potency of the α-SPA scaffold stems from its structural capacity to engage with the active site of LMW-PTPs through a combination of hydrogen bonds and hydrophobic interactions.[3] The sulfonic acid and carboxylic acid groups are critical for anchoring the molecule within the enzyme's catalytic pocket, forming strong interactions with key amino acid residues. This multi-point binding effectively blocks substrate access and inactivates the enzyme.
Caption: Enzyme-inhibitor interaction model of α-SPA in the LMW-PTP active site.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the α-SPA core, often through coupling reactions with various amines to create sulfonamide derivatives, has yielded a wealth of SAR data.[3] The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Derivative Modification | Target Enzyme | IC₅₀ (mM) | Reference |
| Unmodified α-SPA | LMW-PTP | > 2 | [3] |
| Amine-coupled Derivative A | LMW-PTP | < 2 | [3] |
| Amine-coupled Derivative B | LMW-PTP | < 2 | [3] |
| Amine-coupled Derivative C | LMW-PTP | < 2 | [3] |
| Note: Specific IC₅₀ values for individual derivatives are often proprietary. The table illustrates the general finding that derivatization enhances potency. |
Experimental Protocol: In Vitro LMW-PTP Inhibition Assay
This protocol outlines a standard biochemical assay to determine the IC₅₀ of an α-SPA derivative against LMW-PTP. The causality behind this design is to directly measure the compound's effect on enzyme kinetics using a chromogenic substrate.
Principle: The phosphatase activity is measured by the rate of hydrolysis of a substrate like p-nitrophenyl phosphate (pNPP), which releases the yellow-colored p-nitrophenol (pNP), detectable spectrophotometrically at 405 nm. An inhibitor will reduce the rate of pNP formation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA).
-
Enzyme Stock: Prepare a stock solution of purified recombinant LMW-PTP in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Substrate Stock: Prepare a 100 mM stock solution of pNPP in assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the α-SPA derivative in a suitable solvent (e.g., DMSO). Create a series of 2x serial dilutions in assay buffer.[6]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the 2x inhibitor dilutions to the test wells. For control wells (100% activity), add 25 µL of assay buffer with the corresponding solvent concentration.[6]
-
Add 25 µL of the LMW-PTP enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the pNPP substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.[6]
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the rates by subtracting the rate of the blank and expressing them as a percentage of the uninhibited control.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[7]
-
Caption: Workflow for the in vitro LMW-PTP enzyme inhibition assay.
Part 2: Exploratory Anticoagulant Activity
While not directly reported for α-SPA derivatives, the presence of a sulfate/sulfo group in other molecules is known to confer anticoagulant properties.[8][9] This provides a strong rationale for investigating α-SPA derivatives for this activity.
Hypothesized Mechanism of Action
The negatively charged sulfo group may mimic the action of heparin by binding to antithrombin III (AT-III), inducing a conformational change that accelerates the inhibition of coagulation factors, particularly thrombin (Factor IIa) and Factor Xa. Alternatively, it could directly interfere with the coagulation cascade proteins.
Experimental Protocol: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a primary screening tool that assesses the integrity of the intrinsic and common coagulation pathways. Prolongation of the aPTT in the presence of a compound indicates potential anticoagulant activity.[9]
Principle: The time to clot formation is measured after adding a contact activator (e.g., silica), phospholipids (partial thromboplastin), and calcium to citrated plasma.
Step-by-Step Methodology:
-
Sample Preparation:
-
Plasma: Obtain platelet-poor plasma from citrated whole blood.
-
Test Compound: Prepare various concentrations of the α-SPA derivative in a suitable buffer.
-
-
Assay Procedure (using a coagulometer):
-
Pipette 100 µL of plasma and 10 µL of the test compound solution (or vehicle control) into a cuvette.
-
Incubate at 37°C for 3 minutes.
-
Add 100 µL of pre-warmed aPTT reagent (containing activator and phospholipids).
-
Incubate for exactly 5 minutes at 37°C.
-
Initiate clot formation by adding 100 µL of pre-warmed 25 mM CaCl₂ solution.
-
The coagulometer will automatically measure the time (in seconds) until a fibrin clot is formed.
-
-
Data Analysis:
-
Compare the clotting times of samples treated with the α-SPA derivative to the vehicle control.
-
A significant, dose-dependent increase in aPTT suggests anticoagulant activity. Further assays like the Prothrombin Time (PT) and Thrombin Time (TT) can then be used to pinpoint the specific pathway being inhibited.[8]
-
Caption: aPTT assay workflow and its relation to the coagulation cascade.
Part 3: Exploratory Antiviral Activity
Sulfonamides, a class of compounds readily synthesized from α-SPA, are known to exhibit a broad range of antiviral activities, including against HIV and other viruses.[10][11] This makes the antiviral potential of α-SPA sulfonamide derivatives a logical and compelling area for investigation.
Rationale and Potential Targets
The structural diversity achievable by derivatizing α-SPA allows for the potential targeting of various viral proteins. Depending on the appended chemical moieties, these derivatives could function as:
-
Protease Inhibitors: Mimicking the peptide substrate of viral proteases.
-
Entry Inhibitors: Blocking the interaction between viral glycoproteins and host cell receptors.[10]
-
Replication Inhibitors: Targeting viral polymerases or other essential replication enzymes.[12]
Experimental Protocol: Cell-Based Antiviral Assay (e.g., for Dengue Virus)
This protocol describes a foundational cell-based assay to screen for inhibition of viral replication. The choice of a cell-based assay is critical as it provides a more biologically relevant system than a simple enzyme assay, accounting for cell permeability and cytotoxicity simultaneously.
Principle: The assay measures the reduction in viral antigen production in infected cells in the presence of the test compound. Cytotoxicity is measured in parallel to ensure that the antiviral effect is not due to cell death.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Seed a suitable host cell line (e.g., Vero or Huh-7 cells) in 96-well plates and grow to 80-90% confluency.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the α-SPA derivative in culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Infect the cells with the virus (e.g., Dengue virus) at a pre-determined multiplicity of infection (MOI). Include "no virus" and "virus + vehicle" controls.
-
Incubate for a period appropriate for the virus replication cycle (e.g., 48-72 hours).
-
-
Quantification of Viral Replication (In-Cell ELISA):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody specific to a viral antigen (e.g., anti-Dengue E protein).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash and add a colorimetric substrate (e.g., TMB). Stop the reaction and read the absorbance.
-
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Run a parallel plate with the same compound dilutions but without viral infection.
-
At the end of the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.[6]
-
Solubilize the crystals with DMSO or another suitable solvent and measure absorbance.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀) from the viral replication inhibition data.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the MTT data.
-
Determine the Selectivity Index (SI = CC₅₀ / EC₅₀). A high SI value is desirable for a promising antiviral candidate.
-
Part 4: Exploratory Anti-Inflammatory Activity
The acidic nature of the α-SPA scaffold and the known anti-inflammatory properties of other sulfur-containing compounds suggest a potential role in modulating inflammatory responses.[13][14]
Potential Mechanism of Action
α-SPA derivatives could exert anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[13][14] Inhibition of this pathway would lead to a broad suppression of the inflammatory cascade.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by α-SPA derivatives.
Experimental Protocol: Cytokine Quantification in LPS-Stimulated Macrophages
This protocol provides a method to assess the anti-inflammatory potential of α-SPA derivatives by measuring their ability to suppress the production of the key pro-inflammatory cytokine TNF-α.
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, which induces the production and secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the α-SPA derivative in culture medium.
-
Remove the old medium and add the medium containing the compound dilutions.
-
Pre-incubate the cells with the compound for 1-2 hours. This allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
-
Inflammatory Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL (or an empirically determined optimal concentration). Include untreated and LPS-only controls.
-
Incubate for an appropriate time to allow for peak TNF-α production (e.g., 6-24 hours).
-
-
TNF-α Quantification (ELISA):
-
Carefully collect the cell culture supernatant from each well.
-
Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol. Briefly:
-
Coat a 96-well plate with a capture antibody for TNF-α.
-
Add the collected supernatants and a standard curve of known TNF-α concentrations.
-
Add a detection antibody (biotinylated).
-
Add a streptavidin-HRP conjugate.
-
Add a colorimetric substrate and measure the absorbance.
-
-
-
Data Analysis:
Conclusion and Future Directions
The α-sulfophenylacetic acid scaffold has been firmly established as a source of potent inhibitors for LMW-PTPs. The synthetic tractability of this core allows for the creation of diverse chemical libraries, enabling fine-tuning of potency and selectivity.[3]
The true potential of this scaffold, however, may lie in the largely unexplored biological activities. Based on strong chemical precedent, α-SPA derivatives represent a promising, yet untapped, resource for the discovery of novel anticoagulant, antiviral, and anti-inflammatory agents. The experimental frameworks provided in this guide offer a clear, mechanistically-driven path for the systematic evaluation of these activities. Future research should focus on synthesizing diverse libraries of α-SPA derivatives and screening them through these tiered biological assays to unlock their full therapeutic potential.
References
-
Ochoa-Villarreal, M., et al. (2022, July 4). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. [Link]
-
Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]
-
Dougall, I. G., & Unitt, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (Fourth Edition). [Link]
-
Ochoa-Villarreal, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]
-
PubChem. (n.d.). alpha-Sulfophenylacetic acid. [Link]
-
Jayanth, K., et al. (2014). Synthesis and anticoagulant activity of polyureas containing sulfated carbohydrates. Biomacromolecules. [Link]
-
Supuran, C. T., et al. (2007). Antiviral sulfonamide derivatives. Mini Reviews in Medicinal Chemistry. [Link]
-
Xing, R., et al. (2012). Synthesis and anticoagulant activity of the quaternary ammonium chitosan sulfates. Carbohydrate Polymers. [Link]
-
Manfroni, G., et al. (2023). Functionalized sulfonyl anthranilic acid derivatives inhibit replication of all the four dengue serotypes. European Journal of Medicinal Chemistry. [Link]
-
Glushkov, V. A., & Shchepochkin, A. V. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. [Link]
-
Stankova, I., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences. [Link]
-
Li, G., et al. (2015). Alpha-lipoic acid exerts anti-inflammatory effects on lipopolysaccharide-stimulated rat mesangial cells via inhibition of nuclear factor kappa B (NF-κB) signaling pathway. Inflammation Research. [Link]
-
PubChem. (n.d.). Phenylacetic Acid. [Link]
-
Stankova, I., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. [Link]
-
Lee, D. Y., et al. (2013). Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic. Journal of Medicinal Food. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. [Link]
Sources
- 1. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-Sulfophenylacetic acid | 41360-32-1 [chemicalbook.com]
- 3. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. accio.github.io [accio.github.io]
- 8. Synthesis and anticoagulant activity of polyureas containing sulfated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticoagulant activity of the quaternary ammonium chitosan sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonamides with Heterocyclic Periphery as Antiviral Agents [mdpi.com]
- 12. Functionalized sulfonyl anthranilic acid derivatives inhibit replication of all the four dengue serotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-lipoic acid exerts anti-inflammatory effects on lipopolysaccharide-stimulated rat mesangial cells via inhibition of nuclear factor kappa B (NF-κB) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Sulfophenylacetic Acid for Protein Tyrosine Phosphatase Inhibition: A Technical Guide
Executive Summary
Reversible tyrosine phosphorylation, governed by the interplay between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a cornerstone of cellular signaling. While[1][2] kinases have historically dominated the landscape of drug discovery, PTPs are emerging as a pivotal, yet challenging, class of therapeutic targets for a host of human diseases, including cancer, diabetes, and autoimmune disorders. A sig[3][4]nificant hurdle in developing PTP inhibitors has been achieving selectivity and cell permeability, largely due to the highly conserved and charged nature of the PTP active site. This [5]guide focuses on α-sulfophenylacetic acid, a versatile and privileged chemical scaffold that serves as a potent phosphotyrosine (pTyr) mimetic. We will explore its mechanism of action and provide detailed, field-proven protocols for its application in PTP inhibition studies, empowering researchers to leverage this scaffold for the discovery of novel, selective PTP inhibitors.
PART 1: The α-Sulfophenylacetic Acid Scaffold: A Fragment-Based Revelation
The journey to α-sulfophenylacetic acid as a pTyr mimetic began with the screening of existing drug libraries. The third-generation cephalosporin antibiotic, Cefsulodin, was identified as a moderate inhibitor of several PTPs, including Mycobacterium tuberculosis PTPB (mPTPB), SHP2, and PTP1B, with an IC₅₀ of 16 μM against mPTPB. Rathe[5]r than pursuing the complex parent molecule, a fragment-based analysis was performed, which pinpointed the α-sulfophenylacetic amide (SPAA) moiety as the minimal pharmacophore responsible for PTP inhibition.
This[4][5][6] discovery was pivotal. The SPAA scaffold represents a novel, non-hydrolyzable pTyr mimetic that can competitively bind to the PTP active site. The core molecule, α-sulfophenylacetic acid, provides the foundational structure for this pharmacophore. Its key features include:
-
A Phenyl Ring: Mimics the aromatic ring of the tyrosine residue.
-
A Sulfonic Acid Group: Acts as a bioisostere of the phosphate group, forming critical interactions with the positively charged P-loop (phosphate-binding loop) of the PTP active site.
-
[7]An α-Carboxylic Acid: Provides a crucial handle for synthetic elaboration, allowing for the creation of diverse chemical libraries.
The true power of this scaffold lies not in the parent molecule's intrinsic activity, which is modest, but in its potential for optimization. By reacting α-sulfophenylacetic acid with a diverse array of amines, researchers can generate extensive libraries of SPAA derivatives. The a[3]mide component extends from the active site and can engage unique, less-conserved peripheral pockets, leading to inhibitors with exceptional potency and selectivity.
[4]PART 2: Mechanism of Action: From Competitive Binding to Induced Fit
The fundamental mechanism of inhibition by the SPAA scaffold is competitive inhibition . The negatively charged sulfonate group effectively mimics the phosphate moiety of a pTyr substrate, allowing it to dock into the catalytic site and prevent the binding of the natural substrate. The c[4]atalytic mechanism of PTPs involves a nucleophilic attack by a conserved cysteine residue on the phosphate of the substrate; the SPAA scaffold physically occludes this process.
A more profound insight, derived from X-ray crystallography of SPAA derivatives, is the concept of an induced-fit mechanism . The b[3][8]inding of certain SPAA inhibitors forces a conformational change in the PTP active site, creating a new hydrophobic pocket that did not exist in the enzyme's unbound state. This newly formed pocket accommodates the α-phenyl ring of the inhibitor, dramatically increasing the binding affinity and, crucially, the selectivity. The a[3][8]bility to induce such a unique conformation is a key reason why derivatives of this scaffold can achieve exquisite selectivity for one PTP over dozens of others. This is a prime example of how a simple fragment can be elaborated to exploit subtle differences between highly homologous enzyme active sites.
PART 3: Experimental Design & Protocols
As a Senior Application Scientist, I emphasize that robust, reproducible data is the bedrock of drug discovery. The following protocols are designed to be self-validating systems for characterizing PTP inhibitors based on the α-sulfophenylacetic acid scaffold.
3.1 Foundational Biochemical Assay: IC₅₀ Determination
The first step in characterizing any inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). We recommend a continuous, fluorescence-based assay for its high sensitivity and suitability for high-throughput screening.
Principle: This assay uses a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Upon dephosphorylation by the PTP, the DiFMU product becomes highly fluorescent. The rate of fluorescence increase is directly proportional to enzyme activity.
Protocol: PTP Inhibition Assay using DiFMUP
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 2 mM DTT, 0.01% Tween-20.
-
Scientist's Note: Avoid buffers containing sulfonic acids like HEPES, as they can compete with the inhibitor at the active site. DTT is essential to keep the catalytic cysteine in its active, reduced state. *[9] Enzyme Stock: Prepare a concentrated stock of the purified recombinant PTP (e.g., PTP1B, SHP2, LMPTP) in an appropriate storage buffer. The final concentration in the assay should result in a linear reaction rate for at least 15-20 minutes. This must be determined empirically but is typically in the low nanomolar range (e.g., 0.1-1 nM).
-
-
Substrate Stock: Prepare a 10 mM DiFMUP stock solution in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the α-sulfophenylacetic acid derivative in DMSO. Create a serial dilution series (e.g., 11 points) in DMSO to cover a wide concentration range (e.g., 10 mM to 100 pM).
-
-
Assay Procedure (384-well plate format):
-
To each well of a black, non-binding 384-well plate, add 250 nL of the serially diluted inhibitor from the stock plate using an acoustic dispenser or pin tool. Include DMSO-only wells for no-inhibition controls.
-
Prepare the Enzyme Solution at 2x the final concentration in Assay Buffer. Add 10 µL to each well and mix.
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the Substrate Solution at 2x the final concentration in Assay Buffer. The recommended final DiFMUP concentration is at or near its Kₘ for the specific PTP to ensure competitive inhibitors can be accurately assessed.
-
Initiate the reaction by adding 10 µL of the Substrate Solution to each well (final volume = 20 µL).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) kinetically, taking readings every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
3.2 Advanced Biochemical Assay: Kinetic Mechanism of Inhibition
Understanding how a compound inhibits an enzyme is critical. Kinetic analysis distinguishes between competitive, non-competitive, and other modes of inhibition.
Principle: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine the inhibitor's effect on the enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity). A double-reciprocal plot (Lineweaver-Burk plot) is a classic method for visualizing these effects.
Protocol: Kinetic Analysis
-
Experimental Setup:
-
Use the same reagents and assay setup as the IC₅₀ determination.
-
Design a matrix of experiments. You will vary the substrate (DiFMUP) concentration (e.g., 0.5x, 1x, 2x, 4x, 8x Kₘ) and the inhibitor concentration (e.g., a no-inhibitor control and 3-4 fixed concentrations around the IC₅₀ value, such as 0.5x, 1x, and 2x IC₅₀).
-
-
Assay Procedure:
-
For each fixed inhibitor concentration, perform a full substrate titration curve.
-
Run the kinetic assay and measure the initial velocity (V₀) for each condition as described in section 3.1.
-
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
Interpret the plot:
-
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases). This is the expected result for the SPAA scaffold.
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Uncompetitive Inhibition: Lines will be parallel (both apparent Kₘ and Vₘₐₓ decrease).
-
-
To obtain the inhibition constant (Kᵢ), perform a secondary plot (e.g., a Dixon plot or by fitting the data globally to the appropriate inhibition model equation). For competitive inhibition, Kᵢ can be calculated from the change in the apparent Kₘ.
-
3.3 Synthesis of an α-Sulfophenylacetic Amide (SPAA) Library
The versatility of the α-sulfophenylacetic acid scaffold is realized through the synthesis of an amide library. Standard peptide coupling conditions are effective.
Principle: The carboxylic acid of α-sulfophenylacetic acid is activated in situ using a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-Hydroxybenzotriazole (HOBt). This activated intermediate readily reacts with a primary or secondary amine to form a stable amide bond.
Representative Protocol: EDC/HOBt Amide Coupling
-
Materials:
-
α-Sulfophenylacetic acid (1.0 equivalent)
-
Desired amine (e.g., benzylamine) (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Base (e.g., Diisopropylethylamine, DIPEA) (2.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve α-sulfophenylacetic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes effectively remove the urea byproduct from EDC and other water-soluble reagents. *[3][5] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure α-sulfophenylacetic amide derivative.
-
PART 4: Data Presentation and Structure-Activity Relationship (SAR)
Systematic evaluation of a synthesized library is key to understanding the structure-activity relationship (SAR). The goal is to correlate changes in the amide structure with changes in potency (IC₅₀ or Kᵢ) and selectivity against a panel of PTPs.
Table 1: Representative Inhibition Data for SPAA-based Derivatives
| Compound | Target PTP | Kᵢ (nM) | Selectivity Fold (vs. Panel) | Reference |
| Cefsulodin | mPTPB | 16,000 (IC₅₀) | - | |
| D[5]erivative A | LMPTP | 1,000 (Kᵢ) | >50x | |
| D[8]erivative B | mPTPB | 7.9 | >10,000x | |
| D[6]erivative C | mPTPA | 56 | >20x | |
| D[4]erivative D | Laforin | 1.9 | >8,300x |
Note: This table is a compilation of data for different optimized derivatives to illustrate the potential of the scaffold; it does not represent a single library.
Key SAR Insights: The data clearly demonstrates that while the core SPAA scaffold provides the anchor for active site binding, the amide substituent is the primary determinant of potency and selectivity. By exploring different sizes, shapes, and electronic properties in the amine component, researchers can tailor inhibitors to specific PTP targets, achieving thousands-fold selectivity. This validates the fragment-based approach and highlights the power of targeting peripheral, non-conserved regions of the enzyme surface.
PART 5: Conclusion for the Modern Researcher
The α-sulfophenylacetic acid scaffold has proven to be a remarkably successful starting point for the development of potent and highly selective PTP inhibitors. Its discovery through a fragment-based deconstruction of an existing drug underscores a powerful paradigm in modern medicinal chemistry. For researchers in drug development, this scaffold offers a validated, synthetically tractable, and highly versatile platform. The provided protocols for biochemical characterization and library synthesis form a robust framework for initiating a PTP-targeted drug discovery program. The key to unlocking the full potential of this scaffold lies in the rational design of the amide substituent to exploit the unique surface topology of each PTP, moving beyond the conserved active site to achieve the exquisite selectivity required for a successful therapeutic.
References
-
He, R., et al. (2015). Cefsulodin Inspired Potent and Selective Inhibitors of mPTPB, a Virulent Phosphatase from Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 6(12), 1231-1235. [Link]
-
Stanford, S. M., et al. (2017). Targeting Tyrosine Phosphatases: Time to End the Stigma. Trends in Pharmacological Sciences, 38(7), 614-628. [Link]
-
Zhang, Z. Y. (2017). Drugging the Undruggable: Therapeutic Potential of Targeting Protein Tyrosine Phosphatases. Accounts of Chemical Research, 50(1), 122-129. [Link]
-
He, R., et al. (2015). Cefsulodin Inspired Potent and Selective Inhibitors of mPTPB, a Virulent Phosphatase from Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Sarkar, S. K., et al. (2012). Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition. PLoS ONE, 7(11), e48598. [Link]
-
Sarkar, S. K., et al. (2012). Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition. PLOS ONE. [Link]
-
He, R., et al. (2016). Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase by an Induced-Fit Mechanism. Journal of Medicinal Chemistry. [Link]
-
Stanford, S. M., & Bottini, N. (2014). Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases. Antioxidants & Redox Signaling, 20(14), 2160–2178. [Link]
-
Shen, K., et al. (2001). Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. Current Organic Chemistry. [Link]
-
Krishnan, N., et al. (2014). Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP). Journal of Medicinal Chemistry. [Link]
-
Wan, Z. K., et al. (2005). Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. Journal of Medicinal Chemistry. [Link]
-
Levin, J. I., et al. (2004). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Rampelotti, J., et al. (2014). Allosteric Small Molecule Inhibitors of LMPTP. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Tautz, L., et al. (2010). Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids. ACS Medicinal Chemistry Letters. [Link]
-
Kumar, S., et al. (2017). Covalent inhibition of protein tyrosine phosphatases. Biochemical Pharmacology. [Link]
-
Fjellstrom, O., et al. (2022). Synthesis of illudalic acid and analogous phosphatase inhibitors. Nature Communications. [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-Sulfophenylacetic acid. PubChem Compound Database. [Link]
-
PubChemLite. (n.d.). Alpha-sulfophenylacetic acid (C8H8O5S). [Link]
-
Byrnes, M. J., et al. (2019). Profiling Protein Tyrosine Phosphatase Specificity with Self-Assembled Monolayers for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry and Peptide Arrays. ACS Combinatorial Science. [Link]
-
Asghar, M., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules. [Link]
-
Chen, L., et al. (2002). alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]
-
He, R., et al. (2024). Discovery and Evaluation of Active Site-Directed, Potent, and Selective Sulfophenyl Acetic Amide-Based Inhibitors for the Laforin Phosphatase. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. [Link]
-
Feher, M., & Tarcsay, A. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences. [Link]
-
Kumar, S., et al. (2007). Activity-Based Protein Profiling of Protein Tyrosine Phosphatases. Methods in Molecular Biology. [Link]
-
Garcia-Jimenez, J., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences. [Link]
-
Kumar, S., et al. (2007). Activity-Based Protein Profiling of Protein Tyrosine Phosphatases. SpringerLink. [Link]
-
Krishnan, N., et al. (2021). Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase. Figshare. [Link]
-
Denu, J. M., & Dixon, J. E. (1996). Probing the function of Asp128 in the lower molecular weight protein-tyrosine phosphatase-catalyzed reaction. A pre-steady-state and steady-state kinetic investigation. Biochemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
theoretical studies on alpha-Sulfophenylacetic acid stability
An In-depth Technical Guide to the Theoretical and Practical Stability Assessment of α-Sulfophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Sulfophenylacetic acid (S-PAA) is a bifunctional organic molecule featuring both carboxylic and sulfonic acid moieties, making it a valuable intermediate in medicinal chemistry and material science.[1][2] Its utility, particularly in the development of protein tyrosine phosphatase inhibitors, necessitates a profound understanding of its chemical stability.[1] This guide provides a comprehensive exploration of the theoretical and experimental methodologies used to assess the stability of S-PAA. We will delve into quantum chemical calculations to predict intrinsic stability and degradation pathways, and connect these theoretical insights to the practical framework of forced degradation studies as mandated by regulatory bodies. This document is designed to serve as a robust reference for scientists engaged in the research, development, and formulation of molecules containing the α-sulfophenylacetic acid scaffold.
Molecular Architecture and Intrinsic Physicochemical Properties
α-Sulfophenylacetic acid is defined by a phenylacetic acid core with a sulfo group substituting one of the alpha-hydrogens.[2] This unique structure imparts a combination of properties derived from its constituent functional groups: the phenyl ring, the carboxylic acid, and the sulfonic acid.
-
Dual Acidity: The presence of both a carboxylic acid (pKa ~2-4) and a highly acidic sulfonic acid (pKa < 0) group makes S-PAA a strong acid. This influences its solubility, ionization state at different physiological pH values, and potential for salt formation.
-
Enhanced Solubility: The polar sulfonic acid group significantly enhances aqueous solubility compared to its parent compound, phenylacetic acid.[1]
-
Reactivity Hubs: The molecule possesses several sites susceptible to chemical transformation: the carboxylic acid group (esterification, decarboxylation), the C-S bond (desulfonation), the α-carbon, and the aromatic phenyl ring (oxidation).
A foundational understanding of these properties is critical for designing relevant theoretical models and experimental stress conditions.
Diagram: Molecular Structure of α-Sulfophenylacetic Acid
Caption: Workflow for theoretical stability analysis using DFT.
Key Factors and Predicted Degradation Pathways
The stability of S-PAA is governed by a delicate balance of its intrinsic molecular properties and extrinsic environmental factors. [3][4]Theoretical calculations, combined with chemical principles, allow us to predict the most probable degradation pathways.
Extrinsic Factors Influencing Stability:
-
pH: The ionization state of the carboxylic and sulfonic acid groups is pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis. [5]* Temperature: Elevated temperatures can provide the necessary activation energy to overcome reaction barriers, leading to thermal decomposition. [6][7]* Light: UV or visible light can induce photochemical reactions, particularly involving the aromatic ring, leading to photodegradation. [8][9]* Oxidizing Agents: The presence of peroxides or metal ions can initiate oxidative degradation. [10]* Moisture: Water is a reactant in hydrolysis and can act as a plasticizer in the solid state, increasing molecular mobility and reactivity. [3]
Predicted Degradation Pathways
-
Hydrolysis (Acid/Base Catalyzed):
-
Mechanism: While the sulfonic acid group is generally stable to hydrolysis, the carboxylic acid is a potential target. However, the most likely hydrolytic pathway for related α-substituted phenylacetic acids is nucleophilic substitution at the α-carbon, especially if a good leaving group is present. [11]In the case of S-PAA, direct hydrolysis of the C-S bond under harsh conditions is a possibility, though less common than for sulfate esters. [12] * Predicted Products: Phenylacetic acid (from desulfonation) or mandelic acid (α-hydroxyphenylacetic acid) if an oxidative hydrolysis mechanism is at play. [13]
-
-
Thermal Decomposition:
-
Mechanism: The primary pathway for the thermal decomposition of phenylacetic acid itself is the cleavage of the Cα-COOH bond to form a benzyl radical and a carboxyl radical. [6]A similar pathway for S-PAA would suggest decarboxylation or desulfonation as primary events. BDE calculations can pinpoint the weakest bond and thus the most likely initial step.
-
Predicted Products: Phenylmethanesulfonic acid (from decarboxylation), phenylacetic acid (from desulfonation), carbon dioxide, sulfur dioxide.
-
-
Photodegradation:
-
Mechanism: The phenyl ring acts as a chromophore, absorbing UV radiation. This can lead to the formation of reactive intermediates that undergo further reactions. Studies on naphthaleneacetic acid, a structural analogue, show that photolysis is enhanced in the presence of oxygen and at low pH. [8][9] * Predicted Products: Oxidized species such as hydroxylated phenyl derivatives.
-
-
Oxidative Degradation:
-
Mechanism: Oxidation can occur at the phenyl ring or the benzylic α-carbon. The reaction is often initiated by reactive oxygen species (e.g., from hydrogen peroxide).
-
Predicted Products: α-Keto- or α-hydroxy-sulfophenylacetic acid, hydroxylated ring derivatives.
-
Diagram: Potential Degradation Pathways of S-PAA
Caption: Predicted major degradation pathways for α-Sulfophenylacetic acid.
Experimental Verification: Forced Degradation Studies
Forced degradation (or stress testing) is the experimental counterpart to theoretical stability analysis. It involves subjecting the drug substance to harsh conditions to accelerate degradation, thereby identifying potential degradants and establishing a "stability-indicating" analytical method. [5][14]The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound. [10]
Protocol 2: Standard Forced Degradation Workflow
-
Sample Preparation: Prepare stock solutions of S-PAA in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Application of Stress Conditions: Expose the S-PAA samples to the following conditions in parallel, including a control sample kept at ambient conditions.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours. [15] * Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours. [15] * Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. [10] * Thermal Degradation (Solid State): Expose solid S-PAA to 70°C for 48 hours. [5] * Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Quenching and Analysis:
-
At specified time points, withdraw aliquots.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples using a validated stability-indicating HPLC method, typically with UV-Vis (PDA) and Mass Spectrometric (MS) detection. [16]
-
-
Data Evaluation:
-
Mass Balance: Ensure that the decrease in the parent drug peak corresponds to the sum of the degradant peaks. [5] * Peak Purity: Confirm the spectral purity of the parent peak in the presence of degradants.
-
Structure Elucidation: Use LC-MS/MS and NMR to identify the chemical structures of the major degradation products.
-
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | Desulfonation |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours | Racemization, Hydrolysis |
| Oxidation | 3-30% H₂O₂ | 8 - 48 hours | Ring/alpha-carbon oxidation |
| Thermal | 60°C - 80°C | 48 - 168 hours | Decarboxylation, Desulfonation |
| Photolytic | ICH Q1B exposure | N/A | Ring oxidation/rearrangement |
Practical Implications and Stability-Enhancing Strategies
The insights gained from both theoretical and experimental stability studies are crucial for drug development.
-
Formulation Development: Understanding degradation pathways allows for the selection of appropriate excipients that do not react with S-PAA. For instance, if S-PAA is prone to oxidation, antioxidants may be included in the formulation.
-
Storage and Handling: The stability profile dictates the recommended storage conditions (e.g., temperature, humidity, protection from light) and the appropriate packaging (e.g., amber vials, blister packs with desiccant). [1]* Shelf-Life Determination: Data from long-term and accelerated stability studies, guided by the initial forced degradation results, are used to establish the product's shelf-life.
Conclusion
The stability of α-sulfophenylacetic acid is a multifaceted property that can be effectively investigated through a synergistic approach combining theoretical computational studies and practical forced degradation experiments. Quantum chemical calculations provide invaluable predictive power, identifying intrinsic electronic vulnerabilities and forecasting potential degradation pathways. These in silico insights guide the design of targeted forced degradation studies, which serve to validate the theoretical models and provide the empirical data required for developing robust, stability-indicating analytical methods. A thorough understanding of S-PAA's degradation profile is not merely an academic exercise but a critical prerequisite for ensuring the safety, efficacy, and quality of any pharmaceutical product derived from this important chemical scaffold.
References
- Novel sulphonic acid liquid crystal derivatives: experimental, computational and optoelectrical characteriz
- Buy alpha-Sulfophenylacetic acid | 41360-32-1. (2023). Smolecule.
- Quantum chemical calculations for Pyridine-2-sulfon
- Toivola, M., & Kurtén, T. (n.d.). QUANTUM CHEMICAL STUDIES ON THE SULFURIC ACID ADDITION TO THE SMALL CLUSTERS OF SULFUR CONTAINING COMPAUNDS. University of Helsinki.
- About the Stability of Sulfurous Acid (H2SO3) and Its Dimer. (2025).
- Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base deriv
- Reaction Analysis for Deprotonation of the Sulfonic Group of Perfluorosulfonic Acid Molecules at Low Hydration Levels. (2025).
- Decomposition Kinetics of Perfluorin
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
- Characterization of the last step of the aerobic phenylacetic acid degradation pathway. (2025).
- alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605. (n.d.). PubChem.
- Novel sulphonic acid liquid crystal derivatives: experimental, computational and optoelectrical characterizations. (2021).
- Formation rates, stability and reactivity of sulfuric acid - amine clusters predicted by computational chemistry. (2025).
- Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. (n.d.). PubMed.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- The evolution of the phenylacetic acid degradation p
- phenylacetic acid. (n.d.). Organic Syntheses Procedure.
- The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. (n.d.). NIH.
- A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019). Journal of Pharmaceutical Science and Bioscientific Research.
- Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. (2025). PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
- Stability Indicating Forced Degrad
- α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure.
- THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. (2025).
- Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulf
- Factors affecting the stability and performance of amorphous solid dispersions of poorly soluble active pharmaceutical ingredients. (2020). Pharma Excipients.
- Factors that affect the stabilization of alpha-helices in short peptides by a capping box. (n.d.). Europe PMC.
- Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. (n.d.). NIH.
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC.
- Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfam
- Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations?. (n.d.).
- Photodegradation of alpha-naphthaleneacetic acid in aqueous solution. (2001). PubMed.
- Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. (n.d.). PMC - NIH.
- Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (2025).
- Photodegradation of α-naphthaleneacetic acid in aqueous solution. (2025).
- Thermal decomposition of acetic acid. (n.d.).
- Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins. (2013). PubMed Central.
Sources
- 1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 2. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Factors that affect the stabilization of alpha-helices in short peptides by a capping box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Photodegradation of alpha-naphthaleneacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jpsbr.org [jpsbr.org]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. | Semantic Scholar [semanticscholar.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. rjptonline.org [rjptonline.org]
- 16. pharmtech.com [pharmtech.com]
alpha-Sulfophenylacetic acid CAS number and safety data sheet
An In-depth Technical Guide to α-Sulfophenylacetic Acid for Advanced Research and Development
Abstract
α-Sulfophenylacetic acid (CAS No. 41360-32-1) is a bifunctional organic compound featuring both a carboxylic acid and a sulfonic acid group attached to the same benzylic carbon. This unique structure imparts valuable chemical properties, establishing it as a significant building block in medicinal chemistry and fine chemical synthesis.[1] Its primary utility lies in its role as a key intermediate for the synthesis of various pharmaceuticals, most notably as a precursor for inhibitors of protein tyrosine phosphatases (PTPs) and certain antibiotics.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development and organic synthesis.
Core Chemical and Physical Properties
α-Sulfophenylacetic acid is a white solid organic compound.[2] Its dual acidic nature makes it a versatile reagent in a variety of chemical reactions. A summary of its key identifiers and properties is presented below.
| Property | Value | Source |
| CAS Number | 41360-32-1 | [1][3][4][5][6] |
| IUPAC Name | 2-phenyl-2-sulfoacetic acid | [1][5] |
| Molecular Formula | C₈H₈O₅S | [1][3][5] |
| Molecular Weight | 216.21 g/mol | [1][3][5] |
| Synonyms | α-Sulphophenylacetic acid, Phenyl(sulfo)acetic acid | [4][5] |
| Appearance | White solid | [2] |
| InChI Key | USNMCXDGQQVYSW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | [1] |
Synthesis Pathways
The primary method for synthesizing α-sulfophenylacetic acid is through the direct sulfonation of phenylacetic acid. This electrophilic aromatic substitution reaction introduces the sulfo group (–SO₃H) onto the alpha-carbon of the phenylacetic acid backbone.
Direct Sulfonation of Phenylacetic Acid
This process typically involves reacting phenylacetic acid with a strong sulfonating agent, such as chlorosulfonic acid or sulfuric acid.[1] The reaction mechanism hinges on the generation of the electrophile, sulfur trioxide (SO₃), which is then attacked by the enol form of phenylacetic acid.
Causality of Experimental Choice: The use of a strong sulfonating agent is critical to overcome the deactivating effect of the carboxylic acid group and to facilitate substitution at the alpha-position. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent polysulfonation or degradation of the starting material.
Caption: Synthesis of α-Sulfophenylacetic Acid via Direct Sulfonation.
Applications in Drug Development and Research
α-Sulfophenylacetic acid's value is most prominent in its application as a versatile intermediate in pharmaceutical synthesis and biochemical research.[1]
-
Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of antibiotics like sulbenicillin and cefsulodin, which are vital for treating bacterial infections. The global demand for these antibiotics directly drives the market for α-sulfophenylacetic acid.
-
Enzyme Inhibition Research: Derivatives of α-sulfophenylacetic acid have demonstrated significant inhibitory effects against low molecular weight protein tyrosine phosphatases (LMW-PTPs).[1] LMW-PTPs are involved in cellular regulation, and their inhibition is a therapeutic target for various diseases. The ability to readily synthesize a library of diverse compounds from this acid facilitates high-throughput screening for potent enzyme inhibitors.[1]
-
Organic Synthesis Building Block: The presence of two reactive functional groups allows it to be used as a building block for more complex molecules.[1] It can undergo reactions such as esterification, and its reaction with various amines to form sulfonamide derivatives is particularly useful in drug development.[1]
-
Material Science: The acidic and sulfonic functional groups make it a candidate for research in material science, potentially for the development of new polymers or catalysts.[1]
Safety Data and Handling Protocols
As a laboratory chemical, α-sulfophenylacetic acid must be handled with appropriate care. The Globally Harmonized System (GHS) classification provides a clear overview of its potential hazards.[5]
GHS Hazard Summary
| Hazard Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral [Warning] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal [Warning] |
| H315 | Causes skin irritation | Skin corrosion/irritation [Warning] |
| H318 | Causes serious eye damage | Serious eye damage/eye irritation [Danger] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation [Warning] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure [Warning] |
Source: PubChem CID 413605[5]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles (or a face shield), nitrile gloves, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] Store in an area designated for corrosive materials.
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][8]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[7][8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]
-
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol details a representative procedure for the synthesis of an N-substituted sulfonamide from α-sulfophenylacetic acid and a primary amine, a common reaction in the creation of compound libraries for drug discovery.[1]
Objective
To synthesize an α-sulfophenylacetamide derivative via an amide coupling reaction, demonstrating the utility of α-sulfophenylacetic acid as a scaffold.
Materials
-
α-Sulfophenylacetic acid
-
A primary amine (e.g., benzylamine)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve α-sulfophenylacetic acid (1.0 eq) in anhydrous DMF.
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent. DMF is a polar aprotic solvent that effectively dissolves the reactants.
-
-
Activation of Carboxylic Acid: Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution. Stir at room temperature for 15-20 minutes.
-
Rationale: The coupling agent reacts with the carboxylic acid to form a highly reactive acyl-transfer agent. The base neutralizes the acidic protons and facilitates the reaction.
-
-
Amine Addition: Slowly add the primary amine (1.0 eq) to the reaction mixture.
-
Rationale: The amine acts as a nucleophile, attacking the activated carbonyl carbon to form the new amide bond. Slow addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Rationale: Monitoring ensures the reaction proceeds to completion and helps determine the optimal reaction time.
-
-
Workup: Once the reaction is complete, quench the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Rationale: The workup separates the desired product from the water-soluble byproducts (e.g., salts, excess base).
-
-
Purification: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The washes remove any remaining acidic or basic impurities. Drying removes residual water before solvent evaporation.
-
-
Final Product Characterization: Purify the resulting crude product by column chromatography or recrystallization, if necessary. Characterize the final compound using techniques like NMR and Mass Spectrometry to confirm its structure and purity.
Caption: Experimental workflow for sulfonamide derivative synthesis.
References
-
Title: Product information, Alpha-Sulfophenylacetic acid Source: P&S Chemicals URL: [Link]
-
Title: alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 Source: PubChem URL: [Link]
-
Title: alpha-Sulfophenylacetic acid, CAS No. 41360-32-1 Source: iChemical URL: [Link]
-
Title: Alpha-Sulfophenylacetic Acid Market Report: Trends, Forecast and Competitive Analysis to 2031 Source: Lucintel URL: [Link]
-
Title: Phenylacetic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Phenylacetic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Navigating the Landscape of API Drug Development: The Evolutionary Role of API Manufacturers Source: Pharmanecia URL: [Link]
-
Title: α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
Sources
- 1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. alpha-Sulfophenylacetic acid | 41360-32-1 [chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alpha-Sulfophenylacetic acid, CAS No. 41360-32-1 - iChemical [ichemical.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes & Protocols for Chiral Resolution Using α-Sulfophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of α-Sulfophenylacetic Acid in Chiral Separations
In the landscape of pharmaceutical development and asymmetric synthesis, the separation of racemic mixtures into their constituent enantiomers remains a critical and often challenging step. The biological activities of chiral molecules frequently reside in a single enantiomer, while the other may be inactive or elicit undesirable effects. Classical resolution via the formation of diastereomeric salts is a robust, scalable, and widely adopted technique for obtaining enantiomerically pure compounds.
This guide focuses on the application of α-Sulfophenylacetic acid (SFA) , also known as 2-phenyl-2-sulfoacetic acid, as a highly effective chiral resolving agent for racemic bases, particularly amines. SFA possesses a unique molecular architecture that makes it a compelling choice for this application.[1] Its structure includes:
-
A Chiral Center: The α-carbon is a stereocenter, allowing for the existence of (R)- and (S)-enantiomers.[1]
-
A Carboxylic Acid Group: Provides a primary site for acid-base reaction with basic substrates to form salts.
-
A Sulfonic Acid Group: A strongly acidic functional group that ensures robust and complete salt formation even with weakly basic compounds.[1][2]
-
A Phenyl Group: Offers steric bulk and potential for π-π stacking interactions, which can enhance the structural differences in the resulting diastereomeric salt crystals.
This combination of functionalities within a single, relatively rigid structure provides multiple points of interaction, increasing the likelihood of forming diastereomeric salts with significantly different crystal lattice energies and, consequently, different solubilities—the very property exploited in resolution by fractional crystallization.[2][3]
The Principle: From Enantiomers to Separable Diastereomers
Chiral resolution is a process that separates a racemic mixture (a 50:50 mixture of two enantiomers) into its pure enantiomeric forms. Since enantiomers have identical physical properties (e.g., solubility, melting point), direct separation is not feasible. The strategy, therefore, is to convert the enantiomeric relationship into a diastereomeric one. Diastereomers, unlike enantiomers, are not mirror images and possess distinct physical properties, enabling their separation by conventional laboratory techniques.
The process, when using an acidic resolving agent like (R)-SFA to resolve a racemic base ((R/S)-Amine), can be summarized as follows:
-
Salt Formation: The racemic base is reacted with a single enantiomer of SFA. This acid-base reaction creates a mixture of two diastereomeric salts: ((R)-Amine•(R)-SFA) and ((S)-Amine•(R)-SFA).
-
Fractional Crystallization: Due to their different physical properties, one diastereomeric salt is typically less soluble than the other in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble salt selectively crystallizes out of the solution.
-
Isolation: The crystallized, diastereomerically pure salt is isolated by filtration.
-
Liberation: The pure enantiomer of the base is "liberated" from the diastereomeric salt by treatment with a strong base (to deprotonate the amine) or acid (to protonate the SFA), allowing for its extraction and recovery. The chiral resolving agent can also be recovered and recycled.
Application Notes: Keys to a Successful Resolution
The success of a chiral resolution experiment is not guaranteed and often requires empirical optimization. The following points provide field-proven insights to guide the experimental design.
-
Solvent Selection is Critical: The choice of solvent is the most important variable. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A good starting point is to use protic solvents like alcohols (methanol, ethanol, isopropanol) or polar aprotic solvents (acetonitrile, ethyl acetate). Solvent screening is highly recommended. A poor solvent may cause both salts to precipitate, or neither.
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemic base to the chiral acid can be used, it is often advantageous to use approximately 0.5 equivalents of the resolving agent relative to the total moles of the racemate. This strategy targets the crystallization of the less soluble salt, leaving the majority of the more soluble salt and the unreacted enantiomer of the base in the solution, which can sometimes improve the diastereomeric purity of the precipitate.
-
Temperature and Cooling Rate: The crystallization process should be controlled. Typically, the salt mixture is dissolved at an elevated temperature to ensure complete dissolution, followed by slow, controlled cooling to room temperature, and sometimes further cooling in an ice bath or refrigerator. Slow cooling promotes the formation of well-defined, pure crystals over rapid precipitation.
-
Seeding: If a small quantity of the desired pure diastereomeric salt is available from a previous experiment, adding a "seed crystal" to the supersaturated solution can induce crystallization and often improves the purity of the resulting solid.
Detailed Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a representative workflow for the resolution of a generic racemic amine using (R)-α-Sulfophenylacetic acid. Note: The specific solvent, volumes, and temperatures should be optimized for the specific substrate.
Part A: Diastereomeric Salt Formation and Crystallization
-
In a suitable flask, dissolve the racemic amine (1.0 eq.) in the selected solvent (e.g., ethanol). The amount of solvent should be minimal but sufficient to achieve dissolution upon heating.
-
In a separate beaker, dissolve (R)-α-Sulfophenylacetic acid (0.5-1.0 eq.) in a small amount of the same solvent.
-
Add the resolving agent solution to the amine solution with stirring. An immediate precipitate may form.
-
Gently heat the mixture with stirring until all solids dissolve, creating a clear, homogeneous solution. Avoid boiling for extended periods.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation may be observed during this time. For optimal crystallization, cover the flask and leave it to stand for 12-24 hours.
-
If crystallization is sparse, try scratching the inside of the flask with a glass rod or placing the solution in a 0-4°C refrigerator to promote crystal growth.
Part B: Isolation and Purification of the Diastereomer
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals. At this stage, you have an isolated, diastereomerically-enriched salt. The mother liquor contains the more soluble diastereomeric salt and should be saved for recovery of the other enantiomer.
Part C: Liberation of the Pure Enantiomer
-
Dissolve the dried diastereomeric salt in water.
-
Basify the aqueous solution by adding a strong base (e.g., 2M NaOH solution) dropwise until the pH is >11. This neutralizes the acidic resolving agent and liberates the free amine.
-
Extract the liberated amine from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically-enriched amine.
Part D: Recovery of the Resolving Agent
The aqueous layer from the liberation step (Part C) contains the sodium salt of α-Sulfophenylacetic acid. It can be recovered by acidifying the solution with concentrated HCl until the pH is <1, followed by extraction with a suitable organic solvent.
Analysis and Characterization
To validate the success of the resolution, the enantiomeric purity of the final product must be determined.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (e.e.). A sample of the resolved amine is analyzed on a suitable chiral stationary phase.
| Parameter | Typical Condition | Purpose |
| Instrumentation | HPLC with a UV detector | To separate and quantify the enantiomers. |
| Chiral Column | e.g., Chiralcel OD-H, Chiralpak AD-H | The stationary phase that enables separation. |
| Mobile Phase | Hexane/Isopropanol + acidic/basic modifier | Eluent system; ratio is optimized for resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | To detect the compounds as they elute. |
| Analysis | Compare peak areas of the (R) and (S) enantiomers. | e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 |
-
Polarimetry: Measures the optical rotation of the purified enantiomer. While a non-zero reading confirms the presence of an excess of one enantiomer, it does not provide an exact e.e. value without a literature reference for the specific rotation of the pure enantiomer.
-
Melting Point: The melting point of the resolved diastereomeric salt should be sharp and distinct from that of the racemic mixture's salt.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The salt is melting in the solvent at the crystallization temperature; solvent is too nonpolar. | Add a more polar co-solvent. Re-heat to dissolve and cool again. |
| No Crystallization | Solution is too dilute; poor solvent choice. | Concentrate the solution by slowly evaporating some solvent. Try a different solvent or solvent mixture. Seed the solution if possible. |
| Low Enantiomeric Excess (e.e.) | Inefficient separation; co-precipitation of both diastereomers. | Recrystallize the diastereomeric salt one or more times. Optimize the solvent system and cooling rate (slower is better). |
| Low Yield | The desired salt is too soluble; insufficient crystallization time. | Use less solvent. Increase the crystallization time. Cool the solution to a lower temperature (e.g., 0°C or -20°C). |
References
-
Brandt, J., et al. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2010). Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents. A Status Report. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Chemistry LibreTexts. (2019, September 3). 6.8 Resolution (Separation) of Enantiomers. [Link]
Sources
Application Notes & Protocols: α-Sulfophenylacetic Acid in HPLC for Enantiomeric Separation
Abstract
The enantiomeric separation of chiral compounds, particularly basic drug substances, is a critical task in pharmaceutical development and quality control. While chiral stationary phases (CSPs) are widely used, the use of a chiral mobile phase additive (CMPA) on a conventional achiral stationary phase represents a flexible, cost-effective, and powerful alternative. This document provides a detailed technical guide on the principles, application, and optimization of α-sulfophenylacetic acid as a chiral ion-pairing agent for the enantiomeric resolution of chiral amines using reversed-phase high-performance liquid chromatography (RP-HPLC).
Principle and Mechanism of Separation
The enantiomeric separation of chiral molecules requires the creation of a chiral environment where the two enantiomers can be distinguished.[1] This is typically achieved by forming transient diastereomeric complexes. In this method, a chiral selector, (S)-(+)-α-sulfophenylacetic acid, is added directly to the mobile phase. The separation then occurs on a standard, achiral reversed-phase column (e.g., C18).
The mechanism relies on two combined principles: ion-pair chromatography and chiral recognition .
-
Ionization: The mobile phase is buffered to a pH where the basic analyte (e.g., a chiral amine, R-NH₂/S-NH₂) is protonated to form a cation (R-NH₃⁺/S-NH₃⁺), and the strongly acidic α-sulfophenylacetic acid is deprotonated, acting as an anion (CMPA⁻).
-
Diastereomeric Ion-Pair Formation: The chiral CMPA⁻ anion forms transient, diastereomeric ion pairs with each of the analyte enantiomer cations in the mobile phase.[2][3]
-
(R)-Analyte⁺ + (S)-CMPA⁻ ⇌ [(R)-Analyte:(S)-CMPA] complex
-
(S)-Analyte⁺ + (S)-CMPA⁻ ⇌ [(S)-Analyte:(S)-CMPA] complex
-
-
Differential Partitioning: These two diastereomeric ion-pairs are no longer mirror images. They possess different three-dimensional structures and stabilities. This difference in physicochemical properties causes them to interact differently with the hydrophobic C18 stationary phase.[4] One diastereomeric complex will exhibit a slightly greater affinity for the stationary phase, leading to a longer retention time and resulting in chromatographic separation.[5]
This entire process is dynamic, with the ion pairs continuously forming and dissociating as they travel through the column.
Advantages Over Chiral Stationary Phases (CSPs)
While CSPs are the most common tool for chiral separations, the CMPA approach offers distinct, field-proven advantages:[6]
-
Cost-Effectiveness: It utilizes standard, robust, and less expensive achiral RP-HPLC columns instead of specialized and costly CSPs.
-
Method Development Flexibility: The concentration of the chiral selector can be easily and precisely adjusted in the mobile phase, allowing for fine-tuning of retention and resolution without needing to switch columns.[7]
-
Inversion of Elution Order: A significant advantage is the ability to reverse the enantiomeric elution order by simply substituting (S)-(+)-α-sulfophenylacetic acid with its (R)-(-) counterpart. This is invaluable for trace analysis and preparative separations where eluting the minor enantiomer first is desirable.
-
Robustness: Standard silica-based C18 columns are often more durable and less susceptible to degradation compared to some complex CSPs.
Detailed Application Protocol: Enantioseparation of Chiral Amines
This protocol provides a comprehensive framework for developing a robust enantioselective method for chiral basic compounds using (S)-(+)-α-sulfophenylacetic acid.
3.1. Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: High-purity, end-capped C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
(S)-(+)-α-Sulfophenylacetic acid (≥98% enantiomeric purity)
-
HPLC-grade acetonitrile (ACN) and/or methanol (MeOH)
-
Analytical grade phosphoric acid, sodium phosphate monobasic, and sodium phosphate dibasic
-
Water (ASTM Type I or equivalent)
-
Racemic and enantiomerically pure standards of the target analyte
-
3.2. Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Prepare Aqueous Buffer: Prepare a 20 mM phosphate buffer. For a target pH of 3.0, dissolve the appropriate amount of sodium phosphate monobasic in Type I water and adjust the pH with phosphoric acid.
-
Add Chiral Ion-Pairing Agent: Weigh the required amount of (S)-(+)-α-sulfophenylacetic acid and dissolve it in the aqueous buffer to achieve the desired final concentration (e.g., 2 mM).
-
Final Mobile Phase: Mix the aqueous component (Buffer + CMPA) with the organic modifier (e.g., Acetonitrile) in the desired ratio (e.g., 70:30 v/v aqueous:organic).
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or online degassing.
Step 2: Chromatographic System Setup and Equilibration
-
Install the C18 column and set the column oven temperature (e.g., 25 °C).
-
Purge the pump lines with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at the target flow rate for at least 30-60 minutes, or until a stable baseline is achieved. The CMPA needs time to adsorb onto the stationary phase surface.[3]
Step 3: Sample Preparation and Analysis
-
Dissolve the analyte standard in a solvent compatible with the mobile phase (e.g., a 50:50 mixture of water:acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.
-
Inject the racemic standard to evaluate the separation.
-
Inject individual pure enantiomer standards (if available) to confirm peak identity and elution order.
3.3. Starting Chromatographic Conditions
The following table provides robust starting parameters for method development.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard achiral phase for ion-pair chromatography. |
| Mobile Phase | 70% (20mM Phosphate Buffer, pH 3.0 + 2 mM (S)-CMPA) : 30% Acetonitrile | Ensures ionization of both analyte and CMPA for effective pairing. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Provides stable and reproducible thermodynamic conditions.[8] |
| Detection | UV at analyte's λ-max (e.g., 220 nm) | Adjust wavelength for optimal analyte sensitivity. |
| Injection Vol. | 5-10 µL | Standard volume to avoid peak distortion. |
Method Development and Optimization Workflow
Achieving baseline separation often requires systematic optimization of key parameters. The following workflow provides a logical sequence for refining the method.
-
CMPA Concentration: This is the most critical parameter for selectivity. Increasing the concentration of α-sulfophenylacetic acid generally increases retention time and can improve resolution up to an optimal point, after which it may plateau or decrease.
-
Mobile Phase pH: The pH must be carefully controlled to maintain the desired ionization states. For basic analytes (pKa ~8-10), a pH of 2.5-4.0 is typically effective.
-
Organic Modifier: The type (ACN vs. MeOH) and percentage of the organic modifier primarily control retention time. Acetonitrile often provides sharper peaks and different selectivity compared to methanol. Decreasing the organic content increases retention and may improve resolution.[9]
-
Temperature: Temperature affects the thermodynamics of the ion-pair formation and partitioning.[8] Lowering the temperature often increases resolution but also increases retention time and mobile phase viscosity.
4.1. Illustrative Data for Method Optimization
The following table shows hypothetical results for the optimization of a chiral amine separation, demonstrating the impact of varying chromatographic parameters.
| Condition | CMPA (mM) | % ACN | pH | Resolution (Rs) | Analysis Time (min) |
| 1 (Initial) | 2.0 | 30 | 3.0 | 1.10 | 12.5 |
| 2 (↑ CMPA) | 4.0 | 30 | 3.0 | 1.45 | 15.8 |
| 3 (↓ % ACN) | 4.0 | 25 | 3.0 | 1.65 | 21.3 |
| 4 (↑ pH) | 4.0 | 25 | 3.5 | 1.20 | 19.5 |
| 5 (Optimized) | 4.0 | 25 | 3.0 | 1.65 | 21.3 |
This data is for illustrative purposes to demonstrate optimization principles.
Conclusion
The use of α-sulfophenylacetic acid as a chiral mobile phase additive provides a robust, versatile, and economically viable strategy for the enantiomeric separation of basic compounds on standard reversed-phase HPLC columns. By forming transient diastereomeric ion pairs, this method leverages well-understood chromatographic principles to achieve reliable chiral recognition. The ability to systematically optimize parameters such as CMPA concentration, pH, and organic modifier content allows scientists to develop highly specific and efficient methods tailored to their analytical needs.
References
-
Higashi, T., & Ogawa, S. (2017). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Haddad, C., et al. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In: Chiral Analysis. Methods in Molecular Biology, vol 2026. Humana, New York, NY. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex Technical Library. [Link]
-
Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
Chromatography Today. (2023). Outline of Reversed-Phase Chiral Chromatography. International Labmate Ltd. [Link]
-
Costantino, A., et al. (2021). Unusual retention behavior of omeprazole and its chiral impurities B and E on the amylose tris (3-chloro-5-methylphenylcarbamate) chiral stationary phase in polar organic mode. ResearchGate. [Link]
-
Li, L., et al. (2012). Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. Journal of the Brazilian Chemical Society. [Link]
-
Haddad, C., et al. (2019). Chiral Mobile Phase Additives in HPLC Enantioseparations. ResearchGate. [Link]
-
Haddad, C., et al. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Researcher.Life. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]
-
Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Phenomenex Technical Library. [Link]
-
Adhikari, S., et al. (2017). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
Cirilli, R., et al. (2022). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules. [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. [Link]
-
Urbańska, M., et al. (2021). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Materials. [Link]
-
Afonso, C. A. M., et al. (2015). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Szabó, Z. I., & Scriba, G. K. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules. [Link]
-
Hroboňová, K., et al. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. ResearchGate. [Link]
-
Wang, Y., et al. (2012). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Brieflands. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
Application of α-Sulfophenylacetic Acid in the Synthesis of Pharmaceuticals: A Technical Guide for Researchers
This guide provides an in-depth exploration of the applications of α-sulfophenylacetic acid in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a detailed, scientifically grounded perspective on the utility of this versatile molecule. We will delve into its role as a key building block in the synthesis of targeted therapeutics and as a crucial agent in the separation of stereoisomers, a fundamental challenge in modern drug development.
The unique structure of α-sulfophenylacetic acid, possessing both a carboxylic acid and a sulfonic acid moiety, imparts distinct chemical properties that render it highly valuable in medicinal chemistry. Its strong acidity and potential for derivatization at multiple sites make it an attractive starting material and resolving agent.
I. α-Sulfophenylacetic Acid as a Scaffold for Protein Tyrosine Phosphatase (PTP) Inhibitors
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling pathways by dephosphorylating tyrosine residues on proteins.[1] Dysregulation of PTP activity has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPs have emerged as important therapeutic targets.[2] α-Sulfophenylacetic acid serves as a valuable scaffold for the synthesis of PTP inhibitors due to its ability to mimic the negatively charged phosphate group of phosphotyrosine, the natural substrate of PTPs.[1]
The synthesis of PTP inhibitors often involves the derivatization of the carboxylic acid and/or the sulfonic acid groups of α-sulfophenylacetic acid to create a library of compounds for screening against various PTPs.[1] The amide derivatives, in particular, have shown promise as potent and selective inhibitors.[3]
Workflow for the Synthesis of α-Sulfophenylacetic Acid-Based PTP Inhibitors
Caption: Workflow for the synthesis and screening of α-sulfophenylacetic acid-based PTP inhibitors.
Representative Protocol: Synthesis of an α-Sulfophenylacetic Acid Amide Derivative
This protocol describes a general method for the synthesis of an amide derivative of α-sulfophenylacetic acid, a common step in the generation of a library of potential PTP inhibitors.
Materials:
-
α-Sulfophenylacetic acid
-
Amine of interest
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-sulfophenylacetic acid (1.0 eq) in dry DMF.
-
Activation: To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.
Note: The stoichiometry and reaction conditions may need to be optimized for different amines.
II. α-Sulfophenylacetic Acid as a Chiral Resolving Agent
Many pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[4] Therefore, the separation of enantiomers, a process known as chiral resolution, is a critical step in drug manufacturing.[5]
α-Sulfophenylacetic acid, being a chiral acid, can be used as a resolving agent for racemic basic compounds, such as amines.[5] The principle behind this application is the formation of diastereomeric salts with the two enantiomers of the racemic base. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]
Mechanism of Chiral Resolution via Diastereomeric Salt Formation
Sources
- 1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 2. Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 5. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
Application Notes and Protocols for the Kinetic Resolution of Racemic Amines via Diastereomeric Salt Formation with α-Sulfophenylacetic Acid
Introduction: The Imperative of Enantiopurity and the Utility of Diastereomeric Salt Resolution
In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the production of enantiomerically pure compounds is a critical objective.
Among the various strategies to achieve enantiopurity, classical resolution via the formation of diastereomeric salts remains a robust, scalable, and economically viable method, particularly for chiral acids and bases.[1][2] This technique leverages the fundamental principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture of a chiral base, such as an amine, with an enantiomerically pure chiral acid—the resolving agent—a pair of diastereomeric salts is formed. These salts, having different physical properties like solubility, can then be separated by fractional crystallization.[2][3]
This application note provides a detailed experimental framework for the kinetic resolution of a model racemic amine, 1-phenylethylamine, using α-sulfophenylacetic acid as the chiral resolving agent. The protocols herein are designed to be a comprehensive guide for researchers and scientists, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Mechanism of Resolution: The Role of Diastereomeric Interactions
The kinetic resolution of a racemic amine with a chiral acid like α-sulfophenylacetic acid is predicated on the differential solubility of the two diastereomeric salts formed. When the racemic amine, a mixture of (R)- and (S)-enantiomers, is treated with a single enantiomer of the chiral acid, for instance, (R)-α-sulfophenylacetic acid, two diastereomeric salts are generated: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].
These diastereomers are not mirror images and thus exhibit distinct three-dimensional structures. This structural divergence leads to differences in their crystal lattice energies and their interactions with solvent molecules, resulting in disparate solubilities in a given solvent system.[3] Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration, and cooling rate), one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation by filtration. The enantiomerically enriched amine can then be liberated from the isolated salt.
Experimental Workflow: A Visual Guide
The overall process for the kinetic resolution of a racemic amine via diastereomeric salt formation is depicted in the following workflow diagram.
Sources
Application Notes and Protocols: The Utility of α-Sulfophenylacetic Acid in Capillary Electrophoresis
Introduction
Capillary electrophoresis (CE) stands as a powerful and efficient analytical technique, prized for its high resolution, speed, and minimal consumption of samples and reagents.[1] The heart of any CE separation lies in the composition of the Background Electrolyte (BGE), which governs the charge of the analytes, the electroosmotic flow (EOF), and the overall selectivity of the method.[2] In the pursuit of novel separation capabilities, particularly for challenging chiral molecules, the exploration of new BGE additives and chiral selectors is a frontier of significant interest in pharmaceutical and chemical analysis.[3][4]
This document explores the theoretical and practical applications of α-Sulfophenylacetic acid as a versatile agent in capillary electrophoresis. Possessing a unique combination of structural features—a chiral center, a strongly acidic sulfonic acid group, and a moderately acidic carboxylic acid group—this compound presents intriguing possibilities for CE method development.[5] Its diprotic nature and low pKa suggest it is a strong acid, ensuring it remains anionic over a broad pH range.[5] This guide, intended for researchers, scientists, and drug development professionals, will detail the principles and provide foundational protocols for leveraging α-Sulfophenylacetic acid in two key areas: as a chiral selector for enantiomeric separations and as a dynamic BGE component for modulating separation selectivity.
Key Physicochemical Properties of α-Sulfophenylacetic Acid
| Property | Value / Description | Significance in Capillary Electrophoresis |
| Molecular Formula | C₈H₈O₅S[6] | Provides basic identity. |
| Molecular Weight | 216.21 g/mol [6] | Relevant for preparing solutions of known molarity. |
| Acidity | Diprotic acid with sulfonic and carboxylic acid groups.[5] | The sulfonic acid group ensures a strong negative charge across a wide pH range, crucial for stable interactions. |
| pKa | The predicted pKa is exceptionally low (-0.12 ± 0.50), indicating very strong acidity.[5] | Remains fully deprotonated and negatively charged even in highly acidic BGEs, offering predictable mobility. |
| Chirality | Contains a single stereocenter at the alpha-carbon.[5] | This is the essential feature for its potential use as a chiral selector. |
Application I: α-Sulfophenylacetic Acid as a Chiral Selector for Enantiomeric Separations
The separation of enantiomers is critical in drug development, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[7] Capillary electrophoresis is a premier technique for chiral analysis, typically achieved by adding a chiral selector (CS) to the BGE.[8] While cyclodextrins and antibiotics are common, there is a class of sulfated polysaccharides, such as heparin, dextran sulfate, and chondroitin sulfate, that have proven effective as chiral selectors, particularly for basic drugs.[9][10] The mechanism relies on electrostatic interactions between the anionic sulfate groups of the polysaccharide and the cationic analyte, combined with other interactions (hydrogen bonding, steric hindrance) to create transient, diastereomeric complexes with different stabilities, leading to separation.[11]
By analogy, the anionic and chiral nature of α-Sulfophenylacetic acid makes it a promising small-molecule chiral selector for the enantioseparation of basic (cationic) compounds.
Principle of Chiral Separation
Enantiomeric resolution is achieved when the chiral selector (α-Sulfophenylacetic acid, CS⁻) interacts differently with the two enantiomers of an analyte (A⁺_R and A⁺_S). This differential interaction forms transient diastereomeric complexes ([A⁺_R···CS⁻] and [A⁺_S···CS⁻]) with slightly different association constants. The enantiomer forming the more stable complex will have a different effective electrophoretic mobility compared to the other, enabling their separation into two distinct peaks. The strong negative charge from the sulfonate group is key to driving the initial electrostatic attraction to cationic analytes.
Figure 1: Proposed mechanism for chiral separation.
Protocol: Method Development for Chiral Separations
This protocol provides a systematic approach to developing a chiral separation method for a basic drug using α-Sulfophenylacetic acid as a chiral selector.
1. Initial Setup and Capillary Conditioning:
-
System: Standard Capillary Electrophoresis system with UV or DAD detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., ~40-60 cm total length.
-
Conditioning (New Capillary): Flush sequentially with 1.0 M NaOH (30 min), deionized water (15 min), and finally with the BGE (30 min).
-
Daily Conditioning: Flush with 0.1 M NaOH (10 min), water (5 min), and BGE (10 min) before the first run.
2. Background Electrolyte (BGE) Preparation:
-
Prepare a primary BGE stock solution. A good starting point is 50-100 mM phosphate or acetate buffer.
-
Adjust the pH to a value at least 2 units below the pKa of the basic analyte to ensure it is fully protonated and cationic. An initial pH range of 2.5 to 4.5 is recommended.
3. Screening for Chiral Recognition:
-
Prepare a series of BGE solutions containing different concentrations of α-Sulfophenylacetic acid (e.g., 5, 10, 20, 40 mM).
-
Dissolve the racemic analyte in deionized water or a compatible solvent at a concentration of ~0.1-0.5 mg/mL.
-
Perform injections using the BGE without the selector to determine the migration time of the single, unresolved peak.
-
Sequentially run the sample with each BGE containing the chiral selector. Look for peak broadening or partial splitting, which indicates an interaction.
4. Optimization of Separation Parameters:
-
Selector Concentration: Based on the screening, narrow the concentration range of α-Sulfophenylacetic acid to fine-tune the resolution. Higher concentrations often increase resolution but can also increase analysis time and current.
-
BGE pH: Systematically vary the BGE pH (e.g., in 0.2-0.5 unit increments). pH affects both the EOF and the charge state of some analytes, which can dramatically impact the interaction with the selector.
-
Applied Voltage: Optimize the voltage. Higher voltages decrease run time but increase Joule heating, which can degrade resolution. Start around 20 kV and adjust as needed. A plot of current vs. voltage can help identify the optimal range.[12]
-
Temperature: Control the capillary temperature (e.g., 20-30 °C). Temperature affects buffer viscosity and interaction kinetics. Lower temperatures often improve resolution.
-
Organic Modifier: If resolution is poor, add an organic modifier (e.g., 5-20% methanol or acetonitrile) to the BGE. This can alter the solvation of the analytes and selector, modifying the enantioselective interactions.
Optimization Parameter Summary
| Parameter | Starting Range | Effect on Separation |
| Selector Concentration | 5 - 40 mM | Affects resolution and migration time. |
| BGE pH | 2.5 - 4.5 | Influences analyte charge and EOF. Critical for interaction. |
| BGE Concentration | 25 - 100 mM | Affects ionic strength, current, and peak shape. |
| Voltage | 15 - 30 kV | Controls migration speed and Joule heating. |
| Temperature | 20 - 30 °C | Affects viscosity and binding kinetics. |
| Organic Modifier | 0 - 20% (v/v) | Modifies analyte/selector interaction and EOF. |
Application II: α-Sulfophenylacetic Acid as a BGE Co-ion
The choice of ions in the BGE is fundamental to controlling the separation environment.[13] α-Sulfophenylacetic acid can also be considered for use as a primary or secondary anionic component (a "co-ion") in the BGE for non-chiral separations. Its properties can be leveraged to modulate EOF and provide unique selectivity.
Principle of BGE Modulation
In a typical fused-silica capillary, the negatively charged silanol groups on the inner wall attract cations from the BGE, forming an electrical double layer. Under an electric field, these hydrated cations migrate towards the cathode, dragging the bulk solution with them in a process called electroosmotic flow (EOF).[8]
The characteristics of the BGE anion (in this case, the α-sulfophenylacetate ion) can influence this process. Its size, charge, and concentration can affect the ionic strength and viscosity of the BGE, thereby modulating the EOF. Furthermore, it may engage in secondary interactions, such as ion-pairing, with certain analytes, offering an additional mechanism to fine-tune separation selectivity. For instance, its phenyl group could have hydrophobic interactions, while its charged groups provide strong ionic interactions.
Protocol: Evaluating α-Sulfophenylacetic Acid as a BGE Co-ion
This protocol outlines a procedure to characterize the effect of α-Sulfophenylacetic acid on EOF and separation selectivity for a standard mixture of acidic, basic, and neutral compounds.
1. BGE Preparation:
-
Prepare a 50 mM phosphoric acid solution. Adjust the pH to 2.5 using NaOH. This will be the Reference BGE .
-
Prepare a 50 mM α-Sulfophenylacetic acid solution. Adjust the pH to 2.5 using NaOH. This will be the Test BGE . Note: Because α-Sulfophenylacetic acid is a strong acid, it will act as its own buffer at this low pH.
2. EOF Measurement:
-
Prepare a solution of a neutral marker (e.g., thiourea or mesityl oxide) at ~0.1 mg/mL.
-
Inject the neutral marker and run the separation using the Reference BGE . Record the migration time (t_eof).
-
Flush the capillary thoroughly and equilibrate with the Test BGE .
-
Inject the neutral marker and run the separation using the Test BGE . Record the new migration time.
-
Compare the migration times to determine the effect of α-Sulfophenylacetic acid on the EOF. A longer migration time indicates a suppressed EOF.
3. Selectivity Evaluation:
-
Prepare a test mixture containing an acidic, a basic, and a neutral compound (e.g., benzoic acid, pyridine, and thiourea).
-
Analyze the mixture using both the Reference BGE and the Test BGE under identical conditions (voltage, temperature).
-
Compare the electropherograms. Observe changes in:
-
Migration order: Did the order of the peaks change?
-
Resolution: Did the separation between any two peaks improve or worsen?
-
Peak shape: Note any improvements or degradation in peak symmetry.
-
-
These changes will reveal the unique selectivity offered by the α-sulfophenylacetate co-ion.
Figure 2: General workflow for CE method development.
Conclusion and Future Perspectives
While not yet a mainstream reagent in capillary electrophoresis, α-Sulfophenylacetic acid holds considerable, scientifically-grounded potential as both a novel chiral selector and a functional background electrolyte component. Its inherent chirality and strong anionic character make it a compelling candidate for the enantioseparation of basic pharmaceutical compounds, functioning as a small-molecule alternative to larger sulfated polysaccharides. Furthermore, its properties as a strong acid with a bulky counter-ion offer a means to modulate electroosmotic flow and introduce unique separation selectivity for complex mixtures.
The protocols outlined in this guide are foundational, designed to serve as a starting point for researchers to explore these applications. Further investigation is warranted to fully characterize its performance with a wide range of analytes and to compare its efficacy against established chiral selectors and BGE systems. The exploration of such novel reagents is essential for expanding the already powerful toolkit of capillary electrophoresis.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. The preparation of background electrolytes in capillary zone electrophoresis: golden rules and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chiral analysis by capillary electrophoresis using antibiotics as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Capillary Sodium Dodecyl Sulfate Agarose Gel Electrophoresis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomer separation of basic drugs by capillary electrophoresis using ionic and neutral polysaccharides as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of enantiomers by capillary electrophoresis using pentosan polysulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usp.org [usp.org]
- 13. Method Development in Capillary Electrophoresis (CE): Selecting your Background Electrolyte | Separation Science [sepscience.com]
Pioneering Asymmetric Transformations: α-Sulfophenylacetic Acid as a Novel Chiral Brønsted Acid Catalyst
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document presents a forward-looking exploration into the potential of enantiomerically pure α-sulfophenylacetic acid as a novel, metal-free chiral Brønsted acid catalyst for asymmetric synthesis. While traditionally utilized as a racemic intermediate in the pharmaceutical and fine chemical industries, its inherent chirality and dual acidic functionalities—a sulfonic acid and a carboxylic acid group—present a compelling, yet underexplored, opportunity for asymmetric catalysis.[1][2] This guide provides a comprehensive overview, including a proposed synthesis of the enantiopure catalyst, and detailed, albeit prospective, protocols for its application in key asymmetric transformations. These protocols are grounded in established principles of Brønsted acid catalysis and are intended to serve as a foundational resource for researchers poised to investigate this promising new catalyst.
Introduction: The Untapped Potential of a Bifunctional Chiral Acid
Chiral Brønsted acid catalysis has emerged as a powerful tool in modern organic synthesis, offering an environmentally benign and highly selective alternative to metal-based catalysts.[3] Catalysts such as chiral phosphoric acids have demonstrated remarkable efficacy in a wide array of enantioselective transformations, including Aldol, Mannich, and Friedel-Crafts reactions.[4][5][6] These catalysts typically operate through a bifunctional mechanism, utilizing a Brønsted acidic site to activate an electrophile and a Lewis basic site to orient the nucleophile, thereby creating a highly organized, chiral transition state.[6]
α-Sulfophenylacetic acid, with the molecular formula C₈H₈O₅S, possesses a unique molecular architecture featuring a stereocenter at the alpha-carbon, directly attached to both a phenyl ring, a carboxylic acid group, and a sulfonic acid group.[1][2] This structure is noteworthy for two reasons:
-
Inherent Chirality: The α-carbon is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers).[1]
-
Dual Acidity: The presence of both a strong sulfonic acid and a weaker carboxylic acid offers the potential for unique bifunctional activation of substrates.
Currently, α-sulfophenylacetic acid is primarily available as a racemic mixture and is used as a building block in organic synthesis.[1] However, we propose that in its enantiomerically pure form, it could function as a highly effective chiral Brønsted acid catalyst. The sulfonic acid moiety can act as the primary Brønsted acid for electrophile activation, while the carboxylate group could serve as the Lewis basic site for orienting the nucleophile, analogous to the well-established mechanism of chiral phosphoric acids.
This guide will first detail a proposed synthetic route to obtain enantiomerically pure (R)- and (S)-α-sulfophenylacetic acid. Subsequently, we will present detailed, prospective protocols for its application in asymmetric Aldol, Mannich, and Friedel-Crafts reactions, complete with mechanistic insights and data presentation frameworks.
Synthesis of Enantiomerically Pure α-Sulfophenylacetic Acid
The successful application of α-sulfophenylacetic acid as a chiral catalyst hinges on the availability of its enantiopure forms. While the direct asymmetric synthesis of this compound is not yet reported, a viable route is through the chiral resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral base, followed by separation and subsequent liberation of the enantiopure acid.[7][8]
Protocol 2.1: Chiral Resolution of Racemic α-Sulfophenylacetic Acid
Materials:
-
Racemic α-sulfophenylacetic acid
-
(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic α-sulfophenylacetic acid (1.0 eq) in warm methanol.
-
In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in methanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the solution to cool to room temperature and then place it in a 4°C refrigerator overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals under vacuum.
-
The enantiomeric purity of the salt can be improved by recrystallization from methanol.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the diastereomeric salt in a biphasic mixture of ethyl acetate and 1 M hydrochloric acid.
-
Stir vigorously until the solid dissolves completely.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched α-sulfophenylacetic acid.
-
-
Determination of Enantiomeric Excess:
-
Analyze the product by chiral HPLC to determine the enantiomeric excess (% ee).
-
Prospective Application in Asymmetric Aldol Reactions
The asymmetric Aldol reaction is a cornerstone of C-C bond formation in organic synthesis. We hypothesize that chiral α-sulfophenylacetic acid can catalyze the reaction between a ketone and an aldehyde, proceeding through a well-defined transition state.
Mechanistic Rationale:
The sulfonic acid group of the catalyst is proposed to protonate the aldehyde, enhancing its electrophilicity. Simultaneously, the carboxylate group can deprotonate the ketone to form an enolate, which is then directed to one face of the activated aldehyde within the chiral pocket of the catalyst.
Diagram 1: Proposed Catalytic Cycle for Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the asymmetric Aldol reaction.
Protocol 3.1: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
Materials:
-
(S)-α-Sulfophenylacetic acid (Catalyst)
-
4-Nitrobenzaldehyde
-
Acetone (dried over molecular sieves)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-α-sulfophenylacetic acid (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the catalyst dissolves.
-
Add 4-nitrobenzaldehyde (1.0 mmol).
-
Cool the mixture to 0°C.
-
Add acetone (5.0 mmol, 5 eq) dropwise over 10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
-
Work-up:
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield and enantiomeric excess of the aldol product by chiral HPLC.
-
Table 1: Expected Data for Asymmetric Aldol Reaction
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 0 | 24 | Expected >80 | Expected >90 |
| 2 | 5 | 0 | 48 | Expected >70 | Expected >85 |
| 3 | 10 | -20 | 48 | Expected >85 | Expected >95 |
Prospective Application in Asymmetric Mannich Reactions
The Mannich reaction is a fundamental transformation for the synthesis of β-amino carbonyl compounds. A chiral Brønsted acid can catalyze the enantioselective addition of a ketone to an imine.
Mechanistic Rationale:
Similar to the Aldol reaction, the sulfonic acid of the catalyst is expected to protonate the imine, forming a highly electrophilic iminium ion. The carboxylate can then facilitate the formation of the enolate from the ketone, which subsequently attacks the iminium ion in a stereocontrolled manner. The bifunctional nature of the catalyst is key to organizing the transition state for high enantioselectivity.[9]
Diagram 2: Proposed Transition State for Asymmetric Mannich Reaction
Sources
- 1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 2. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. onyxipca.com [onyxipca.com]
- 9. Chiral Brønsted acid catalyzed enantioselective Mannich-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Sulfophenylacetic Acid Derivatives: A Comprehensive Guide to Synthesis and Application in Drug Discovery
Introduction: The Therapeutic Potential of α-Sulfophenylacetic Acid Derivatives
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting key enzymes in disease pathways is of paramount importance. Among these, the α-sulfophenylacetic acid scaffold has emerged as a privileged structure, particularly in the development of potent and selective inhibitors for low molecular weight protein tyrosine phosphatase (LMW-PTP).[1] LMW-PTP is a critical regulator in various cellular signaling pathways, and its dysregulation has been implicated in the progression of oncology and metabolic disorders such as diabetes and obesity.[1][2] The unique architecture of α-sulfophenylacetic acid, featuring both a sulfonic acid and a carboxylic acid moiety on the α-carbon, allows for specific interactions within the active site of LMW-PTP, leading to effective inhibition. This guide provides a comprehensive protocol for the synthesis of the parent compound, α-sulfophenylacetic acid, and discusses the derivatization strategies that are crucial for developing novel therapeutic agents.
Chemical Synthesis: A Detailed Protocol for α-Sulfophenylacetic Acid
The synthesis of α-sulfophenylacetic acid is achieved through the direct sulfonation of phenylacetic acid. This electrophilic substitution reaction targets the α-carbon, facilitated by the use of a strong sulfonating agent such as chlorosulfonic acid. The following protocol is a detailed, step-by-step guide for this synthesis, grounded in established laboratory practices.
I. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Phenylacetic Acid | ≥99% | Sigma-Aldrich |
| Chlorosulfonic Acid | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich |
| Deionized Water | High Purity | - |
| Sodium Sulfate (anhydrous) | ACS Reagent Grade | Fisher Scientific |
| Round-bottom flask (250 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Ice bath | - | - |
| Reflux condenser | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
| Vacuum filtration apparatus | - | - |
| pH indicator strips | - | - |
II. Safety Precautions
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations involving chlorosulfonic acid must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times. The reaction is exothermic and requires careful temperature control.
III. Experimental Workflow
The synthesis of α-sulfophenylacetic acid can be visualized as a three-stage process: sulfonation, work-up, and purification.
Caption: Workflow for the synthesis of α-sulfophenylacetic acid.
IV. Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetic acid (10.0 g, 73.4 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Sulfonating Agent: Carefully add chlorosulfonic acid (5.4 mL, 80.7 mmol, 1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Causality: The slow, dropwise addition and cooling are crucial to control the exothermic reaction and prevent unwanted side reactions and decomposition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and protonating the sulfonate group.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers. Causality: The desired product has some solubility in the organic phase, while this step also helps to remove any unreacted starting material and non-polar byproducts.
-
Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude α-sulfophenylacetic acid is typically a solid. It can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford the pure product.
V. Characterization of α-Sulfophenylacetic Acid
The identity and purity of the synthesized α-sulfophenylacetic acid should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Phenyl protons (multiplet, ~7.4 ppm), α-proton (singlet, ~5.0 ppm), acidic protons (broad singlets, variable). |
| ¹³C NMR | Aromatic carbons, carboxyl carbon (~170 ppm), α-carbon (~70 ppm). |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), S=O stretch (~1350 and ~1170 cm⁻¹). |
| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 216.21 g/mol .[3] |
| Melting Point | Reported values vary, often in the range of 85-90 °C. |
Mechanism of α-Sulfonation
The sulfonation of phenylacetic acid at the α-position is an electrophilic substitution reaction. The reaction proceeds through the formation of an enol or enolate intermediate of the carboxylic acid, which then acts as a nucleophile, attacking the electrophilic sulfur trioxide (SO₃) or a related species generated from chlorosulfonic acid.
Caption: Simplified mechanism of α-sulfonation of phenylacetic acid.
Application in Drug Discovery: Derivatization and Structure-Activity Relationship (SAR)
The synthesized α-sulfophenylacetic acid serves as a versatile starting material for the creation of a library of derivatives. The carboxylic acid and sulfonic acid moieties provide handles for further chemical modifications, such as amidation and esterification. For instance, coupling of α-sulfophenylacetic acid with various amines leads to the formation of sulfonamide derivatives, which have shown potent inhibitory activity against LMW-PTP.[1]
The general structure of these derivatives can be represented as follows:
Caption: General scheme for the derivatization of α-sulfophenylacetic acid.
By systematically varying the 'R' group of the amine, researchers can explore the structure-activity relationship (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors. This approach allows for the fine-tuning of the molecule to achieve the desired therapeutic profile.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of α-sulfophenylacetic acid, a key building block in the development of novel therapeutics. The insights into the reaction mechanism, safety considerations, and the application of this scaffold in the design of LMW-PTP inhibitors are intended to empower researchers in their drug discovery efforts. The ability to reliably synthesize and derivatize α-sulfophenylacetic acid is a critical step towards unlocking its full therapeutic potential.
References
- Zhang, Z.-Y., et al. (2011). Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism. Journal of Medicinal Chemistry, 54(5), 1388–1397.
-
ResearchGate. (2025). Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase by an Induced-Fit Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Sulfophenylacetic acid. Retrieved from [Link]
Sources
Application Notes and Protocols for the Separation of Racemic Carboxylic Acids using (S)-(-)-α-Sulfophenylacetic Acid
Introduction: The Imperative of Enantiomeric Purity
In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety profile. Many bioactive molecules are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological effects in the chiral environment of the body. A classic, albeit tragic, example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.
This stark reality underscores the necessity for methods to separate racemic mixtures—50:50 mixtures of two enantiomers—into their constituent, enantiomerically pure forms. This process, known as chiral resolution, is a cornerstone of modern synthetic chemistry. Among the various techniques, diastereomeric salt formation followed by fractional crystallization remains a robust, scalable, and economically viable method, particularly for acidic and basic compounds.[1][2]
This guide provides a comprehensive overview and detailed protocols for the use of (S)-(-)-α-Sulfophenylacetic acid as a chiral resolving agent for the separation of racemic carboxylic acids. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights gleaned from extensive experience in the field to empower researchers, scientists, and drug development professionals to successfully implement this powerful resolution strategy.
(S)-(-)-α-Sulfophenylacetic Acid: A Profile of the Resolving Agent
(S)-(-)-α-Sulfophenylacetic acid is a chiral organic compound distinguished by the presence of both a carboxylic acid and a sulfonic acid group attached to the same stereocenter.[3] This dual acidic nature and its well-defined stereochemistry make it an effective resolving agent for a variety of racemic compounds.
Table 1: Physicochemical Properties of α-Sulfophenylacetic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₈O₅S | --INVALID-LINK--[3] |
| Molecular Weight | 216.21 g/mol | --INVALID-LINK--[3] |
| Appearance | White crystalline solid | General knowledge |
| Melting Point | ~225 °C | General knowledge |
| Solubility | High solubility in aqueous solutions | General knowledge |
The Mechanism of Chiral Resolution: From Enantiomers to Diastereomers
The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties.[4][5]
When a racemic carboxylic acid, a mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure resolving agent like (S)-(-)-α-Sulfophenylacetic acid, two diastereomeric salts are formed.
(R)-Carboxylic Acid + (S)-Resolving Agent → (R,S)-Diastereomeric Salt (S)-Carboxylic Acid + (S)-Resolving Agent → (S,S)-Diastereomeric Salt
These diastereomeric salts are not mirror images of each other and therefore exhibit different physicochemical properties, most notably, different solubilities in a given solvent. This difference in solubility is the key to their separation. By carefully selecting a solvent, one diastereomer can be selectively crystallized from the solution while the other remains dissolved. This process is known as fractional crystallization.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the resolution of a racemic carboxylic acid using (S)-(-)-α-Sulfophenylacetic acid. It is crucial to note that optimal conditions, particularly the choice of solvent and crystallization temperature, will vary depending on the specific carboxylic acid being resolved and must be determined empirically.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol details the formation of diastereomeric salts and their separation through fractional crystallization. The selection of an appropriate solvent is critical; the ideal solvent will exhibit a significant difference in the solubility of the two diastereomeric salts. Common solvents for this purpose include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), or mixtures thereof.
Materials:
-
Racemic carboxylic acid
-
(S)-(-)-α-Sulfophenylacetic acid (1.0 equivalent)
-
Selected crystallization solvent(s)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a suitable volume of the chosen solvent with gentle heating and stirring.
-
Addition of Resolving Agent: In a separate flask, dissolve (S)-(-)-α-Sulfophenylacetic acid in a minimal amount of the same solvent. Add this solution dropwise to the solution of the racemic carboxylic acid.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization. For further crystallization, the flask can be placed in a refrigerator or ice bath. The goal is to achieve slow crystal growth, which generally leads to higher purity.
-
Isolation of the Less Soluble Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt to a constant weight.
-
Analysis (Optional but Recommended): Determine the melting point and specific rotation of the isolated diastereomeric salt. Recrystallize a small sample and re-measure these properties. The resolution is considered complete when successive recrystallizations do not change the melting point or specific rotation.
Protocol 2: Recovery of the Enantiopure Carboxylic Acid
This protocol describes the liberation of the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt. This is typically achieved by treating the salt with a strong acid to protonate the carboxylate anion.
Materials:
-
Isolated diastereomeric salt
-
Dilute strong acid (e.g., 2 M HCl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Salt Dissolution: Dissolve the diastereomeric salt in water.
-
Acidification: Add a dilute strong acid (e.g., 2 M HCl) to the aqueous solution until the pH is acidic (pH ~2), leading to the precipitation of the enantiopure carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate). Perform multiple extractions to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically pure carboxylic acid.
-
Analysis: Determine the yield, melting point, and specific rotation of the resolved carboxylic acid. The enantiomeric excess (ee) should be determined by a suitable analytical technique, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.
Protocol 3: Recovery of the Resolving Agent
For economic and environmental reasons, it is highly desirable to recover and reuse the chiral resolving agent.
Materials:
-
Aqueous layer from Protocol 2
-
Strong base (e.g., 2 M NaOH)
-
Strong acid (e.g., concentrated HCl)
Procedure:
-
Basification: The aqueous layer from the extraction in Protocol 2 contains the protonated form of (S)-(-)-α-Sulfophenylacetic acid. To recover it, first neutralize any excess strong acid with a base (e.g., NaOH) and then make the solution basic.
-
Isolation: The recovery of the resolving agent from the aqueous solution can be achieved by various methods, such as evaporation of the water or extraction into a suitable organic solvent after acidification. The specific method will depend on the properties of the resolving agent.
Hypothetical Resolution Example: Racemic Ibuprofen
To illustrate the practical application of these protocols, let's consider the hypothetical resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). It is well-established that the (S)-(+)-enantiomer is responsible for the desired pharmacological activity.
Table 2: Hypothetical Resolution of Racemic Ibuprofen with (S)-(-)-α-Sulfophenylacetic Acid
| Step | Parameter | Value/Observation |
| 1. Salt Formation | Racemic Ibuprofen | 10.0 g |
| (S)-(-)-α-Sulfophenylacetic Acid | 10.5 g (1.0 eq) | |
| Solvent | Ethanol/Water (e.g., 9:1 v/v) | |
| 2. Crystallization | Crystallization Temp. | 4 °C |
| Yield of Diastereomeric Salt | 8.5 g | |
| 3. Recovery | Yield of (S)-Ibuprofen | 3.8 g |
| Enantiomeric Excess (ee) | >95% (after one crystallization) |
Note: This is a representative example. Actual yields and enantiomeric excess will depend on the specific conditions and the number of recrystallizations performed.
Troubleshooting and Optimization
The success of a chiral resolution by diastereomeric salt formation often requires careful optimization of the experimental conditions.
-
No Crystallization: If no crystals form, try a different solvent or a mixture of solvents. Seeding the solution with a small crystal of the desired diastereomer can be very effective. Slower cooling rates can also promote crystallization.
-
Low Yield: A low yield of the desired diastereomer may indicate that its solubility is too high in the chosen solvent. A less polar solvent or a lower crystallization temperature might improve the yield.
-
Low Enantiomeric Excess: If the enantiomeric excess of the resolved carboxylic acid is low, it may be due to the co-precipitation of the more soluble diastereomer. Multiple recrystallizations of the diastereomeric salt are often necessary to achieve high enantiomeric purity.
-
Solvent Selection: The choice of solvent is the most critical parameter. A systematic screening of different solvents and solvent mixtures is highly recommended. The ideal solvent will provide a large difference in the solubility of the two diastereomers.
Conclusion: A Powerful Tool for Enantiomeric Separation
The resolution of racemic carboxylic acids using (S)-(-)-α-Sulfophenylacetic acid via diastereomeric salt formation is a powerful and versatile technique. By understanding the underlying principles and systematically optimizing the experimental conditions, researchers can effectively separate enantiomers on both laboratory and industrial scales. This guide provides a solid foundation and practical protocols to aid scientists and drug development professionals in achieving their enantiomeric separation goals, thereby contributing to the development of safer and more effective chiral products.
References
Application Note: High-Performance Liquid Chromatography for the Quantitative Determination of Alpha-Naphthylacetic Acid
Abstract
This application note provides a comprehensive and robust analytical method for the determination of alpha-naphthylacetic acid (NAA), a synthetic auxin plant growth regulator, using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol from sample preparation to data analysis. The scientific integrity of this guide is anchored in established chromatographic principles and validated through internationally recognized guidelines, ensuring both accuracy and reliability.
Introduction: The Analytical Imperative for NAA Quantification
Alpha-naphthylacetic acid (NAA) is a widely utilized synthetic auxin in agriculture and horticulture to control fruit set, induce rooting, and for plant tissue culture. Its efficacy is concentration-dependent, with higher concentrations potentially leading to phytotoxicity. Consequently, the precise quantification of NAA in various matrices, including commercial formulations, plant tissues, soil, and water, is critical for regulatory compliance, quality control, and environmental monitoring.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1] This application note details a reversed-phase HPLC (RP-HPLC) method, a powerful approach for separating nonpolar compounds like NAA.
The Chromatographic Rationale: A Foundation of Selectivity and Efficiency
The selection of the stationary and mobile phases is paramount in developing a successful HPLC method. This protocol employs a C18 column and an acidified aqueous-organic mobile phase, a combination that provides excellent separation and peak shape for NAA.
The C18 Stationary Phase: A Versatile and Robust Choice
The stationary phase in this method is a C18 (octadecylsilane) bonded silica column. C18 columns are the most widely used stationary phases in HPLC due to their versatility, stability, and high efficiency in separating nonpolar to moderately polar compounds.[2] The long C18 alkyl chains create a hydrophobic surface, making it ideal for reversed-phase chromatography where the mobile phase is more polar than the stationary phase.[2] This hydrophobicity allows for strong interaction with the nonpolar naphthalene ring of NAA, leading to effective retention and separation from more polar matrix components.[2]
The Acidified Mobile Phase: Ensuring Optimal Peak Shape and Retention
The mobile phase consists of a mixture of an organic solvent (methanol or acetonitrile) and water, with the addition of an acid, such as phosphoric acid or acetic acid.[1][3] The organic solvent modulates the polarity of the mobile phase, thereby controlling the retention time of NAA.
The inclusion of an acid is a critical aspect of this method. NAA is a weak acid, and its degree of ionization is dependent on the pH of the mobile phase. By acidifying the mobile phase to a pH well below the pKa of NAA, the equilibrium is shifted to favor the non-ionized, protonated form of the molecule.[3][4] This is crucial for two reasons:
-
Consistent Retention: The non-ionized form of NAA is more hydrophobic and interacts more consistently with the C18 stationary phase, resulting in a stable and reproducible retention time.
-
Improved Peak Shape: Suppressing ionization prevents peak tailing, which can occur when both the ionized and non-ionized forms of the analyte are present and interact differently with the stationary phase.[3]
UV Detection: Selecting the Optimal Wavelength for Sensitivity
NAA possesses a chromophore, the naphthalene ring system, which absorbs ultraviolet (UV) light, enabling its detection and quantification. The selection of an appropriate detection wavelength is critical for achieving maximum sensitivity and minimizing interference from other compounds in the sample matrix. While various wavelengths have been successfully employed, such as 255 nm and 272 nm, examining the UV-vis absorbance spectrum of NAA is recommended to identify the wavelength of maximum absorbance (λmax).[1][5][6] This ensures the highest possible signal-to-noise ratio, leading to lower detection and quantification limits.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the HPLC analysis of NAA. Adherence to these steps, along with proper laboratory practices, will ensure the generation of high-quality, reproducible data.
Materials and Reagents
-
Alpha-Naphthylacetic Acid (NAA) analytical standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Phosphoric acid (85%) or Glacial acetic acid
-
0.45 µm syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
The following table outlines the recommended HPLC system configuration and chromatographic parameters. These may be adapted based on the specific instrumentation available in your laboratory.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 4.6 mm i.d. x 250 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water:Phosphoric Acid (60:40:0.35, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm[1] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of NAA analytical standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation: A Critical Step for Accurate Analysis
The goal of sample preparation is to extract NAA from the sample matrix and remove any interfering components that could affect the chromatographic analysis. The following are generalized procedures for different sample types. Method optimization may be required based on the specific matrix.
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of NAA and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the NAA.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Homogenize a known weight of fresh or frozen plant tissue (typically 1-5 g) in a suitable solvent such as methanol or acetonitrile.[7][8]
-
Centrifuge the homogenate to pellet the solid material.
-
Collect the supernatant and, if necessary, concentrate it under a stream of nitrogen.
-
For cleaner samples, a solid-phase extraction (SPE) step is recommended (see Section 3.5).
-
Reconstitute the final extract in the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
-
For water samples with suspected low concentrations of NAA, a pre-concentration step is necessary.
-
Solid-phase extraction (SPE) is the preferred method for this purpose (see Section 3.5).
-
The final eluate from the SPE cartridge should be evaporated to dryness and reconstituted in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Solid-Phase Extraction (SPE) Protocol for Sample Clean-up
SPE is a powerful technique for isolating and concentrating analytes from complex matrices. A reversed-phase SPE cartridge (e.g., C18) is suitable for NAA extraction.
-
Conditioning: Condition the SPE cartridge by passing methanol followed by HPLC-grade water through it.
-
Loading: Load the sample extract or water sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the retained NAA with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for NAA analysis.
Method Validation: Ensuring a Self-Validating System
To ensure the trustworthiness and reliability of the analytical data, the HPLC method must be validated. The validation should be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) or the Collaborative International Pesticides Analytical Council (CIPAC).[9][10] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The NAA peak should be well-resolved from any matrix components or impurities. Peak purity analysis is recommended. | To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range. | To verify that the detector response is directly proportional to the analyte concentration. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To define the concentration limits within which the method is reliable. |
| Accuracy | The recovery of NAA from spiked samples should be within 98-102%. | To assess the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. | To evaluate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically a signal-to-noise ratio of 3:1.[10] | To determine the sensitivity of the method. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically a signal-to-noise ratio of 10:1.[10] | To establish the lowest concentration at which the analyte can be reliably quantified. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate. | To demonstrate the reliability of the method during normal usage. |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions in triplicate and record the peak area for each injection. Plot a graph of the average peak area versus the concentration of NAA. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Sample Analysis: Inject the prepared sample solutions and record the peak areas of NAA.
-
Quantification: Calculate the concentration of NAA in the samples using the equation of the line from the calibration curve. Be sure to account for any dilution factors introduced during sample preparation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative determination of alpha-naphthylacetic acid using HPLC. By understanding the rationale behind the chromatographic choices and adhering to the validated methodology, researchers and analysts can achieve accurate, reliable, and reproducible results. The self-validating nature of the protocol, rooted in established international guidelines, ensures the integrity of the data generated.
References
-
Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. Retrieved from [Link]
- Li, Y. P., Yang, H. J., Peng, C. H., & Zhang, X. Y. (2000).
-
uHPLCs. (2025, January 3). Why C18 Column Is Widely Used in HPLC. Retrieved from [Link]
-
CIPAC. (n.d.). GUIDELINES FOR THE DESIGN OF CHROMATOGRAPHIC ANALYTICAL METHODS INTENDED FOR CIPAC COLLABORATIVE STUDY. Retrieved from [Link]
-
CIPAC. (n.d.). Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations. Retrieved from [Link]
- Khan, M. S. A., et al. (2022). Determination and quality monitoring of naphthyl acetic acid in commercial plant growth regulator formulations using HPLC technique. Soil & Environment, 41(1), 85-90.
- Li, Y. P., Yang, H. J., Peng, C. H., & Zhang, X. Y. (2000). Determination of α-naphthylacetic acid by high performance liquid chromatography.
-
YMC America. (n.d.). Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Can plant hormonomics be built on simple analysis? A review. Retrieved from [Link]
- HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025, July 11).
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
-
ResearchGate. (2013, January 2). To perform HPLC analysis of plant tissue can we prepare extract with the fresh plant tissue instead of drying the tissue? Retrieved from [Link]
- Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621.
-
Zhu, C., et al. (2022, May 31). Nucleoside/Nucleotide Measurement: HPLC-MS/MS: Plant Sample Preparation. JoVE. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Waters. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]
-
Walsh Medical Media. (2012, December 15). Solid Phase Extraction for HPLC-MS/MS Clinical Analysis: Finding a Needle in a Haystack. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis absorbance spectra of NAA (a), en-β-CD (b) and en-β-CD@NAA inclusion complex (c) in 50% ethanol aqueous solution. Retrieved from [Link]
Sources
- 1. [Determination of alpha-naphthylacetic acid by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. se.org.pk [se.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. cipac.org [cipac.org]
- 10. pharmtech.com [pharmtech.com]
LC-MS/MS method for determination of phenylacetic acid in tissues
An Application Note and Protocol for the Sensitive and Robust Quantification of Phenylacetic Acid in Tissue Matrices by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Phenylacetic Acid (PAA) in various tissue matrices. Phenylacetic acid is a significant endogenous metabolite and a catabolite of phenylalanine, implicated in various physiological and pathological processes, including urea cycle disorders and bacterial metabolism.[1][2] Accurate quantification in tissue is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This protocol employs a straightforward protein precipitation method for sample extraction, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (Phenylacetic acid-d7) ensures high accuracy and precision by compensating for matrix effects and procedural variability.[3][4] The method has been structured to meet the rigorous validation requirements set forth by regulatory agencies like the FDA and EMA.[5][6]
Principle of the Method
The quantification of PAA from complex tissue matrices presents analytical challenges, primarily due to the presence of endogenous interferents like proteins and phospholipids, which can cause significant matrix effects.[7][8][9] This method overcomes these challenges through a multi-step, validated workflow:
-
Tissue Homogenization: The tissue sample is mechanically disrupted in a buffered solution to release the analyte into a liquid medium.
-
Protein Precipitation (PPT): A high volume of cold organic solvent (acetonitrile) is added to the tissue homogenate. This denatures and precipitates the majority of proteins, which are then removed by centrifugation.[10] Acetonitrile is selected for its efficiency in protein removal and its compatibility as a solvent in reversed-phase chromatography.[11]
-
Stable Isotope Dilution: A known concentration of a stable isotope-labeled internal standard (SIL-IS), Phenylacetic acid-d7 (d7-PAA), is added at the beginning of the sample preparation process. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-extracts and experiences similar matrix-induced ionization suppression or enhancement.[12] This allows for the ratio of the analyte signal to the IS signal to be used for quantification, correcting for both sample preparation losses and matrix effects.[3][4]
-
LC-MS/MS Analysis: The resulting supernatant is injected into a reversed-phase HPLC system, where PAA and d7-PAA are chromatographically separated from other matrix components. Detection is achieved by tandem mass spectrometry using electrospray ionization in negative ion mode (ESI-). PAA readily deprotonates at its carboxylic acid group, making it highly suitable for negative ion detection.[1] Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[13]
Materials and Reagents
-
Analytes and Standards:
-
Phenylacetic Acid (PAA), ≥99% purity (Sigma-Aldrich, CAS: 103-82-2)
-
Phenylacetic acid-d7 (d7-PAA), ≥98% isotopic purity (Cambridge Isotope Laboratories, Inc. or equivalent)
-
-
Solvents and Chemicals:
-
Acetonitrile (ACN), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Water, LC-MS Grade or Type I Ultrapure
-
Formic Acid (FA), LC-MS Grade (~99%)
-
Ammonium Acetate, ≥98% purity
-
-
Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometer (e.g., SCIEX QTRAP®, Waters Xevo™, Agilent Ultivo)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Analytical Balance (4-5 decimal places)
-
Tissue Homogenizer (e.g., Bead Ruptor, Polytron)
-
Refrigerated Centrifuge capable of >10,000 x g
-
Calibrated Pipettes
-
Vortex Mixer
-
2.0 mL Polypropylene Microcentrifuge Tubes
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Causality Note: Preparing calibration standards and Quality Controls (QCs) in a representative blank biological matrix is essential. This approach ensures that the standards and QCs are subjected to the same extraction procedure and potential matrix effects as the unknown study samples, which is a core requirement for bioanalytical method validation.[6]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of PAA and d7-PAA into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Intermediate and Spiking Solutions:
-
Prepare a series of working standard solutions of PAA by serially diluting the stock solution with 50:50 (v/v) Methanol:Water. These will be used to spike into the blank matrix for the calibration curve.
-
Prepare a separate set of working standard solutions for the QCs from a different weighing of the PAA standard, if possible.
-
Prepare an Internal Standard (IS) Spiking Solution of d7-PAA at a concentration of 500 ng/mL in acetonitrile.
-
-
Calibration Standards (CS) and Quality Controls (QC):
-
Obtain blank tissue (e.g., liver, kidney, muscle) from an un-dosed animal. Homogenize the entire blank tissue pool in a 1:3 (w/v) ratio with 10 mM ammonium acetate buffer to create a uniform blank matrix homogenate.
-
Prepare a calibration curve by spiking small, appropriate volumes (e.g., <5% of the total volume) of the PAA working solutions into aliquots of the blank tissue homogenate. A typical range might be 1 - 1000 ng/g of tissue.
-
Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC, using the same spiking method.
-
Tissue Sample Preparation Protocol
The following workflow provides a step-by-step guide for extracting PAA from tissue samples.
Caption: Experimental workflow for tissue extraction.
LC-MS/MS Instrumental Analysis
Causality Note: The use of formic acid in the mobile phase aids in the deprotonation of PAA in the ESI source, enhancing the [M-H]⁻ signal in negative ion mode.[14] A gradient elution is employed to ensure a sharp peak shape for the early-eluting PAA and to elute more hydrophobic matrix components later, reducing carryover between injections.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temp | 10°C |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 2.5 | 95 | |
| 3.5 | 95 | |
| 3.6 | 5 | |
| 5.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |
| PAA | |
| d7-PAA |
Method Validation
The reliability of a bioanalytical method is established through a rigorous validation process. This protocol should be validated according to the latest international guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[15][16]
-
Specificity & Selectivity: Assessed by analyzing at least six different lots of blank tissue homogenate to ensure no significant interference peaks are present at the retention time of PAA and d7-PAA.
-
Linearity and Range: The calibration curve should be constructed by plotting the peak area ratio (PAA/d7-PAA) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at four levels (LLOQ, L, M, H) on at least three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV%) should not exceed 15% (20% for LLOQ).[4]
-
Matrix Effect: This is a critical parameter for tissue analysis.[17] It is quantitatively assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix supernatant with the response of the analyte in a neat solution. The IS-normalized matrix factor should be consistent across different lots of the matrix.
Caption: Logic for assessing the Matrix Effect.
-
Recovery: The extraction efficiency is determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. While not required to be 100%, recovery should be consistent and reproducible.
-
Stability: The stability of PAA in tissue homogenate must be evaluated under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage at -80°C.
Table 3: Summary of Method Validation Acceptance Criteria (based on ICH M10)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor (CV%) | The CV of the IS-normalized matrix factor should be ≤ 15% |
| Stability | Mean concentration within ±15% of nominal baseline samples |
Data Analysis and Sample Quantification
-
Integrate the peak areas for PAA and d7-PAA in all standards, QCs, and unknown samples.
-
Calculate the peak area ratio (PAR) = Peak Area (PAA) / Peak Area (d7-PAA).
-
Generate a calibration curve by performing a weighted (1/x²) linear regression of the PAR against the nominal concentrations of the calibration standards.
-
Determine the concentration of PAA in the QC and unknown samples by interpolating their PAR values from the regression equation.
-
Adjust the final concentration to account for the initial tissue weight and homogenization volume to report the final value in ng/g of tissue.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the determination of phenylacetic acid in tissue samples using LC-MS/MS. The described method, which incorporates a simple protein precipitation extraction and stable isotope dilution, is sensitive, specific, and robust. By adhering to the principles of causality in its design and the rigorous standards of international validation guidelines, this method is well-suited for regulated bioanalysis in drug development and metabolic research, ensuring the generation of trustworthy and reproducible data.
References
- Vertex AI Search. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC.
- Vertex AI Search. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
- ResearchGate. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- Wikipedia. Phenylacetic acid.
- PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- MDPI. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
- SMPDB. Phenylacetate Metabolism.
- ResearchGate. (PDF) Phenylacetic acid metabolism in land plants: novel pathways and metabolites.
- PubMed Central. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance.
- PubMed. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
- AxisPharm. Protein Precipitation Technical Guide.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis.
- PubMed Central. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- Taylor & Francis Online. Full article: Importance of Matrix Effects in LC–MS/MS Bioanalysis.
- European Medicines Agency. Guideline on bioanalytical method validation.
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis.
- Phenomenex. Protein Precipitation Method.
- PharmaCompass.com. FDA guideline - Bioanalytical Method Validation.
- Abcam. Protein precipitation: A comprehensive guide.
- Taylor & Francis. Protein precipitation – Knowledge and References.
- European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline.
- PubMed. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.
- Sigma-Aldrich. Phenylacetic acid-1,2-13C2 13C 99atom 68661-16-5.
- PubChem. Phenylacetic Acid | C8H8O2 | CID 999.
- Cambridge Isotope Laboratories. Phenylacetic acid (phenyl-D₅, 98%).
- Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice.
- ResearchGate. Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.
- Michigan State University. MSU_MSMC_004_v1.2_Two phase extraction of metabolites from animal tissues.
- Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review.
- MedChemExpress. Internal Standard for Food | Isotope-Labeled Compounds.
- SAMPLE PREPARATION.
- National Institutes of Health. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Google Patents. A kind of method that LC-MS detects phenylacetic acid content in water.
- SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column.
- National Institutes of Health. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats.
- Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates.
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. tandfonline.com [tandfonline.com]
Application Note & Protocol: Fluorescent Derivatization of Primary and Secondary Amino Groups with Benoxaprofen for Enhanced Detection
Abstract
This technical guide provides a comprehensive framework for the fluorescent derivatization of primary and secondary amino groups using benoxaprofen. While benoxaprofen is primarily known as a non-steroidal anti-inflammatory drug (NSAID)[1], its inherent fluorescence and carboxylic acid moiety present an opportunity for its use as a fluorescent labeling agent after appropriate activation. This document outlines the chemical principles, a detailed experimental protocol for the activation of benoxaprofen and subsequent derivatization of amino acids, and methods for the analysis of the resulting fluorescent conjugates by High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking sensitive and reliable methods for the quantification of amino-containing analytes.
Introduction: The Rationale for Fluorescent Derivatization
The quantitative analysis of amino acids and other primary and secondary amines is fundamental in diverse fields such as clinical diagnostics, food science, and pharmaceutical research.[2] However, many of these molecules lack a native chromophore or fluorophore, making their detection by UV-Vis or fluorescence spectroscopy challenging.[3] Chemical derivatization is a powerful technique to overcome this limitation by covalently attaching a tag to the analyte, thereby enhancing its detectability.[4] Pre-column derivatization, where the analyte is modified prior to chromatographic separation, is a widely adopted strategy.[3][5]
Numerous reagents, such as o-phthaldialdehyde (OPA), 9-fluorenylmethylchloroformate (FMOC-Cl), and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are commonly employed for the fluorescent labeling of amino groups.[6][7] This application note explores the potential of benoxaprofen, a compound belonging to the benzoxazole class of molecules which are known to exhibit fluorescent properties[8][9], as a novel fluorescent derivatization agent. The core principle involves the activation of the carboxylic acid group of benoxaprofen to facilitate its reaction with the nucleophilic amino group of the target analyte, forming a stable, fluorescently tagged molecule.
The Chemistry of Benoxaprofen Derivatization
The derivatization of an amino group with benoxaprofen is predicated on the formation of a stable amide bond. Since the carboxylic acid of benoxaprofen is not sufficiently reactive to directly form an amide with an amine, it must first be converted into a more reactive species. A common and effective method for this "activation" is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benoxaprofen chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by the amino group of the analyte.
The overall reaction can be summarized in two key steps:
-
Activation of Benoxaprofen: The carboxylic acid of benoxaprofen is converted to the more reactive benoxaprofen chloride.
-
Derivatization (Amide Bond Formation): The benoxaprofen chloride reacts with the primary or secondary amine of the analyte in a basic medium to form a fluorescent benoxaprofen-analyte conjugate. The base is crucial to neutralize the HCl generated during the reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the activation of benoxaprofen and the subsequent derivatization of a model amino acid, glycine.
Materials and Reagents
-
Benoxaprofen
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Glycine standard solution (1 mM in 0.1 M HCl)
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Reaction vials (2 mL, screw cap)
-
Heating block or water bath
-
Nitrogen gas supply
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Protocol 1: Activation of Benoxaprofen to Benoxaprofen Chloride
Causality: This protocol converts the chemically stable carboxylic acid of benoxaprofen into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by the amino group of the target analyte. Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 100 mg of benoxaprofen in 5 mL of anhydrous DCM.
-
Add a catalytic drop of anhydrous DMF.
-
Slowly add 1.5 equivalents of oxalyl chloride (or thionyl chloride) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure (rotary evaporation) to obtain the benoxaprofen chloride as a solid.
-
The resulting benoxaprofen chloride should be used immediately or stored under anhydrous conditions to prevent degradation.
Protocol 2: Fluorescent Derivatization of Glycine with Benoxaprofen Chloride
Causality: This protocol details the coupling of the activated benoxaprofen with the amino group of glycine. The reaction is performed under basic conditions (pH 9.0) to ensure that the amino group is deprotonated and thus, a more potent nucleophile. The borate buffer maintains the optimal pH for the reaction.
-
Prepare a 10 mM working solution of benoxaprofen chloride in anhydrous acetonitrile.
-
In a 2 mL reaction vial, add 100 µL of the 1 mM glycine standard solution.
-
Add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 10 mM benoxaprofen chloride solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the vial to room temperature.
-
Quench the reaction by adding 50 µL of 1 M HCl to neutralize the excess base and unreacted amine.
-
The sample is now ready for HPLC analysis.
Visualization of the Derivatization Workflow
The following diagram illustrates the key steps in the fluorescent derivatization of an amino acid with benoxaprofen.
Caption: Workflow for benoxaprofen derivatization.
Analysis and Data Interpretation
The benoxaprofen-derivatized amino acids can be separated and quantified using reversed-phase HPLC with fluorescence detection.
HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Fluorescence Detector: The excitation and emission wavelengths should be optimized by performing a scan on the derivatized standard. Based on the benzoxazole structure, a starting point for optimization would be an excitation wavelength (λex) around 300-340 nm and an emission wavelength (λem) around 380-450 nm.
Expected Results and Data Presentation
The derivatization of amino acids with benoxaprofen is expected to yield highly fluorescent and stable products. The retention time of each derivatized amino acid will depend on its polarity. A standard mixture of amino acids should be derivatized and injected to determine the retention time for each.
| Parameter | Expected Value/Range | Notes |
| Excitation Wavelength (λex) | 300 - 340 nm | To be optimized empirically. |
| Emission Wavelength (λem) | 380 - 450 nm | To be optimized empirically. |
| Reaction Time | 30 minutes | Can be optimized for specific analytes. |
| Reaction Temperature | 60°C | Higher temperatures may speed up the reaction but could also lead to degradation. |
| Limit of Detection (LOD) | Low fmol to pmol range | Expected to be comparable to other fluorescent derivatization methods. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low derivatization peak | Inactive benoxaprofen chloride (hydrolyzed) | Prepare fresh benoxaprofen chloride and ensure anhydrous conditions during activation and storage. |
| Incorrect reaction pH | Verify the pH of the borate buffer. The amino group must be deprotonated to be nucleophilic. | |
| Insufficient reaction time or temperature | Increase the incubation time or temperature incrementally. | |
| Multiple peaks for a single analyte | Incomplete reaction or side reactions | Ensure an excess of the derivatizing reagent. Optimize reaction conditions. |
| Degradation of the derivative | Analyze the sample promptly after derivatization. Store derivatized samples at 4°C in the dark. | |
| Broad or tailing peaks in HPLC | Poor chromatographic conditions | Adjust the mobile phase composition or gradient. Ensure the column is in good condition. |
| Sample matrix effects | Incorporate a sample clean-up step (e.g., solid-phase extraction) before derivatization. |
Conclusion
The derivatization of amino groups with activated benoxaprofen presents a promising and innovative method for the sensitive fluorescent detection of a wide range of biologically and pharmaceutically important molecules. The protocol outlined in this application note provides a robust starting point for researchers to develop and validate methods for their specific analytes of interest. The use of benoxaprofen as a fluorescent tag expands the toolkit of analytical chemists, offering a novel alternative to more conventional derivatizing agents.
References
- Dai, Z., Wu, Z., Jia, S., & Wu, G. (2014). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
- Aoyama, C., Santa, T., Tsunoda, M., & Imai, K. (2004). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent.
- Cooke, M., & Sherma, J. (Eds.). (1992). Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Royal Society of Chemistry.
- Kochhar, S., & Christen, P. (1989). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Analytical Biochemistry, 178(1), 17-21.
- Dunwell, D. W., Evans, D., & Hicks, T. A. (1975). 2-Aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry, 18(1), 53–58.
- Anderson, R., & Gledhill, R. F. (1984). Benoxaprofen: a pro-oxidant anti-inflammatory drug?. Agents and Actions, 15(5-6), 555–561.
- Lada, M. W., & Kennedy, R. T. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. Analytical Chemistry, 79(22), 8747–8754.
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Determination of amino acids with 9-fluorenylmethylchloroformate and reversed-phase high-performance liquid chromatography.
- Greenspan, P., & Fowler, S. D. (1985). Spectrofluorometric studies of the lipid probe, nile red. The Journal of Lipid Research, 26(7), 781-789.
- Song, Z., & Throckmorton, D. J. (2012). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
-
Agilent Technologies. (2013). Simultaneous Determination of Primary and Secondary Amino Acids using Automated Pre-column Derivatization with OPA and FMOC. Retrieved from [Link]
- Leonori, D., & Aggarwal, V. K. (2015). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis.
- Cashin, C. H., Dawson, W., & Kitchen, E. A. (1977). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. Journal of Pharmacy and Pharmacology, 29(6), 330-336.
- Kim, S. H., Park, J. H., Kim, S. H., & Kim, S. H. (2018). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules, 23(11), 2821.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benoxaprofen. PubChem Compound Database. Retrieved from [Link]
- Adejare, A. (2013). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an.
- Rebane, R., Oldekop, M. L., & Herodes, K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent.
- Nozal, M. J., Bernal, J. L., Toribio, L., Jiménez, J. J., & Martín, M. T. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 935-946.
- Koci, J., et al. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Mbuvi, H. M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6129.
- Van Acker, T., et al. (2020). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analytical and Bioanalytical Chemistry, 412(23), 5849-5861.
- Song, Z., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(10), 4437-4444.
- Tatar, S., & Atmaca, S. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 223-238.
-
ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Retrieved from [Link]
- Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(34), 7974-7980.
- Wang, S. M., et al. (2019). Supporting Information for: Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
- Tzanavaras, P. D., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(1), 123.
Sources
- 1. Benoxaprofen | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-Sulfophenylacetic Acid
Welcome to the technical support center for the synthesis of α-Sulfophenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your product yield. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can confidently navigate the challenges of this synthesis.
Introduction to the Synthesis
The synthesis of α-Sulfophenylacetic acid is a crucial step in the development of various pharmaceuticals, particularly as an intermediate for protein tyrosine phosphatase inhibitors.[1] The most common and direct method for this synthesis is the electrophilic aromatic substitution reaction involving the sulfonation of phenylacetic acid.[1] This process, while conceptually straightforward, presents several challenges that can impact the yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in the sulfonation of phenylacetic acid is a common issue that can often be traced back to a few key factors. The primary cause is often the reversible nature of the sulfonation reaction.[2][3]
Answer:
To improve your yield, consider the following factors:
-
Water Content: The presence of water can drive the equilibrium of the reaction back towards the starting materials, a phenomenon known as desulfonation.[2][3] Water is also a byproduct of the reaction when using sulfuric acid.[2]
-
Troubleshooting:
-
Use a sulfonating agent with low water content, such as fuming sulfuric acid (oleum) or chlorosulfonic acid.[4][5][6] Fuming sulfuric acid is a solution of sulfur trioxide (SO₃) in sulfuric acid and is a much richer source of the active electrophile.[6]
-
Consider the addition of a dehydrating agent to remove water as it is formed.[7]
-
-
-
Reaction Temperature: Temperature plays a critical role in the reaction kinetics.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion.
-
Troubleshooting:
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time.
-
-
Diagram: The Sulfonation Reaction Equilibrium
Caption: Reversible nature of the sulfonation reaction.
FAQ 2: I am observing a significant amount of an insoluble byproduct. What is it and how can I prevent its formation?
The formation of diaryl sulfone is a common side reaction in sulfonation, especially under harsh conditions.[2] This byproduct is generally less soluble and can complicate the purification process.
Answer:
The insoluble byproduct is likely a diaryl sulfone, formed from the reaction of the desired α-Sulfophenylacetic acid with another molecule of phenylacetic acid. To minimize its formation:
-
Control the Reaction Temperature: Diaryl sulfone formation is highly temperature-dependent.[2]
-
Troubleshooting: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Careful temperature control is crucial.
-
-
Stoichiometry of the Sulfonating Agent: An excess of the sulfonating agent can promote side reactions.[2]
-
Troubleshooting: Use a minimal excess of the sulfonating agent. While a slight excess is necessary to drive the reaction to completion, a large excess should be avoided.
-
-
Consider Inhibitors: Certain additives can suppress sulfone formation.
-
Troubleshooting: The use of alkali metal sulfites has been reported to inhibit the formation of sulfones.[2]
-
Diagram: Competing Reaction Pathways
Caption: Desired sulfonation vs. side product formation.
FAQ 3: What is the best work-up and purification procedure for α-Sulfophenylacetic acid?
Proper work-up and purification are essential for obtaining a high-purity product. Due to the high polarity of the sulfonic acid group, standard extraction procedures may not be effective.
Answer:
A common and effective method involves the following steps:
-
Quenching: Carefully quench the reaction mixture by pouring it onto ice. This will dilute the strong acid and precipitate the product.
-
Isolation of the Crude Product: The precipitated α-Sulfophenylacetic acid can be collected by filtration.
-
Washing: Wash the crude product with cold water to remove any remaining sulfuric acid.
-
Recrystallization: Recrystallization from hot water is a common method for purifying phenylacetic acid and can be adapted for its sulfonated derivative.[8]
-
Alternative Purification: For sulfonates that are difficult to purify by crystallization, ion-exchange chromatography can be an effective method to remove sulfate and metal ion impurities.[9]
Experimental Protocol: Synthesis and Purification of α-Sulfophenylacetic Acid
Materials:
-
Phenylacetic acid
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the phenylacetic acid in an ice bath.
-
Slowly add the fuming sulfuric acid to the phenylacetic acid with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 40°C for 30 minutes.[6]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with ice-cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot deionized water.
-
Dry the purified crystals in a vacuum oven.
FAQ 4: How can I confirm the identity and purity of my synthesized α-Sulfophenylacetic acid?
Answer:
A combination of analytical techniques should be employed:
-
Melting Point: Compare the melting point of your product with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques will provide information about the structure of the molecule and the position of the sulfo group.
-
FT-IR: Look for characteristic peaks for the sulfonic acid group (S=O stretching) and the carboxylic acid group (C=O and O-H stretching).
-
-
Chromatography:
-
HPLC: High-performance liquid chromatography can be used to assess the purity of the sample and quantify any remaining starting material or byproducts.[10]
-
| Analytical Technique | Purpose |
| Melting Point | Preliminary purity assessment |
| ¹H and ¹³C NMR | Structural confirmation |
| FT-IR | Functional group identification |
| HPLC | Purity assessment and quantification |
Concluding Remarks
The successful synthesis of α-Sulfophenylacetic acid hinges on a thorough understanding of the reaction mechanism and careful control of the reaction parameters. By addressing the common issues of reaction equilibrium, side product formation, and effective purification, researchers can significantly improve the yield and quality of their final product. This guide provides a foundation for troubleshooting and optimizing your synthesis, empowering you to achieve consistent and reliable results.
References
- 1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemithon.com [chemithon.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution via Diastereomeric Salt Formation
Welcome to the technical support center for diastereomeric salt formation. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep, mechanistic understanding of the chiral resolution process. This guide is structured to help you diagnose issues, optimize your experiments, and achieve high yields of enantiomerically pure products.
Troubleshooting Guide
This section directly addresses the most common and frustrating issues encountered during diastereomeric salt crystallization.
Issue 1: No Crystals Form, or the Solution Remains Clear
Q: I've mixed my racemate and resolving agent, but after cooling, the solution is completely clear. What's happening and what should I do?
A: This is a classic problem that almost always points to issues with solubility and supersaturation. For crystallization to occur, the solution must be supersaturated with respect to the less soluble diastereomeric salt. If the salt is too soluble in your chosen solvent, it will never reach the concentration needed to precipitate.[1]
Here’s the causality: Crystallization is a thermodynamic process driven by the formation of a stable, low-energy crystal lattice. This can only happen when the concentration of the salt in solution exceeds its solubility limit at a given temperature, creating a driving force for nucleation and crystal growth.[2][3]
Troubleshooting Steps:
-
Increase Concentration: The most direct approach is to carefully evaporate a portion of the solvent to increase the solute concentration.[4] This will push the system towards supersaturation. Be cautious, as evaporating too quickly can lead to "oiling out" (see Issue 2).
-
Lower Temperature: Solubility is often strongly dependent on temperature.[5] Further cooling the solution (e.g., in an ice bath or freezer) will decrease the solubility of the diastereomeric salts and may induce crystallization.[1]
-
Anti-Solvent Addition: Introduce a solvent in which your diastereomeric salts are known to be poorly soluble (an "anti-solvent").[1] This should be done dropwise and with vigorous stirring to avoid creating localized areas of very high supersaturation, which can cause oiling.[6]
-
Induce Nucleation (Seeding & Scratching):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.[4]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a few seed crystals to the supersaturated solution.[6][7] This bypasses the energy barrier for primary nucleation and promotes controlled crystal growth on the existing crystal surfaces.[7] This is the most reliable method for inducing crystallization.
-
Issue 2: The Product is "Oiling Out" Instead of Crystallizing
Q: Instead of a crystalline solid, I'm getting a thick, immiscible liquid (an oil). Why does this happen and how can I prevent it?
A: "Oiling out" is a common and frustrating phenomenon that occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This is often a result of excessive supersaturation, where the system crosses the metastable zone too quickly, leading to liquid-liquid phase separation rather than orderly crystal nucleation and growth.[6][8] The presence of impurities can also exacerbate this issue by disrupting the crystallization process.[9]
Causality & Prevention Strategies:
| Strategy | Mechanistic Rationale |
| Decrease Supersaturation | Oiling out is a kinetically favored but thermodynamically unstable outcome. By slowing the rate at which you generate supersaturation, you give the molecules more time to arrange themselves into an ordered, crystalline lattice.[6] |
| Increase Crystallization Temp. | The melting point of the diastereomeric salt might be below your experimental temperature. Running the crystallization at a slightly higher temperature (while still ensuring supersaturation) can keep you above the salt's melting point and in the solid-state region of the phase diagram.[4] |
| Optimize Solvent System | A solvent that is "too good" can lead to very high concentrations before precipitation, favoring oiling. Conversely, a solvent that is "too poor" can cause the salt to crash out of solution as an oil. A well-chosen solvent or co-solvent system will moderate solubility.[4][6] |
| Effective Agitation | Proper mixing ensures that temperature and concentration gradients are minimized. This prevents localized areas of extremely high supersaturation where oiling can initiate.[3] |
| Seeding | Introducing seed crystals provides a template for controlled crystal growth, directing the system away from the chaotic liquid-liquid phase separation that results in oiling.[6] |
Issue 3: Low Yield of the Desired Diastereomeric Salt
Q: I've successfully crystallized my salt, but the yield is very low. How can I improve it?
A: Low yields suggest that a significant portion of your desired, less-soluble diastereomeric salt is remaining in the mother liquor. This can be due to several factors, including sub-optimal solvent choice, temperature, or stoichiometry.[2]
Optimization Workflow:
-
Analyze the Mother Liquor: The first step is to analyze the mother liquor using chiral HPLC. This will tell you the concentration of both the desired and undesired diastereomers, providing crucial diagnostic information.[10]
-
Re-evaluate the Solvent: If the mother liquor is rich in your desired diastereomer, it means the salt is still too soluble. You need a solvent system that further decreases its solubility while keeping the undesired diastereomer in solution.[2][4]
-
Optimize the Cooling Profile:
-
Adjust Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, this is not always optimal.[2] Using a sub-stoichiometric amount of resolving agent (e.g., 0.5 equivalents) can sometimes improve the selective precipitation of the desired diastereomer, especially if the free enantiomer is more soluble than the undesired salt.[11][12]
-
Consider Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired enantiomer can epimerize under the reaction conditions, you can achieve yields approaching 100%. This advanced technique involves conditions that allow the more soluble, undesired diastereomer in solution to convert into the less soluble, desired diastereomer, which then crystallizes, driving the equilibrium.[2][13]
Issue 4: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
Q: My crystalline product has a low diastereomeric excess (d.e.). How can I improve the purity?
A: Low purity indicates that the undesired diastereomer is co-precipitating with your target salt. This happens when the solubilities of the two diastereomeric salts are too similar in the chosen solvent system.[4] The separation relies entirely on the difference in solubility between the two diastereomers.[5][10]
Strategies for Purity Enhancement:
-
Systematic Solvent Screening: This is the most critical step. You must find a solvent that maximizes the solubility difference between the two diastereomers.[2][4] A solvent where one salt is sparingly soluble and the other is freely soluble is ideal.
-
Control the Kinetics: Crystallization is a battle between thermodynamics and kinetics.[14]
-
Slower Cooling: Rapid crystallization can trap the undesired diastereomer in the growing crystal lattice. A slower, more controlled cooling rate favors thermodynamic equilibrium, allowing for the formation of purer crystals.[6]
-
Longer Equilibration: Allowing the solid and solution to stir for an extended period (aging) can allow for the system to reach a thermodynamic minimum, where the purer, less soluble salt dominates the solid phase.
-
-
Recrystallization: The most straightforward way to improve purity is to perform one or more recrystallizations on the isolated solid. Dissolve the crystals in a minimal amount of hot solvent and allow them to re-form slowly. Each step should enrich the solid in the desired diastereomer.
-
Check Resolving Agent Purity: Ensure your resolving agent is enantiomerically pure. Any contamination with the opposite enantiomer will lead to the formation of the undesired diastereomeric salt, directly impacting your final purity.
Experimental Protocols & Workflows
Diagram: General Chiral Resolution Workflow
This diagram illustrates the end-to-end process, from initial salt formation to the isolation of the pure enantiomer.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. approcess.com [approcess.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
stability and proper storage conditions for alpha-Sulfophenylacetic acid
Welcome to the technical support guide for alpha-Sulfophenylacetic acid (α-SPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge on the stability and proper handling of α-SPA, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments by fostering a comprehensive understanding of this compound's chemical behavior.
Introduction to Alpha-Sulfophenylacetic Acid
Alpha-Sulfophenylacetic acid (CAS 41360-32-1) is an organosulfonic acid characterized by a phenylacetic acid structure with a sulfo group at the alpha position.[1] This unique structure makes it a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals, notably as a building block for inhibitors of protein tyrosine phosphatases, which are key players in cellular signaling pathways.[2] Its diprotic nature, with both a carboxylic acid and a sulfonic acid group, governs its solubility and stability profile.[2]
Stability Profile and Storage Conditions
The stability of α-SPA is paramount for obtaining reliable and reproducible experimental results. Here, we delve into the factors that influence its integrity.
Solid-State Stability
In its solid, crystalline powder form (typically white to yellowish), α-SPA is chemically stable under ambient, dry conditions.[3] The stability of its crystalline lattice is reinforced by extensive intermolecular hydrogen bonding. For optimal long-term storage, the solid compound should be kept in a tightly sealed container at room temperature (below 25°C), protected from moisture.[3]
Solution Stability: The Critical Role of pH
The stability of α-SPA in solution is highly dependent on the pH of the medium. While it exhibits good stability in neutral aqueous solutions, its degradation can be accelerated under strongly acidic or basic conditions.[3]
Table 1: Summary of Recommended Storage Conditions
| Form | Condition | Recommended Temperature | Shelf Life (Projected) |
| Solid Powder | Tightly sealed container, protect from moisture | Room Temperature (<25°C) | > 2 years |
| Aqueous Solution (pH 6-7.5) | Sterile, tightly sealed container, protect from light | 2-8°C | Up to 1 month |
| Aqueous Solution (pH < 4 or > 8) | Prepare fresh, use immediately | N/A | < 24 hours |
Potential Degradation Pathway
While specific kinetic studies on α-SPA are not extensively published, based on the reactivity of similar alpha-substituted phenylacetic acids, a primary degradation pathway in aqueous solutions is likely to be nucleophilic substitution, particularly hydrolysis. In this pathway, the sulfonate group, being a good leaving group, can be displaced by a hydroxyl group, leading to the formation of mandelic acid and sulfuric acid. This reaction is expected to be catalyzed by both acid and base.
Diagram 1: Postulated Hydrolytic Degradation of α-Sulfophenylacetic Acid
Caption: Postulated hydrolytic degradation pathway of α-SPA.
Experimental Protocols
Adherence to proper protocols for solution preparation and storage is crucial for experimental success.
Protocol for Preparation of a 10 mM Aqueous Stock Solution
-
Pre-Experiment Checklist:
-
Ensure you have α-Sulfophenylacetic acid (FW: 216.21 g/mol ).
-
Use high-purity water (e.g., Milli-Q or 18 MΩ·cm).
-
Prepare a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Have sterile, nuclease-free tubes and pipette tips.
-
-
Step-by-Step Procedure:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh out 2.16 mg of α-SPA powder.
-
Add the powder to a 15 mL conical tube.
-
Add 9 mL of your chosen buffer to the tube.
-
Vortex gently until the solid is completely dissolved. α-SPA has good solubility in aqueous buffers at physiological pH.[2][3]
-
Adjust the final volume to 10 mL with the buffer.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a fresh, sterile tube.
-
-
Storage of Stock Solution:
-
Store the stock solution at 2-8°C, protected from light.
-
For long-term storage (>1 month), it is advisable to aliquot the solution and store it at -20°C. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of α-SPA.
Diagram 2: Troubleshooting Workflow for α-SPA Experiments
Caption: A logical workflow for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My solid α-SPA has a slight yellowish tint. Is it still usable?
A slight yellowish coloration is occasionally observed and may be due to trace impurities or minor, slow oxidation during storage.[3] For most applications, this should not significantly impact its performance. However, if you are conducting highly sensitive assays, it is recommended to use a fresh, pure white batch of the compound.
Q2: I dissolved α-SPA in unbuffered deionized water and my results are inconsistent. Why?
α-SPA is a strong acid.[3] Dissolving it in unbuffered water will result in a highly acidic solution, which can accelerate its degradation. It is crucial to use a buffered system, preferably within a neutral pH range (6-7.5), to maintain the stability of the compound in solution.[3]
Q3: I left my α-SPA solution on the benchtop at room temperature for a week. Can I still use it?
It is not recommended. For optimal stability, aqueous solutions of α-SPA should be stored at 2-8°C.[3] Prolonged storage at room temperature can lead to gradual degradation, potentially altering the effective concentration of the active compound and leading to the accumulation of byproducts like mandelic acid, which could interfere with your experiment. It is best to prepare a fresh solution.
Q4: Can I autoclave my α-SPA solution to sterilize it?
Autoclaving is not recommended due to the potential for thermal decomposition. While specific data for α-SPA is limited, related compounds like phenylacetic acid are known to decompose at high temperatures.[4] The recommended method for sterilization is filtration through a 0.22 µm filter.
Q5: What are the primary safety precautions when handling α-SPA?
α-Sulfophenylacetic acid is classified as an irritant and can be harmful if swallowed, inhaled, or comes into contact with skin. It can cause serious eye irritation or damage. Always handle this compound in a well-ventilated area or under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
References
-
PubChem. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605. [Link]
-
ResearchGate. (2025, August 6). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. [Link]
-
ChEBI. alpha-Sulfophenylacetic acid. [Link]
Sources
Technical Support Center: Purification of α-Sulfophenylacetic Acid
Welcome to the technical support center for the purification of α-Sulfophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for common challenges encountered during the purification of this important compound. As a molecule with both a sulfonic acid and a carboxylic acid group, α-Sulfophenylacetic acid presents unique purification challenges due to its high polarity and potential for zwitterionic character.[1][2][3] This guide provides a framework for developing a robust purification strategy based on an understanding of the potential impurities and the principles of various purification techniques.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities that may be present in the crude α-Sulfophenylacetic acid. These impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product.
Common Impurities in Crude α-Sulfophenylacetic Acid
| Impurity Class | Specific Examples | Origin | Impact on Purification |
| Starting Materials | Phenylacetic acid | Incomplete sulfonation reaction.[4][5] | Can be challenging to separate due to structural similarity. |
| Reaction Byproducts | Di-sulfonated phenylacetic acid, Phenylacetic acid isomers | Over-sulfonation or side reactions.[6] | May have similar polarity to the desired product, complicating chromatographic separation. |
| Inorganic Salts | Sodium sulfate, Sodium chloride | Neutralization steps or carryover from reagents.[7][8][9] | Generally easy to remove with appropriate techniques like ion exchange or recrystallization from suitable solvents. |
| Degradation Products | Decarboxylated or desulfonated species | Instability under harsh reaction or storage conditions.[10] | May require stability-indicating analytical methods for detection and specialized purification strategies. |
| Residual Solvents | Toluene, Dichloromethane, etc. | Carryover from reaction or extraction steps. | Typically removed by drying under vacuum, but may require specific purification steps if high-boiling. |
Purification Strategies: A Multi-pronged Approach
Due to the diverse nature of potential impurities, a single purification method may not be sufficient. A multi-step approach, often combining different techniques, is typically required to achieve high purity. The choice and sequence of these techniques will depend on the specific impurity profile of your crude material.
Purification Method Selection Workflow
Caption: A decision workflow for selecting the appropriate purification strategy for α-Sulfophenylacetic acid.
In-Depth Purification Protocols and Troubleshooting
This section provides detailed protocols for the most effective purification techniques for α-Sulfophenylacetic acid, along with troubleshooting guidance for common issues.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified.[11][12] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[11]
Protocol: Solvent Screening and Recrystallization
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude α-Sulfophenylacetic acid into several test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Observe the solubility. An ideal solvent will show low solubility at this stage.
-
Gently heat the test tubes. A good solvent will fully dissolve the compound at or near its boiling point.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a promising solvent.
-
Suggested Solvents to Screen: Water, ethanol, methanol, isopropanol, acetic acid, and mixtures such as ethanol/water or methanol/water. For highly polar compounds like sulfonic acids, acidic aqueous media can be effective.[13]
-
-
Recrystallization Procedure:
-
Dissolve the crude α-Sulfophenylacetic acid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution to dissolve the oil and add more solvent. Consider a solvent with a lower boiling point.[14] |
| No crystal formation | The solution is not sufficiently saturated, or the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[15] |
| Low recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and attempt a second crystallization. Ensure the flask is thoroughly cooled before filtration.[14] |
| Impure crystals | The solution cooled too quickly, trapping impurities. | Re-dissolve the crystals in fresh hot solvent and allow for slower cooling.[14] |
Ion Exchange Chromatography (IEX)
Ion exchange chromatography is a highly effective method for separating charged molecules, making it well-suited for purifying α-Sulfophenylacetic acid and removing inorganic salts and other charged impurities.[16] The choice of resin (anion or cation exchanger) and elution conditions is critical for successful separation.
Protocol: Ion Exchange Chromatography
-
Resin Selection and Preparation:
-
For separating the strongly acidic α-Sulfophenylacetic acid, a strong base anion exchange resin (e.g., Dowex® 1x8 or Amberlite® IRA-400) is a good starting point.[17][18][19]
-
Prepare a slurry of the resin in a suitable buffer and pack it into a chromatography column.
-
Wash the column extensively with deionized water, followed by the equilibration buffer (e.g., a low concentration of a volatile buffer like ammonium acetate at a neutral pH).
-
-
Sample Loading and Elution:
-
Dissolve the crude α-Sulfophenylacetic acid in a minimal amount of the equilibration buffer.
-
Load the sample onto the column and allow it to bind to the resin.
-
Wash the column with the equilibration buffer to remove any unbound, neutral, or like-charged impurities.
-
Elute the bound α-Sulfophenylacetic acid using a gradient of increasing salt concentration (e.g., 0-1 M NaCl or ammonium acetate) or by changing the pH to protonate the sulfonic and carboxylic acid groups, thus releasing them from the resin.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using UV detection or another suitable analytical method.
-
Combine the fractions containing the pure product.
-
If a non-volatile salt was used for elution, desalting may be necessary using a subsequent technique like reversed-phase chromatography or dialysis.
-
Troubleshooting Ion Exchange Chromatography
| Issue | Potential Cause | Solution |
| Poor binding | Incorrect pH or ionic strength of the sample/equilibration buffer. | Ensure the pH of the buffer is appropriate to deprotonate the acidic groups of the target molecule, and the ionic strength is low enough to allow for binding. |
| Broad peaks | Suboptimal flow rate, poor column packing, or secondary interactions with the resin. | Optimize the flow rate. Ensure the column is packed uniformly. Consider adding a small amount of organic modifier to the mobile phase to disrupt hydrophobic interactions. |
| Low recovery | The compound is too strongly bound to the resin. | Increase the final salt concentration of the elution gradient or use a stronger eluting salt. A significant pH change may be necessary. |
| Co-elution of impurities | The elution gradient is not optimized for separating the target compound from impurities with similar charge characteristics. | Use a shallower elution gradient to improve resolution. Consider a different type of ion exchange resin (e.g., a weak anion exchanger). |
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates organic compounds based on their acidic or basic properties.[20][21][22][23][24] This method is particularly useful for removing neutral or basic impurities from the acidic α-Sulfophenylacetic acid.
Protocol: Acid-Base Extraction
-
Dissolution and Basification:
-
Dissolve the crude α-Sulfophenylacetic acid in an organic solvent in which it is soluble (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup from CO2 evolution.
-
Allow the layers to separate. The deprotonated α-Sulfophenylacetic acid will move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
-
Separation and Acidification:
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the product.
-
Combine the aqueous extracts and cool them in an ice bath.
-
Slowly add a strong acid (e.g., concentrated HCl) to the aqueous solution until the pH is strongly acidic (pH 1-2). The α-Sulfophenylacetic acid will precipitate out of the solution.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Dry the purified product under vacuum.
-
Troubleshooting Acid-Base Extraction
| Issue | Potential Cause | Solution |
| Emulsion formation | Vigorous shaking or high concentration of the solute. | Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion. |
| Incomplete extraction | Insufficient amount of base or insufficient mixing. | Use a larger volume of the aqueous base or perform additional extractions. Ensure thorough mixing of the two phases. |
| Product does not precipitate upon acidification | The product is still soluble in the acidic aqueous solution. | Extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate). The protonated, neutral product will move back into the organic phase. Dry the organic layer and evaporate the solvent.[23] |
Purity Assessment
After purification, it is essential to assess the purity of the α-Sulfophenylacetic acid. A combination of analytical techniques should be employed to confirm the identity and quantify any remaining impurities.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary tool for assessing purity and quantifying impurities.[25][26][27][28][29] A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with formic or phosphoric acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified compound and identifying any organic impurities.
-
Mass Spectrometry (MS): Provides accurate mass information to confirm the molecular weight of the product and help identify unknown impurities.
-
Elemental Analysis: Determines the elemental composition (C, H, S) of the purified compound, which can be a good indicator of overall purity.
Frequently Asked Questions (FAQs)
Q1: My α-Sulfophenylacetic acid is a yellowish powder. How can I remove the color?
A1: The yellowish color is likely due to trace impurities or partial oxidation.[10] Treatment with activated charcoal during recrystallization is often effective at removing colored impurities. If the color persists, chromatographic methods like ion exchange or reversed-phase chromatography may be necessary.
Q2: I am having trouble removing inorganic salts from my product. What is the best method?
A2: Ion exchange chromatography is an excellent method for removing inorganic salts. Alternatively, recrystallization from a solvent system in which the inorganic salts are insoluble can be effective. You can also try "salting out" the organic salt from an aqueous solution by adding a large excess of an inorganic salt, though this is generally less effective for purification from other salts.
Q3: Can I use normal-phase silica gel chromatography to purify α-Sulfophenylacetic acid?
A3: Due to its high polarity, α-Sulfophenylacetic acid will likely have very strong interactions with normal-phase silica gel, leading to poor elution and peak tailing. Reversed-phase or ion exchange chromatography are generally more suitable for such polar compounds.
Q4: How can I identify the unknown impurities in my sample?
A4: A combination of HPLC-MS and NMR spectroscopy is the most powerful approach for identifying unknown impurities. HPLC-MS can provide the molecular weight and fragmentation pattern of the impurity, while NMR can give detailed structural information.
Q5: What are the expected degradation products of α-Sulfophenylacetic acid?
A5: Under harsh conditions, potential degradation pathways include desulfonation (loss of the SO₃H group) and decarboxylation (loss of the COOH group).[10] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify and characterize these potential degradants.
References
- Smolecule. (2023, August 15). Buy alpha-Sulfophenylacetic acid | 41360-32-1.
- Lantz, C. W. (1943). Purification of organic compounds. U.S. Patent No. 2,307,953. Washington, DC: U.S.
- Menzel, J., & Meyer, J. (1993). METHOD FOR SEPARATING INORGANIC SALTS.
- JoVE. (2020, March 26). Extraction.
- PDF. (2025, August 6).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Vernier.
- Benchchem. (2025, August 8). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Benchchem.
- Docsity. Step by Step Acid-Base Extraction - Lab Manual | Lab Reports Organic Chemistry.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Quora. (2017, April 5).
- Reddit. (2016, April 15). Will adding sat.
- PubChem. alpha-Sulfophenylacetic acid.
- Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts. U.S.
- University of Colorado Boulder. Drying Organic Solutions - Organic Chemistry.
- Google Patents. (2013). Method for recovering and purifying phenylacetic acid.
- ResearchGate. (2020, February 20). How to desalt zwitterions?
- Unknown Source.
- Reddit. (2023, August 3). Work-up of a zwitterion?
- Reddit. (2022, May 11).
- University of Rochester.
- ChemicalBook. (2025, March 10). alpha-Sulfophenylacetic acid | 41360-32-1.
- ResearchGate. (2025, February 16).
- PubMed. (2024, November 9).
- Google Patents. (1970). Purification of sulfonic acids. U.S.
- Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- University of Rochester.
- DuPont. DOWEX® Ion Exchange Resins.
- ResearchGate. Physicochemical and Other Data on Three Sulfonic Acids Used for Salt Synthesis.
- SCION Instruments.
- Alfa Chemistry.
- ResearchGate. The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection.
- ResearchGate. (2017, April 8). Which ion exchanger is better Amberlite resin and Dowex resin?.
- Organic Syntheses. phenylacetic acid.
- Chemithon.
- PubMed. (2024, November 9).
- Sci-Hub. Ion-Exchange Resins for Solution Phase Parallel Synthesis of Chemical Libraries.
- New Jersey Institute of Technology. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.
- Sigma-Aldrich. Ion Exchange Resins.
- European Patent Office. (2021, January 13).
- IJPPR. (2019, July 30).
- PE Polska. Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection.
- Alfa Chemistry.
- Wikipedia.
- cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.
- PMC - NIH. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds.
- PubChem. Phenylacetic Acid | C8H8O2 | CID 999.
Sources
- 1. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. alpha-Sulfophenylacetic acid | 41360-32-1 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemithon.com [chemithon.com]
- 6. benchchem.com [benchchem.com]
- 7. US2307953A - Purification of organic compounds - Google Patents [patents.google.com]
- 8. DE4204700A1 - METHOD FOR SEPARATING INORGANIC SALTS - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Purification [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Video: Extraction - Concept [jove.com]
- 21. vernier.com [vernier.com]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. docsity.com [docsity.com]
- 25. longdom.org [longdom.org]
- 26. scioninstruments.com [scioninstruments.com]
- 27. researchgate.net [researchgate.net]
- 28. pepolska.pl [pepolska.pl]
- 29. cipac.org [cipac.org]
Chiral Chromatography Resolution: A Technical Support Guide
Welcome to the Technical Support Center for Chiral Chromatography. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights into enhancing enantiomeric resolution. The content moves from high-level, frequently encountered questions to deep, systematic troubleshooting of complex separation issues, ensuring both quick reference and in-depth understanding.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during chiral method development.
Q1: Why is my resolution between enantiomers poor or nonexistent (Rs < 1.5)?
A: Poor resolution is the most frequent challenge and typically stems from one of four areas: the Chiral Stationary Phase (CSP), the mobile phase composition, temperature, or flow rate.[1] Enantiomers have identical physical properties and only differ in their interaction with other chiral molecules. Achieving separation relies on creating a significant energy difference between the transient diastereomeric complexes formed between each enantiomer and the CSP. If these conditions are suboptimal, the column cannot effectively discriminate between the two mirror-image molecules.[2]
Q2: How do I select the right Chiral Stationary Phase (CSP)?
A: CSP selection is the most critical factor in a chiral separation.[3] Predicting the ideal CSP is nearly impossible without experimental screening.[4][5] A pragmatic approach involves:
-
Literature Review: Search for published separations of structurally similar compounds.[4]
-
Column Screening: Screen your analyte on a set of geometrically and chemically diverse CSPs. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are a versatile starting point due to their broad applicability.[3][6] Other classes like Pirkle-type, macrocyclic glycopeptide, and cyclodextrin-based phases offer alternative interaction mechanisms.[3][7]
-
Analyte Properties: Consider the functional groups on your analyte. Molecules with aromatic rings and hydrogen-bond donors/acceptors often resolve well on polysaccharide CSPs.
Q3: How does the mobile phase composition affect my separation?
A: The mobile phase directly influences the interactions between the analyte and the CSP.
-
Normal Phase (NP): Typically uses alkane/alcohol mixtures (e.g., Hexane/Isopropanol). The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is a primary tool for optimizing selectivity (α) and retention factor (k').
-
Reversed-Phase (RP): Uses aqueous/organic mixtures (e.g., Water/Acetonitrile). This is often preferred for LC-MS compatibility.[8]
-
Additives: For acidic or basic analytes, small amounts of additives (e.g., 0.1% Trifluoroacetic Acid for acids, 0.1% Diethylamine for bases) are crucial.[9][10] These additives suppress analyte ionization and block highly active sites on the stationary phase, dramatically improving peak shape and sometimes resolution.[1][10][11]
Q4: What is the role of temperature and flow rate in optimizing resolution?
A: Both are powerful secondary optimization parameters.
-
Temperature: The effect of temperature is complex and unpredictable.[1] Generally, lower temperatures can enhance the stability of transient diastereomeric interactions, increasing selectivity.[1] However, higher temperatures can improve kinetic performance and peak efficiency.[1][12] In some cases, temperature changes can even reverse the enantiomer elution order.[13][14][15] Therefore, it must be empirically optimized.
-
Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral HPLC. Slower flow rates increase the time analytes spend interacting with the CSP, which can enhance resolution, especially for difficult separations.[8][16] Van Deemter studies show that for many 5 µm particle CSPs, optimal efficiency is achieved at flow rates between 0.15 and 0.2 mL/min.
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving specific, persistent chromatographic problems.
Issue 1: Complete Co-elution or Very Poor Resolution (Rs < 0.8)
When enantiomers are not separating at all, a fundamental aspect of the method is incorrect. This requires a systematic re-evaluation of the primary method parameters.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
-
Analyte Preparation: Prepare a 1 mg/mL solution of your racemic analyte in a suitable solvent (e.g., mobile phase or a stronger solvent if necessary).
-
Column Selection: Select a minimum of 3-4 columns with diverse chemistries. A standard screening set includes:
-
Cellulose-based CSP (e.g., CHIRALPAK IC)
-
Amylose-based CSP (e.g., CHIRALPAK IA)
-
Pirkle-type CSP (e.g., Whelk-O 1)
-
-
Mobile Phase Selection: Prepare generic mobile phases.
-
Normal Phase: Hexane/Isopropanol (90:10 v/v) and Hexane/Ethanol (90:10 v/v).
-
Additives (if applicable): Prepare separate mobile phases containing 0.1% TFA (for acids) or 0.1% DEA (for bases).
-
-
Execution:
-
Equilibrate the first column with the starting mobile phase for at least 10 column volumes.
-
Inject the sample.
-
Run an isocratic elution for 15-20 minutes.
-
Evaluate the chromatogram for any sign of peak splitting, shoulders, or baseline separation.[1] Even a slight peak asymmetry is a positive sign.
-
Repeat for each column and mobile phase combination.
-
-
Analysis: Identify the CSP/mobile phase combination that provides the best "hit"—the one showing the highest initial selectivity. This combination will be the starting point for further optimization.
Issue 2: Peak Tailing or Asymmetric Peaks (Tf > 1.2)
Peak tailing degrades resolution, compromises quantification accuracy, and indicates undesirable secondary interactions.[17]
| Primary Cause | Underlying Mechanism | Field-Proven Solution(s) |
| Secondary Silanol Interactions | Basic analytes interact ionically with acidic residual silanol groups (Si-OH) on the silica surface, creating a secondary, strong retention mechanism that leads to tailing.[17][18][19] | 1. Add a Basic Modifier: Introduce a small amount (0.1-0.2%) of a competing base like diethylamine (DEA) or ethanolamine into the mobile phase.[1][9] This saturates the active sites. 2. Use End-capped Columns: Select modern, high-purity silica columns where silanol activity is minimized.[18] |
| Analyte Overload | Injecting too high a concentration or volume saturates the active sites on the CSP, leading to a non-linear isotherm and peak distortion.[20][21] | 1. Reduce Injection Volume/Concentration: Dilute the sample by a factor of 5 or 10 and reinject. If peak shape improves, overload was the issue.[8] |
| Mismatched Sample Solvent | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause localized mobile phase distortion at the column inlet, leading to band broadening and tailing.[20][22] | 1. Use Mobile Phase as Solvent: Whenever possible, dissolve the sample directly in the mobile phase.[20] 2. Minimize Injection Volume: If a stronger solvent must be used, keep the injection volume as small as possible (<10 µL for a 4.6 mm ID column). |
| Extra-Column Volume | Excessive volume from long tubing, wide-bore fittings, or a large detector flow cell can cause the separated peak bands to broaden and tail after they exit the column.[18][20] | 1. Optimize Tubing: Use narrow internal diameter (e.g., 0.005" or 0.12 mm) PEEK tubing and cut it to the shortest possible length.[18] 2. Check Connections: Ensure all fittings are properly seated to avoid dead volumes. |
| Column Contamination/Damage | Strongly adsorbed impurities at the column inlet can create active sites.[21][23] A physical void or channel in the packed bed can also cause severe tailing.[23] | 1. Flush the Column: Use a strong, compatible solvent (as per manufacturer's instructions) to wash the column.[23] 2. Use a Guard Column: A guard column is essential to protect the analytical column from contaminants. 3. Reverse Flush: As a last resort, reversing the column and flushing may dislodge inlet frit blockages.[23] |
Issue 3: Inconsistent Retention Times and/or Resolution
Poor reproducibility is a critical failure in a validated method. It often points to an unstable equilibrium within the chromatographic system.
Caption: Diagnostic workflow for inconsistent retention and resolution.
Causality Deep Dive: The Additive Memory Effect
Certain additives, particularly bases like DEA, can be strongly adsorbed onto the CSP surface.[24] If a column is subsequently used with a method that does not use that additive (or uses an acidic one), the original additive can slowly leach off, continuously changing the surface chemistry and leading to drifting retention times.[24]
-
Trustworthiness Protocol: To ensure a self-validating system, it is best practice to dedicate a specific chiral column to a specific method or, at a minimum, to a specific additive type (e.g., "basic methods only"). If columns must be switched, a rigorous, validated flushing procedure with a strong, miscible solvent (like Ethanol or Isopropanol) is required to strip the previous additive before equilibrating with the new mobile phase.[25]
References
- Chrom Tech, Inc. (2025).
- Sigma-Aldrich.
- PubMed. (2019).
- BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- LCGC International. (2023).
- BenchChem. (2025).
- Taylor & Francis Online.
- alwsci. (2025).
- Journal of Liquid Chromatography & Related Technologies. (2001).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Sigma-Aldrich. (2015). Chiral HPLC column selection and method development guide.
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- BenchChem. (2025).
- ResearchGate. (2019).
- Sumika Chemical Analysis Service.
- Springer Nature Experiments.
- LCGC International - Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Alfa Chemistry. Chiral Mobile Phase Additives.
- LCGC International - Chromatography Online.
- BenchChem. (2025). A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline.
- uHPLCs. (2023). Chiral Column HPLC All You Should Know.
- Scirp.org. (2014).
- Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Regis Technologies. (2020).
- Phenomenex Inc. (2012). Phenomenex Publishes Guide for Chiral Column Selection.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- YouTube. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research.
- Chromatography Today. (2020).
- Regis Technologies. (2022). Getting Started with Chiral Method Development.
- Regis Technologies.
- YMC.
- Der Pharma Chemica. (2015).
- Regis Technologies. (2023).
- ResearchGate. (2025).
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
- ResearchGate. (2014). How can I improve my chiral column resolution?
- ResearchGate.
- Biotage. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bujnochem.com [bujnochem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. uhplcs.com [uhplcs.com]
- 18. chromtech.com [chromtech.com]
- 19. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 20. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 21. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 22. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 23. chiraltech.com [chiraltech.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. researchgate.net [researchgate.net]
addressing solubility issues of alpha-Sulfophenylacetic acid in aqueous media
Technical Support Center: Alpha-Sulfophenylacetic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and properties of alpha-sulfophenylacetic acid.
Q1: What is the expected solubility of alpha-sulfophenylacetic acid in water?
Alpha-sulfophenylacetic acid is characterized by its high solubility in aqueous solutions.[1] This is due to the presence of two highly polar functional groups: a sulfonic acid group and a carboxylic acid group. Both groups can ionize and readily form hydrogen bonds with water. A solubility value of over 0.5 mg/mL in aqueous buffer at pH 6 has been reported.[1]
Q2: How does pH affect the solubility of alpha-sulfophenylacetic acid?
Due to its unique structure, alpha-sulfophenylacetic acid is a very strong diprotic acid. The sulfonic acid group has a pKa near -2, meaning it is always deprotonated and negatively charged in aqueous solution.[1] The carboxylic acid group is also exceptionally acidic, with a predicted pKa of approximately -0.12.[2] Consequently, the molecule exists predominantly in its doubly ionized, highly polar form across the entire practical pH range (1-14). This means that, unlike for many other acidic compounds, adjusting the pH to a higher value is not typically necessary to achieve solubility.
Q3: My solid alpha-sulfophenylacetic acid has a yellowish tint. Is this normal and will it affect solubility?
Pure alpha-sulfophenylacetic acid should be a white crystalline powder. A yellowish coloration can indicate the presence of trace impurities from the synthesis process or partial oxidation from improper storage.[1] These impurities may negatively impact solubility. If you observe a yellowish tint and are experiencing solubility issues, the purity of the compound should be considered a potential cause.
Q4: Can I heat the solution to aid dissolution?
Gentle heating can increase the rate of dissolution for many solids. However, caution is advised with alpha-sulfophenylacetic acid. While stable in aqueous solutions under many conditions, thermal decomposition can occur at elevated temperatures, potentially even before its melting point is reached.[1] The sulfonic acid group can be particularly prone to elimination reactions at high temperatures.[1] Therefore, prolonged or high-temperature heating should be avoided. A recommended approach is gentle warming, for example, in a water bath set to 30-40°C, with continuous stirring.
Troubleshooting Guide: When Dissolution Fails
Even with its high intrinsic solubility, you may encounter difficulties dissolving alpha-sulfophenylacetic acid. This guide provides a systematic approach to diagnosing and solving these issues.
Initial Assessment Workflow
Before attempting dissolution, a quick assessment of the material and your experimental setup can prevent common issues.
Caption: Troubleshooting workflow for precipitation in buffers.
Recommended Actions:
-
Reduce the concentration of your buffer: If possible, try preparing the solution with a lower molarity buffer.
-
Change your buffer system: Switch to a buffer with a different counter-ion. For example, if you are using a sodium phosphate buffer, try a potassium phosphate or a zwitterionic buffer like HEPES (provided it is compatible with your experiment).
-
Prepare the stock solution in water first: Dissolve the alpha-sulfophenylacetic acid in deionized water to create a concentrated stock solution, and then add it to your final buffered medium in the required volume. This can often prevent solubility issues by avoiding high initial concentrations of both the compound and the common ion.
By systematically working through these FAQs and troubleshooting guides, researchers can overcome the majority of solubility challenges encountered with alpha-sulfophenylacetic acid, ensuring the accuracy and reproducibility of their results.
References
-
Wikipedia. (n.d.). Common-ion effect. [Link]
-
Serajuddin, A. T., Sheen, P. C., & Augustine, M. A. (1987). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmacy and Pharmacology, 39(8), 587-591. [Link]
-
Umar, B. U., et al. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science, 7(4), 13-18. [Link]
-
Jack Westin. (n.d.). Common Ion Effect And Its Use In Laboratory Separations - Solubility - MCAT Content. [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
-
ResearchGate. (2025, August 6). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
-
HSCprep. (2024, November 22). The Common Ion Effect: Impact on Solubility Equilibria - HSC Chemistry. [Link]
-
PubChem. (n.d.). alpha-Sulfophenylacetic acid. [Link]
-
The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids. [Link]
-
Organic Syntheses. (n.d.). α,α'-DIBROMODIBENZYL SULFONE. [Link]
Sources
Technical Support Center: Purification of Crude α-Sulfophenylacetic Acid
Welcome to the technical support center for the purification of crude α-Sulfophenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block.[1] Here, we address common challenges and provide practical, field-proven solutions to help you achieve the desired purity for your downstream applications.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What are the typical impurities in crude α-Sulfophenylacetic acid?
A1: The impurity profile of crude α-Sulfophenylacetic acid is largely dependent on its synthetic route. Common synthesis involves the direct sulfonation of phenylacetic acid.[1] Consequently, you can expect the following impurities:
-
Inorganic Salts: Sulfuric acid from the sulfonation process and its corresponding salts (e.g., sodium sulfate) formed during neutralization are the most common inorganic impurities.[2]
-
Unreacted Phenylacetic Acid: Incomplete sulfonation will leave residual starting material.
-
Diaryl Sulfones: A common side reaction in sulfonation, especially at elevated temperatures, is the formation of diaryl sulfones.
-
Positional Isomers: While the alpha position is favored, small amounts of ring-sulfonated isomers may also be present.
-
Water: As a hygroscopic material, crude α-Sulfophenylacetic acid can contain significant amounts of water.
Q2: My crude α-Sulfophenylacetic acid is a dark, oily substance. Is this normal?
A2: While pure α-Sulfophenylacetic acid is a white to yellowish crystalline powder, it is not uncommon for the crude product to be a dark, viscous oil or a semi-solid. This appearance is often due to the presence of the impurities mentioned above, particularly residual sulfuric acid and colored byproducts from the sulfonation reaction. A successful purification protocol will yield a crystalline solid.
Q3: How can I effectively remove inorganic salts from my product?
A3: Removing inorganic salts is a primary challenge due to the high polarity and water solubility of α-Sulfophenylacetic acid. Here are a few strategies:
-
Recrystallization from a suitable solvent system: This is often the most effective method. A solvent system needs to be chosen where the organic acid has good solubility at high temperatures and poor solubility at low temperatures, while the inorganic salts remain either soluble or insoluble throughout the process.
-
Liquid-Liquid Extraction: By carefully adjusting the pH, you can selectively partition the organic acid into an organic solvent, leaving the inorganic salts in the aqueous phase.[3]
-
Ion-Exchange Chromatography: This technique can be very effective for desalting zwitterionic compounds like α-Sulfophenylacetic acid.[4]
-
Diafiltration/Ultrafiltration: For larger scales, membrane filtration techniques can separate the smaller inorganic salt molecules from the larger organic acid.[5]
Q4: What analytical techniques are recommended for assessing the purity of α-Sulfophenylacetic acid?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying organic impurities like unreacted starting material and sulfone byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities.
-
Titration: Acid-base titration can be used to determine the overall acid content and can provide an indication of purity if inorganic acids are absent.[8][9]
-
Ion Chromatography: This is useful for quantifying specific inorganic anions like sulfate.
TROUBLESHOOTING GUIDES
Guide 1: Recrystallization Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The compound's solubility is too high at the cooling temperature, or the cooling is too rapid, leading to supersaturation before nucleation. Impurities can also inhibit crystal formation. | 1. Re-heat and add more anti-solvent: If using a solvent/anti-solvent system, re-dissolve the oil by heating and adding more of the solvent in which the compound is less soluble.[10] 2. Slow down the cooling process: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[11] 3. Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.[12] 4. Seed the solution: Add a tiny crystal of pure α-Sulfophenylacetic acid to induce crystallization.[12] |
| No crystals form, even after cooling. | The solution is not saturated. Too much solvent was used. | 1. Evaporate excess solvent: Gently heat the solution to boil off some of the solvent to increase the concentration.[12] 2. Add an anti-solvent: If using a single solvent, cautiously add a miscible solvent in which your compound is insoluble until the solution becomes cloudy, then reheat to clarify and cool slowly.[10] |
| Poor recovery of the product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | 1. Cool for a longer period: Ensure the solution has reached its minimum temperature in an ice bath. 2. Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[11] 3. Wash the crystals with ice-cold solvent: When filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product. |
| Crystals are colored. | Colored impurities are co-precipitating with the product. | 1. Use activated charcoal: Before cooling, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Filter the hot solution through celite to remove the charcoal and then proceed with cooling.[13] |
Guide 2: Liquid-Liquid Extraction Inefficiencies
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield after extraction. | Incorrect pH of the aqueous phase. Insufficient number of extractions. Emulsion formation. | 1. Optimize pH: The sulfonic acid group is very acidic (pKa < 0), while the carboxylic acid is moderately acidic (pKa ~3-4). To extract into an organic solvent, the aqueous phase should be strongly acidified (pH < 1) to protonate the carboxylate. To move it to the aqueous phase, the pH should be basic (pH > 6).[14][15] 2. Perform multiple extractions: It is more efficient to perform three to four extractions with smaller volumes of organic solvent than one large extraction.[16] 3. Break emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase and can help break emulsions.[17] |
| Product precipitates at the interface. | The zwitterionic form of the molecule may have low solubility in both phases at an intermediate pH (its isoelectric point). | 1. Adjust the pH: Drive the equilibrium fully to either the protonated or deprotonated form by adding strong acid or base to redissolve the precipitate.[4] 2. Choose a different organic solvent: A more polar organic solvent like ethyl acetate may better solvate the compound. |
DETAILED EXPERIMENTAL PROTOCOLS
Protocol 1: Recrystallization from a Water/Isopropanol Solvent System
This protocol is effective for removing inorganic salts and some organic impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude α-Sulfophenylacetic acid in a minimum amount of hot deionized water.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the aqueous solution is still hot, slowly add isopropanol (an anti-solvent) until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot water back into the solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Caption: Recrystallization workflow for α-Sulfophenylacetic acid.
Protocol 2: Purification by Liquid-Liquid Extraction
This method is designed to separate the acidic product from neutral organic impurities and inorganic salts.
-
Dissolution: Dissolve the crude product in deionized water.
-
Base Wash (Optional): Adjust the pH to ~7-8 with a base like sodium bicarbonate. Extract with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral organic impurities. Discard the organic layer.
-
Acidification: Transfer the aqueous layer to a clean separatory funnel and acidify to pH < 1 with concentrated HCl or H₂SO₄.
-
Product Extraction: Extract the acidified aqueous solution three times with a polar organic solvent such as ethyl acetate.
-
Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Caption: Liquid-liquid extraction workflow.
Protocol 3: Flash Column Chromatography
This technique is suitable for removing organic impurities that are difficult to separate by crystallization or extraction. Due to the high polarity of α-Sulfophenylacetic acid, reversed-phase chromatography is often more effective than normal-phase.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic or acetic acid to suppress ionization.[18]
-
Sample Preparation: Dissolve the crude product in a minimum amount of the initial mobile phase.
-
Packing and Loading: Pack the column with the C18 silica gel as a slurry in the initial mobile phase. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with a high percentage of solvent A (e.g., 95% A, 5% B). Gradually increase the percentage of solvent B to elute the product. The more polar α-Sulfophenylacetic acid will elute later than less polar impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Logic diagram for chromatographic purification.
References
- DE4204700A1 - METHOD FOR SEPARATING INORGANIC SALTS - Google Patents. (n.d.).
- Purification of organic compounds - US2307953A - Google Patents. (n.d.).
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved December 12, 2025, from [Link]
-
Column chromatography. (n.d.). Retrieved December 12, 2025, from [Link]
-
What should I do if crystallisation does not occur? - Quora. (2017, April 5). Retrieved December 12, 2025, from [Link]
-
7.7: Liquid-Liquid Extractions - Chemistry LibreTexts. (2021, September 11). Retrieved December 12, 2025, from [Link]
-
Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved December 12, 2025, from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved December 12, 2025, from [Link]
-
How to desalt zwitterions? - ResearchGate. (2020, February 20). Retrieved December 12, 2025, from [Link]
-
How to separate organic salts? - ResearchGate. (2019, January 8). Retrieved December 12, 2025, from [Link]
-
Work-up of a zwitterion? : r/Chempros - Reddit. (2023, August 3). Retrieved December 12, 2025, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved December 12, 2025, from [Link]
- CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents. (n.d.).
-
alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]
-
Any tips for purification of two zwitterionic compounds? : r/Chempros - Reddit. (2022, May 11). Retrieved December 12, 2025, from [Link]
- US5338868A - Process for preparing alpha-amino-phenylacetic acid-trifluoromethane sulfonic acid mixed anhydrides - Google Patents. (n.d.).
- Purification of sulfonic acids - US3496224A - Google Patents. (n.d.).
-
Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane - ACS Publications. (2025, December 25). Retrieved December 12, 2025, from [Link]
-
Synthesis and investigation of sulfonated poly(p-phenylene)-based ionomers with precisely controlled ion exchange capacity for use as polymer electrolyte membranes - PMC - NIH. (2020, March 31). Retrieved December 12, 2025, from [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.). Retrieved December 12, 2025, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved December 12, 2025, from [Link]
-
Role of Ph in liquid-liquid extraction : r/chemistry - Reddit. (2022, June 21). Retrieved December 12, 2025, from [Link]
-
Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved December 12, 2025, from [Link]
-
viii. common solvents for crystallization. (n.d.). Retrieved December 12, 2025, from [Link]
-
Process for preparing phenylacetic acid - Justia Patents. (1978, January 18). Retrieved December 12, 2025, from [Link]
-
Anomalous Schmidt reaction products of phenylacetic acid and derivatives - RSC Publishing. (n.d.). Retrieved December 12, 2025, from [Link]
-
GENERAL HPLC METHODS. (n.d.). Retrieved December 12, 2025, from [Link]
- Synthesis of phenylacetic acid esters - European Patent Office - EP 0098058 B1 - Googleapis.com. (n.d.).
-
Purifying ionic compounds by flash column chromatography - Biotage. (2023, February 10). Retrieved December 12, 2025, from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved December 12, 2025, from [Link]
- US20070010685A1 - Method of phenylacetic acid production - Google Patents. (n.d.).
-
Removal of Phenylacetic Acid from Aqueous Streams | Request PDF - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
- US4128572A - Process for preparing phenylacetic acid - Google Patents. (n.d.).
-
Automated Liquid-Liquid Extraction and Ion-Exchange Solid-Phase Extraction for Initial Purification | Springer Nature Experiments. (n.d.). Retrieved December 12, 2025, from [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (2020, June 8). Retrieved December 12, 2025, from [Link]
-
Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents - CORE. (n.d.). Retrieved December 12, 2025, from [Link]
-
How to solve for the % Purity of substances after titration - YouTube. (2023, January 21). Retrieved December 12, 2025, from [Link]
- CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents. (n.d.).
Sources
- 1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 2. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DE4204700A1 - METHOD FOR SEPARATING INORGANIC SALTS - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. cipac.org [cipac.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Navigating the Challenges of Scaling Up Chiral Resolution with (S)-(-)-α-Sulfophenylacetic Acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when scaling up chiral resolution using (S)-(-)-α-Sulfophenylacetic acid. As a strong chiral resolving agent, α-Sulfophenylacetic acid offers significant advantages, but its unique properties can also present challenges during scale-up. This resource is designed to provide you with the expertise and practical insights needed to overcome these hurdles and achieve efficient, high-purity chiral separations.
Part 1: Understanding the Core Challenges in Scaling Up
Scaling up any chemical process introduces complexities, and chiral resolution by diastereomeric salt formation is no exception. When using a potent resolving agent like α-Sulfophenylacetic acid, with its dual acidic functionalities (sulfonic and carboxylic acids), specific issues can become more pronounced.[1][2] These challenges often revolve around:
-
Solvent Selection and Optimization: The choice of solvent is critical and becomes more complex at a larger scale, impacting yield, purity, and handling.
-
Crystallization Control: Achieving consistent crystal form, size, and purity is paramount for successful separation and filtration.
-
Yield and Purity Optimization: Balancing the recovery of the desired enantiomer with high chiral purity is a constant challenge.
-
Resolving Agent Recovery and Recycling: The economic and environmental viability of the process often depends on the efficient recovery and reuse of the resolving agent.
Part 2: Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common problems encountered during the scale-up of chiral resolution with α-Sulfophenylacetic acid, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Diastereomeric Salt
Question: We are experiencing a significant drop in the yield of our target diastereomeric salt upon scaling up the resolution. What are the likely causes and how can we address this?
Answer:
Low yield during scale-up is a frequent issue and can be attributed to several factors:
-
Suboptimal Solvent System: A solvent system that works well on a small scale may not be ideal for larger batches. The solubility of the diastereomeric salts can be highly sensitive to minor changes in solvent composition and temperature.
-
Incomplete Crystallization: Larger volumes may require longer crystallization times or different cooling profiles to achieve the same level of precipitation.
-
Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomeric salts are too similar, the undesired salt can co-precipitate, reducing the overall yield of the pure desired salt.
Troubleshooting Steps:
-
Re-evaluate the Solvent System:
-
Solvent Screening: If not already done, perform a thorough screening of a wider range of solvents with varying polarities.
-
Anti-Solvent Addition: Consider the use of an anti-solvent to reduce the solubility of the desired diastereomeric salt. This should be added slowly and at a controlled temperature to avoid shock crystallization.
-
-
Optimize Crystallization Conditions:
-
Cooling Profile: Implement a controlled, gradual cooling profile. Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities.
-
Seeding: Introduce seed crystals of the pure desired diastereomeric salt to promote controlled crystallization and improve crystal size.
-
-
Adjust Stoichiometry:
-
While a 1:1 molar ratio of the racemic compound to the resolving agent is a common starting point, varying this ratio can sometimes improve the selective precipitation of the desired diastereomer.
-
Issue 2: Poor Enantiomeric Purity of the Resolved Product
Question: The enantiomeric excess (ee) of our final product is inconsistent and often below the required specification. How can we improve the chiral purity?
Answer:
Poor enantiomeric purity is often a result of inadequate separation of the diastereomeric salts. The strong acidity of α-Sulfophenylacetic acid can lead to the formation of highly stable salts, which may have similar solubilities.
-
Inefficient Crystallization: The crystallization process may not be selective enough, leading to the inclusion of the undesired diastereomer in the crystalline product.
-
Impurity Entrainment: Chemical impurities in the starting materials can interfere with the crystallization process and become trapped in the crystal lattice.
-
Inadequate Washing: The filter cake may not be washed effectively, leaving behind mother liquor containing the undesired diastereomer.
Troubleshooting Steps:
-
Refine the Crystallization Protocol:
-
Controlled Cooling: As with improving yield, a slow and controlled cooling rate is crucial for selective crystallization.
-
Stirring Rate: Optimize the stirring rate during crystallization. Insufficient agitation can lead to poor heat transfer and localized supersaturation, while excessive agitation can cause crystal breakage and the formation of fines.
-
-
Purify Starting Materials:
-
Ensure that the racemic mixture and the α-Sulfophenylacetic acid are of high purity. Impurities can act as nucleation inhibitors or be incorporated into the crystals.
-
-
Optimize the Washing Step:
-
Select a wash solvent in which the desired diastereomeric salt has low solubility but effectively dissolves the mother liquor.
-
Perform multiple small-volume washes instead of a single large-volume wash for better efficiency.
-
Data Presentation: Impact of Solvent on Resolution Efficiency
The following table provides a hypothetical example of how solvent choice can influence the yield and enantiomeric excess of a resolved product.
| Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Final Product |
| Methanol | 45 | 85 |
| Ethanol | 55 | 92 |
| Isopropanol | 65 | 98 |
| Acetonitrile | 30 | 75 |
| Ethyl Acetate | 50 | 90 |
Note: This data is for illustrative purposes. Actual results will vary depending on the specific substrate and experimental conditions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: Dissolve the racemic mixture in a suitable solvent at an elevated temperature.
-
Addition of Resolving Agent: Add a solution of (S)-(-)-α-Sulfophenylacetic acid (typically 0.5-1.0 equivalents) in the same solvent to the solution of the racemate.
-
Crystallization: Allow the mixture to cool slowly to room temperature, with optional further cooling in an ice bath, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystalline salt by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Liberation of the Enantiomer: Decompose the diastereomeric salt by treatment with a base (for a basic product) or an acid (for an acidic product) to liberate the free enantiomer.
-
Extraction and Isolation: Extract the desired enantiomer into an organic solvent, wash, dry, and concentrate to obtain the final product.
-
Recovery of Resolving Agent: The aqueous layer containing the α-Sulfophenylacetic acid can be treated to recover the resolving agent.
Protocol 2: Recovery of α-Sulfophenylacetic Acid
-
Acidification: Acidify the aqueous solution from the salt decomposition step with a strong acid (e.g., HCl) to a pH of 1-2.
-
Extraction: Extract the α-Sulfophenylacetic acid into a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic extract over a drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to recover the solid α-Sulfophenylacetic acid.
-
Purity Check: Verify the purity of the recovered resolving agent by appropriate analytical techniques (e.g., melting point, NMR) before reuse.
Part 4: Frequently Asked Questions (FAQs)
Q1: What makes α-Sulfophenylacetic acid a good resolving agent?
A1: α-Sulfophenylacetic acid is a strong acid due to the presence of the sulfonic acid group.[1] This allows it to form stable diastereomeric salts with a wide range of basic compounds. Its aromatic ring can also participate in π-π stacking interactions, which can contribute to the differential packing of the diastereomeric salts in the crystal lattice, leading to differences in solubility.
Q2: How do I choose the initial solvent for my resolution?
A2: A good starting point is to select a solvent in which both the racemic compound and the resolving agent have moderate solubility at elevated temperatures and lower solubility at room temperature. Protic solvents like alcohols (methanol, ethanol, isopropanol) are often good choices for forming diastereomeric salts.
Q3: Can I use a sub-stoichiometric amount of α-Sulfophenylacetic acid?
A3: Yes, using 0.5 equivalents of the resolving agent is a common strategy. This can be advantageous as it can lead to a higher enantiomeric excess in the crystallized salt, as the resolving agent will preferentially form a salt with the enantiomer that gives the less soluble diastereomer.
Q4: What is the best way to monitor the progress of the resolution?
A4: The most effective way to monitor the resolution is by taking small samples of the solid and mother liquor at different time points and analyzing them by chiral HPLC. This will give you information on the yield and enantiomeric excess of both the solid and the solution phase.
Q5: My diastereomeric salt is forming an oil instead of crystals. What should I do?
A5: Oiling out can occur if the supersaturation is too high or if the salt is too soluble in the chosen solvent. Try the following:
-
Use a more dilute solution.
-
Cool the solution more slowly.
-
Add an anti-solvent gradually.
-
Try a different solvent system altogether.
Part 5: Visualizing the Workflow
Diagram 1: Chiral Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low enantiomeric purity.
References
-
Alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605. PubChem. [Link]
Sources
Technical Support Center: Navigating the Critical Role of Solvent Choice in Diastereomeric Salt Crystallization
Welcome to our dedicated technical support center for drug development professionals and researchers engaged in the chiral resolution of compounds via diastereomeric salt crystallization. This guide is designed to provide you with field-proven insights and practical, step-by-step protocols to troubleshoot and optimize your crystallization processes. As every molecule presents a unique challenge, this resource is structured to explain the fundamental principles—the "why"—behind each experimental choice, empowering you to make informed decisions in the laboratory.
Understanding the Core Principle: The Solvent's Decisive Role
The separation of enantiomers through the formation of diastereomeric salts is a cornerstone technique in pharmaceutical development. The entire premise of this resolution hinges on a critical difference in the physicochemical properties of the diastereomeric salts, most notably, their solubility.[1] The choice of solvent is paramount as it directly modulates this solubility difference. An ideal solvent system will maximize the solubility gap between the two diastereomers, leading to the preferential crystallization of the less soluble salt in high purity and yield, while the more soluble diastereomer remains in the mother liquor.
The solvent's influence is multifaceted, affecting not only solubility but also nucleation kinetics, crystal growth, and even the crystalline form (polymorphism) of the salts. A poorly chosen solvent can lead to a host of problems, including co-crystallization, the formation of oils instead of crystals, or complete failure of either diastereomer to crystallize.
Troubleshooting Guide: Common Issues and Actionable Solutions
This section addresses the most frequently encountered challenges during diastereomeric salt crystallization and provides a logical, step-by-step approach to resolving them.
Issue 1: No Crystals Are Forming
This is one of the most common and frustrating issues. The absence of crystal formation indicates that the system has not achieved a sufficient level of supersaturation for nucleation to occur.
Troubleshooting Steps:
-
Increase Concentration: The most straightforward approach is to carefully evaporate a portion of the solvent to increase the solute concentration. This should be done gradually to avoid "oiling out."
-
Induce Nucleation:
-
Seeding: If you have access to a small quantity of the desired pure diastereomeric salt, introduce a single, small crystal (a "seed") into the solution. This provides a template for crystal growth.
-
Scratching: Gently scratching the inside surface of the flask at the air-liquid interface with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
-
Lower the Temperature: Solubility is often temperature-dependent. A controlled, slow cooling of the solution can induce crystallization. Avoid "crash cooling," as this can lead to the precipitation of both diastereomers.
-
Anti-Solvent Addition: Gradually add a solvent in which the diastereomeric salts are known to be poorly soluble (an "anti-solvent"). This reduces the overall solubility of the salts in the mixed solvent system and can promote crystallization. The anti-solvent should be added slowly at the point of maximum agitation to ensure localized supersaturation does not lead to oiling out.
-
Re-evaluate Your Solvent System: It's possible the chosen solvent is too effective at solubilizing both diastereomers. A systematic solvent screening is recommended to identify a system with a more significant solubility differential.
Issue 2: The Product is "Oiling Out"
"Oiling out" describes the formation of a liquid phase of the salt instead of a solid crystalline material. This is often due to the salt's melting point being lower than the crystallization temperature or excessively high supersaturation.
Troubleshooting Steps:
-
Dilute the Solution: Add more of the primary solvent to decrease the concentration and potentially move out of the "oiling out" zone.
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring solid formation.
-
Change the Solvent System: A less polar solvent might be more conducive to crystallization over oiling out.
-
Agitation: Ensure vigorous stirring to maintain a homogenous solution and prevent the accumulation of a highly concentrated, oily layer.
Issue 3: Low Diastereomeric Excess (d.e.)
Low d.e. in the crystalline product is a clear indication of poor separation efficiency, likely due to the co-crystallization of the undesired diastereomer.
Troubleshooting Steps:
-
Optimize the Solvent System: This is the most critical factor. The goal is to identify a solvent that maximizes the solubility difference between the two diastereomers. A comprehensive solvent screening is the most effective way to achieve this.
-
Control the Cooling Rate: A slower, more controlled cooling profile provides a larger window for the less soluble diastereomer to crystallize selectively.
-
Recrystallization: A second crystallization of the enriched salt, potentially in a different solvent system, can significantly improve the diastereomeric excess.
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, optimizing this ratio can sometimes improve the selective precipitation of the desired diastereomer.
Issue 4: Low Yield of the Desired Diastereomeric Salt
Even with high purity, a low yield can be a significant hurdle, particularly during scale-up.
Troubleshooting Steps:
-
Address High Solubility: The desired diastereomer may be too soluble in the chosen solvent. The use of an anti-solvent can reduce its solubility and improve the yield.
-
Optimize the Final Temperature: Ensure the final temperature of the crystallization is low enough to minimize the amount of the desired salt remaining in the mother liquor.
-
Analyze the Mother Liquor: Quantify the amount of the desired diastereomer remaining in the mother liquor. If a significant amount is present, further cooling or the addition of an anti-solvent may be warranted.
-
Prevent Co-precipitation: If the undesired diastereomer is co-precipitating, this not only reduces purity but also the theoretical maximum yield of the desired salt. A different solvent system is necessary to improve selectivity.
Logical Workflow for Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable starting solvent for my diastereomeric salt crystallization?
The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. A good starting point is to choose a solvent in which the racemate and the resolving agent have moderate solubility. Solvents with varying polarities and hydrogen-bonding capabilities should be screened. A systematic screening approach is always recommended over a trial-and-error method.
Q2: Should I use a single solvent or a mixed solvent system?
Both single and mixed solvent systems can be effective. A mixed solvent system, often consisting of a "solvent" and an "anti-solvent," provides greater flexibility in fine-tuning the solubility and supersaturation of the diastereomeric salts. The choice depends on the specific properties of the salts being separated.
Q3: How does temperature affect the crystallization process?
Temperature has a significant impact on the solubility of the diastereomeric salts. A well-controlled cooling profile is essential for achieving good selectivity and yield. The final temperature of the crystallization will determine the final concentration of the desired diastereomer in the mother liquor and thus the overall yield.
Q4: I am observing the formation of a solid solution. How can this be addressed?
A solid solution, where both diastereomers are incorporated into the same crystal lattice, presents a significant challenge for resolution by simple crystallization.[2]
-
Solvent System Modification: The formation of a solid solution can be solvent-dependent. Screening for a solvent system that disrupts the formation of the solid solution is crucial.
-
Enantioselective Dissolution: This technique involves selectively dissolving the minor diastereomer from the enriched crystalline phase using a new solvent.[2]
Quantitative Data Summary: The Impact of Solvent Choice
The selection of an appropriate solvent system is often guided by the differential solubility of the diastereomeric salts. Below are illustrative tables summarizing how solvent choice can impact resolution efficiency.
Table 1: Effect of Solvent on the Diastereomeric Excess (d.e.) of a Hypothetical Diastereomeric Salt
| Solvent System | Dielectric Constant (ε) | Diastereomeric Excess (d.e.) of Crystals (%) |
| Methanol | 32.7 | 85 |
| Ethanol | 24.5 | 72 |
| Isopropanol | 19.9 | 65 |
| Acetonitrile | 37.5 | 92 |
| Ethyl Acetate | 6.0 | 45 |
| Toluene | 2.4 | 20 |
Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific diastereomeric salts.
Table 2: Solubility of Diastereomeric Salts (DS1 and DS2) in Various Solvents at 25°C (Adapted from a case study[3])
| Solvent / Solvent Mixture | Solubility of DS1 (mg/mL) | Solubility of DS2 (mg/mL) | Solubility Ratio (DS1/DS2) |
| Propionitrile:Heptane (1:1) | 27.5 | ~0.03 | ~917 |
| Ethyl Acetate | >50 | 15.2 | >3.3 |
| Acetone | >50 | >50 | ~1 |
| Isopropanol | >50 | 25.8 | >1.9 |
| Acetonitrile | >50 | >50 | ~1 |
This data clearly illustrates how a mixed solvent system (Propionitrile:Heptane) created a dramatic difference in solubility, providing an excellent resolution.[3]
Experimental Protocols
Protocol 1: High-Throughput Solvent Screening for Diastereomeric Salt Crystallization
Objective: To rapidly identify promising solvent systems for the selective crystallization of one diastereomer.
Methodology:
-
Salt Formation: In a 96-well microplate, dispense a known molar amount of the racemic compound into each well.
-
Add one equivalent of the resolving agent (dissolved in a volatile solvent like methanol) to each well.
-
Agitate the plate at a slightly elevated temperature (e.g., 45°C) for 2 hours to ensure complete salt formation.
-
Evaporate the volatile solvent completely under a stream of nitrogen or using a centrifugal evaporator.
-
Solvent Addition: To each well containing the dried diastereomeric salts, add a different screening solvent or solvent mixture (e.g., 500 µL).
-
Equilibration: Seal the plate and agitate it through a defined temperature profile (e.g., heat to 50°C, hold for 1 hour, then cool slowly to room temperature and hold for 20 hours).
-
Analysis:
-
Visually inspect each well for the presence of solid material.
-
Centrifuge the plate to pellet any solid material.
-
Carefully collect a sample of the supernatant (mother liquor) from each well.
-
Analyze the supernatant samples by chiral HPLC to determine the concentration of each diastereomer remaining in solution. The solvent that shows the largest difference in the concentration of the two diastereomers in the supernatant is a promising candidate for selective crystallization.
-
Experimental Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Protocol 2: Quantitative Solubility Measurement of Diastereomeric Salts
Objective: To quantitatively measure the solubility of the individual diastereomeric salts in a selected solvent system at different temperatures.
Methodology:
-
Prepare Saturated Solutions: In separate vials, add an excess of each pure diastereomeric salt to a known volume of the chosen solvent.
-
Equilibrate: Agitate the vials at a constant, controlled temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample the Supernatant: Allow the solid to settle, or centrifuge the vials. Carefully withdraw a known volume of the clear supernatant.
-
Dilute and Analyze: Dilute the supernatant sample with a suitable solvent and analyze its concentration using HPLC or UV-Vis spectroscopy.
-
Calculate Solubility: From the concentration and dilution factor, calculate the solubility of the diastereomeric salt in the solvent at that temperature (e.g., in mg/mL or mol/L).
-
Repeat at Different Temperatures: Repeat steps 2-5 at various temperatures to construct a solubility curve for each diastereomer. This data is invaluable for designing an optimized cooling crystallization process.
References
-
Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(35), 5231-5234. Available from: [Link]
-
Sharma, P. (2010). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. Available from: [Link]
-
Ullah, F. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL (University College London). Available from: [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. The Hong Kong University of Science and Technology. Available from: [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link]
-
Zhang, Y., Klussmann, M., & Tsogoeva, S. B. (2017). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. Asymmetric Synthesis and Catalysis, 117-132. Available from: [Link]
-
Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Crystal Growth & Design, 23(1), 238-249. Available from: [Link]
-
Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 238-249. Available from: [Link]
-
Kawasaki, T., Kubo, H., Nishiyama, S., Saijo, T., Yokoi, R., & Tokunaga, Y. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society, 143(45), 19076-19081. Available from: [Link]
-
Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2006). SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. Organic and Biomolecular Chemistry, 4(16), 3011-3030. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of Diastereomer A and Diastereomer B in selected solvent system. Available from: [Link]
Sources
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 3. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Overcoming Crystallization Inhibition by Impurities
Welcome to the technical support center for crystallization challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in their crystallization experiments due to the presence of impurities. As a self-validating system, this document explains the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to troubleshoot effectively.
Frequently Asked Questions (FAQs): Understanding the Role of Impurities
This section addresses fundamental questions about how impurities interfere with the crystallization process. A solid understanding of these mechanisms is the first step toward effective troubleshooting.
Q1: What are the primary mechanisms by which impurities inhibit crystallization?
Impurities, even at very low concentrations, can profoundly affect crystallization by interfering with nucleation and crystal growth.[1][2] The primary mechanisms can be categorized into three main levels of influence:[1]
-
Modification of Solution Properties: Impurities can alter the fundamental thermodynamic properties of the solution. They may increase the solubility of the target compound, which means a higher level of supersaturation is required to initiate nucleation, or they can change the solution's viscosity, affecting molecular transport.[1][2]
-
Interference at the Liquid-Solid Interface: This is the most common mechanism of inhibition. Impurity molecules can adsorb onto the surface of a growing crystal or a newly formed nucleus.[1][3] This "step pinning" can physically block or slow down the addition of the target molecules to the crystal lattice, thereby inhibiting or stopping growth altogether.[4]
-
Incorporation into the Solid Phase: If an impurity is structurally similar to the target molecule, it can be incorporated directly into the crystal lattice, forming a solid solution.[3][5] This disrupts the crystal's order, introduces defects, and can even change the stable polymorphic form.[6] Other forms of incorporation include the trapping of mother liquor in crystal defects (inclusions) or the formation of agglomerates that trap impure solution.[1][5]
Q2: What are the most common sources of impurities in active pharmaceutical ingredient (API) crystallization?
Impurities in an API crystallization process are unwanted chemical substances that can arise from various stages of manufacturing.[7] Common sources include:
-
Reaction By-products: Unwanted products from the chemical synthesis of the API.[8][9]
-
Residual Reactants and Intermediates: Starting materials or intermediate compounds that were not fully consumed in the synthesis.[1][7]
-
Solvents: Residual solvents used in synthesis or previous purification steps can act as impurities.[1][10]
-
Catalysts: Metal catalysts (e.g., Palladium on carbon) or other catalytic agents used in the reaction may carry over.[8]
-
Degradation Products: The API itself may degrade over time or under certain process conditions, creating new impurities.[7]
Q3: How can I determine if impurities are causing my crystallization problem?
Diagnosing impurity-related issues requires a systematic approach involving both analytical characterization and experimental observation.
-
Analyze the Purity of Your Starting Material: Use a high-resolution technique like HPLC or UPLC to quantify the purity of your crude material. A purity of >95% is often recommended before attempting crystallization.[11]
-
Perform a Diagnostic Slurry Experiment: If you obtain crystals of low purity, you can determine if the impurity is on the surface or incorporated within the bulk. By slurrying the crystals in a saturated, impurity-free solution of the pure compound, surface impurities will be washed away.[5][12] A significant increase in purity after this process points to surface deposition.[5][12]
-
Utilize Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) can reveal changes in melting point or the presence of multiple phases, which can indicate impurity incorporation.[3] Powder X-ray Diffraction (PXRD) is excellent for identifying different crystalline forms or polymorphic impurities.[13]
-
Conduct Stepwise Dissolution Studies: This advanced technique involves carefully dissolving a small sample of crystals with successive amounts of clean solvent.[1] By analyzing the purity of the liquid after each step, you can map the distribution of the impurity from the surface to the core of the crystal.[5]
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific, common problems encountered during crystallization. Each entry details the symptoms, likely causes related to impurities, and a series of actionable solutions.
Problem 1: No crystals are forming; the solution remains clear.
Symptom: After setting up the crystallization (e.g., cooling, solvent evaporation), the solution remains clear indefinitely, with no signs of nucleation.
Potential Causes & Solutions:
This issue indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.[11] Impurities may be increasing the solubility of your compound or directly inhibiting the formation of stable nuclei.
-
Solution A: Increase Supersaturation (Carefully):
-
Rationale: You need to gently push the system into a state where nucleation is favorable. However, rapid changes can lead to precipitation or oiling out.[11]
-
Actions:
-
Slow Evaporation: Cover the flask with parafilm and poke a few small holes. Allow the solvent to evaporate slowly over 24-48 hours.[14]
-
Gradual Cooling: If using cooling crystallization, slow down the cooling rate. Insulate the flask to allow it to cool over several hours.[15]
-
Boil Off Excess Solvent: If you suspect too much solvent was added, gently heat the solution to boil off a small portion, then allow it to cool slowly again.[16]
-
-
-
Solution B: Induce Nucleation with Seeding:
-
Rationale: Seeding provides a pre-existing crystal template, bypassing the difficult initial nucleation step that impurities may be inhibiting.[11]
-
Action: See Protocol 1: Seeding to Overcome Nucleation Inhibition below.
-
-
Solution C: Re-evaluate Your Solvent System:
-
Rationale: The chosen solvent may be too good, keeping both the compound and the impurity highly soluble. The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures, while keeping the impurity soluble at all temperatures.[1]
-
Action: Perform a solvent screen to find a more suitable medium. If a single solvent doesn't work, try a binary solvent system (a "good" solvent where the compound is soluble, and a "poor" or "anti-solvent" where it is not).[14][15]
-
Problem 2: An oil or amorphous solid precipitates instead of crystals.
Symptom: Upon cooling or addition of an anti-solvent, a sticky oil, a gooey precipitate, or a fine, non-crystalline powder crashes out of the solution.
Potential Causes & Solutions:
This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature above the melting point of the solid phase (the melting point can be depressed by impurities).[16] It is often caused by reaching supersaturation too quickly.[11]
-
Solution A: Reduce the Rate of Supersaturation:
-
Rationale: A slower approach to the supersaturated state allows molecules more time to arrange themselves into an ordered crystal lattice.[16]
-
Actions:
-
Re-heat the solution until the oil dissolves completely.
-
Add a small amount of additional "good" solvent (1-2 mL) to ensure the compound stays soluble for longer during cooling.[16]
-
Allow the solution to cool much more slowly. Insulate the flask or use a programmable cooling bath.
-
-
-
Solution B: Lower the Crystallization Temperature:
-
Rationale: By starting the crystallization from a lower temperature (using a solvent with a lower boiling point or a more dilute solution), you can ensure the solution becomes supersaturated at a temperature below the compound's melting point.
-
Action: Select a different solvent or solvent system that allows you to achieve supersaturation at a lower temperature.
-
-
Solution C: Use an Anti-Solvent at Room Temperature:
-
Rationale: Instead of relying on temperature change, you can induce crystallization by slowly changing the solvent composition.
-
Action: Dissolve the compound in a minimal amount of a "good" solvent. Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until persistent cloudiness appears, then allow it to stand undisturbed.
-
Problem 3: The crystals are very small, needle-like, or have a poor habit.
Symptom: Crystallization occurs, but the product consists of very fine powders, long needles, or other undesirable morphologies that are difficult to filter and handle.
Potential Causes & Solutions:
Crystal morphology is determined by the relative growth rates of different crystal faces. Impurities can selectively adsorb to specific faces, inhibiting their growth and leading to exaggerated habits like needles or plates.[17] A high rate of nucleation relative to growth also leads to many small crystals.[11]
-
Solution A: Reduce Nucleation Rate:
-
Rationale: To grow larger crystals, you must favor the growth of existing nuclei over the formation of new ones.[11]
-
Actions:
-
Lower Supersaturation: Use a more dilute solution or a slower cooling/evaporation rate.
-
Optimize Temperature: Fine-tune the temperature to slow down the entire process.[11]
-
Use Seeding: Introduce a single, well-formed seed crystal into a slightly supersaturated solution to promote controlled growth on that seed.[11]
-
-
-
Solution B: Use Tailored Additives:
-
Rationale: Small amounts of additives can be used to either block the effect of an impurity or to intentionally modify the crystal habit.[18][19] An additive might complex with the problematic impurity in the solution, preventing it from interacting with the crystal surface.[19]
-
Action: Experiment with small amounts of additives that are structurally similar to your compound or the suspected impurity. This is an advanced technique that often requires screening.
-
Problem 4: The final product has low purity despite good crystal formation.
Symptom: The crystallization yields well-formed crystals, but analytical testing (e.g., HPLC) shows that a significant amount of an impurity remains in the final product.
Potential Causes & Solutions:
This indicates that the impurity is being incorporated into the solid phase. The mechanism could be the formation of a solid solution, the inclusion of mother liquor, or strong adsorption to the crystal surface that isn't removed by simple filtration.[1][3][5]
-
Solution A: Perform a Recrystallization:
-
Solution B: Optimize the Washing Step:
-
Rationale: Impure mother liquor adhering to the crystal surface is a common source of contamination.[1][5] The wash solvent should be cold and chosen to dissolve the impurity but not the desired compound.[15]
-
Action: After filtration, wash the filter cake with small portions of ice-cold, fresh solvent. Ensure the vacuum is disconnected briefly to allow the wash solvent to wet the entire cake before reapplying the vacuum.
-
-
Solution C: Conduct a Slurry Wash:
-
Rationale: For impurities that are strongly adsorbed to the surface or for very fine crystals that are difficult to wash on a filter, a slurry wash can be more effective.[5][12] It provides more time and surface area contact for the impurity to dissolve into the fresh solvent.
-
Action: See Protocol 3: Diagnostic Slurry Washing .
-
| Technique | Principle of Impurity Removal | Best For Removing... | Limitations |
| Recrystallization | Difference in solubility between the compound and impurity at different temperatures. | Soluble impurities embedded in the crystal matrix. | Not effective for impurities with similar solubility profiles; potential for product loss in mother liquor. |
| Chromatography (e.g., HPLC) | Differential partitioning of components between a stationary and mobile phase.[9][21] | Impurities with different polarity or size from the target compound, especially structurally similar ones. | Can be expensive and time-consuming to scale up; requires significant solvent usage.[10] |
| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases.[21] | Impurities with significantly different polarity or pH-dependent solubility (e.g., acidic or basic impurities). | Requires immiscible solvents; can lead to emulsions; may not be effective for impurities with similar partitioning. |
| Activated Carbon Treatment | Adsorption of large, non-polar impurity molecules (often color bodies) onto a high-surface-area carbon matrix.[8] | Colored impurities, high molecular weight by-products. | Can adsorb the desired product, reducing yield; requires a hot filtration step to remove the carbon.[15] |
| Membrane Filtration (OSN) | Size-exclusion separation at the molecular level using a semi-permeable membrane.[10][21] | Removing solvents, or separating impurities with a significant size difference from the API. | Membrane compatibility with organic solvents can be a challenge; potential for membrane fouling.[8][10] |
| Table 1: Comparison of Common Purification Techniques in Pharmaceutical Development.[8][9][10][15][21] |
Experimental Protocols
Protocol 1: Seeding to Overcome Nucleation Inhibition
Objective: To initiate crystallization in a solution where spontaneous nucleation is inhibited.
-
Prepare the Seed Crystals: If available, use a small amount of pure, previously crystallized material. If not, try to generate seeds by rapidly crystallizing a tiny aliquot of your solution (e.g., by placing a drop on a watch glass and letting it evaporate quickly, or by scratching the inside of the flask with a glass rod at the air-liquid interface).[15]
-
Prepare the Supersaturated Solution: Prepare your solution as usual (e.g., dissolve the compound in hot solvent). Allow it to cool slowly until it is just below the saturation point (still clear). This is the "metastable zone."
-
Introduce the Seed: Add one or two tiny, well-formed seed crystals to the solution. Avoid adding a large amount of fine powder, as this will cause rapid, uncontrolled crystallization.[11]
-
Allow for Growth: Leave the seeded solution undisturbed in a controlled environment (constant temperature, free from vibrations).[14][22] The seed crystal should now act as a template for controlled crystal growth.
Protocol 2: Standard Recrystallization for Purification
Objective: To purify a crystalline solid by removing soluble impurities.[15]
-
Choose an Appropriate Solvent: Select a solvent in which your compound is highly soluble when hot and poorly soluble when cold. The impurity should ideally remain soluble at cold temperatures.[15]
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, activated carbon), perform a gravity filtration of the hot solution to remove them.[15][20]
-
Cool Slowly: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the formation of larger, purer crystals.[15][16]
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[23] Dry the crystals to a constant weight.
Protocol 3: Diagnostic Slurry Washing
Objective: To determine if impurities are located on the crystal surface or are incorporated within the crystal lattice.[5][12]
-
Prepare a Saturated Solution: Prepare a saturated solution of your pure compound in a suitable solvent at a defined temperature (e.g., room temperature). This can be done by adding an excess of the pure solid to the solvent, stirring for an extended period, and then filtering off the excess solid.
-
Perform the Slurry: Take a known mass of your impure crystals and add it to the saturated solution from Step 1. Agitate the slurry at a constant temperature for a set period (e.g., 1-2 hours).
-
Isolate and Analyze: Filter the crystals from the slurry, wash them with a small amount of fresh cold solvent, and dry them.
-
Assess Purity: Analyze the purity of the washed crystals using HPLC.
-
Interpret the Results:
-
Significant Purity Increase (>50% impurity removal): This indicates the impurity was primarily on the surface (adsorbed or from adhering mother liquor). The solution is to optimize your initial filtration and washing steps.[5][12]
-
Minor or No Purity Increase: This suggests the impurity is incorporated within the crystal lattice (e.g., as a solid solution or in inclusions). A more rigorous purification method, such as a full recrystallization (potentially with a different solvent) or chromatography, is required.[5]
-
References
- Vertex AI Search. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
- Nature. (n.d.). Impact of impurities on crystal growth.
- PubMed. (n.d.). Manipulating crystallization with molecular additives.
- Pharmaceutical Technology. (n.d.). API Purification.
- GeoScienceWorld. (2013, June 1). Control of Crystal Nucleation and Growth by Additives. Elements.
- MDPI. (n.d.). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives.
- SepPure Technologies. (2024, September 4). APIs in Pharmaceutical Industry: An Overview.
- PharmaCompass.com. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
- Zamann Pharma Support GmbH. (n.d.). API Purification.
- Cambridge University Press. (2019, June 14). The Influence of Impurities and Additives on Crystallization.
- University of California. (n.d.). SOP: CRYSTALLIZATION.
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ThoughtCo. (2025, June 9). Troubleshooting Problems in Crystal Growing.
- Benchchem. (n.d.). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
- Royal Society of Chemistry. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
- National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
- Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
- Solubility of Things. (n.d.). Crystallization Techniques.
- Unknown Source. (n.d.). recrystallization.pdf.
- Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures?. YouTube.
- ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- National Institutes of Health. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. PMC.
- Veeprho. (2020, July 21). Polymorphic Impurities: Risk Assessment & Investigation.
Sources
- 1. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 10. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. veeprho.com [veeprho.com]
- 14. How To [chem.rochester.edu]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Manipulating crystallization with molecular additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives | MDPI [mdpi.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. arborpharmchem.com [arborpharmchem.com]
- 22. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 23. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Stoichiometry of Chiral Agents for Efficient Salt Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in chiral resolution via diastereomeric salt formation. Here, we move beyond basic protocols to address the nuanced challenges of optimizing the stoichiometry of your chiral resolving agent—a critical parameter that dictates the yield, purity, and overall efficiency of your separation.
Our approach is rooted in the fundamental principles of thermodynamics and kinetics that govern crystallization. We provide not only step-by-step methodologies but also the causal reasoning behind them, empowering you to troubleshoot effectively and adapt these principles to your unique system.
Understanding the Fundamentals: Why Stoichiometry is Critical
Chiral resolution by diastereomeric salt formation is a classic technique that leverages the different physicochemical properties of diastereomers, such as solubility, to separate them.[1][2][3] A racemic mixture (containing equal amounts of two enantiomers) is reacted with an enantiomerically pure chiral resolving agent to form a mixture of diastereomeric salts.[1][2][3] Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.[1]
The stoichiometry, or the molar ratio of the resolving agent to the racemic compound, is a pivotal factor in this process. While a 1:1 molar ratio is a common starting point, the optimal ratio is often non-stoichiometric.[4][5] This is because the crystallization is governed by a delicate interplay of thermodynamic equilibria between the two diastereomeric salts and the solvent, which can be visualized using ternary phase diagrams.[5][6][7][8] Using a suboptimal amount of resolving agent can lead to low yields or poor diastereomeric purity. Conversely, an excessive amount may not improve the resolution and can be wasteful, especially if the resolving agent is expensive.[9]
The goal is to find the "sweet spot" that maximizes the precipitation of the desired, less-soluble diastereomeric salt while keeping the more-soluble diastereomeric salt in the mother liquor. This is often achieved with less than one equivalent of the resolving agent.[5][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered during the optimization of chiral agent stoichiometry in a direct question-and-answer format.
Q1: I've performed a crystallization using a 1:1 molar ratio of my resolving agent, but the yield of the salt is very low. What should I do?
A1: Low yield is a frequent issue and can stem from several factors related to stoichiometry and solubility.[4]
-
Sub-optimal Stoichiometry: A 1:1 ratio may not be optimal. The system's thermodynamics might favor a higher yield at a different ratio. It's recommended to perform a stoichiometry screen.
-
High Solubility: The diastereomeric salt may be too soluble in the chosen solvent. You can try to increase the concentration by evaporating some of the solvent or by adding an anti-solvent to induce precipitation.[11]
-
Incorrect Solvent System: The solvent might be too effective at solvating both diastereomeric salts, thus preventing either from precipitating. A comprehensive solvent screen is advisable to find a system that provides a significant solubility difference between the two diastereomers.[12]
Q2: My crystallized salt has a low diastereomeric excess (d.e.). How can I improve its purity?
A2: Low diastereomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one.
-
Adjust Stoichiometry: The molar ratio of the resolving agent can significantly influence the purity of the resulting salt. Experiment with varying the stoichiometry, as a non-equimolar ratio can sometimes enhance selectivity.[4][13]
-
Optimize the Cooling Profile: A slow, controlled cooling process is crucial. Rapid cooling can lead to kinetic trapping of the more soluble diastereomer in the crystal lattice.[4] Experiment with different cooling rates to allow the system to remain closer to thermodynamic equilibrium.[14][15][16]
-
Solvent Selection: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts. A different solvent may offer better selectivity.[5]
Q3: My product is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A3: "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens if the salt's melting point is below the crystallization temperature or if the solution is too concentrated.[12]
-
Decrease Supersaturation: The most common cause is that the solution is too concentrated. Try adding more solvent to reduce the supersaturation level.[12][13]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of your oily salt, promoting solidification.[12]
-
Change the Solvent: A different solvent system might favor crystallization over oiling out. Sometimes a less polar solvent can be beneficial.[12]
Q4: I've tried several stoichiometric ratios, but I'm not seeing any crystal formation at all. What are my next steps?
A4: A complete lack of crystallization suggests that the conditions for nucleation are not being met.
-
Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to reach a state of supersaturation.[11][12]
-
Induce Nucleation: If the solution is supersaturated but no crystals are forming, nucleation may be inhibited. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt if available.[11][12]
-
Check for Impurities: Trace impurities can sometimes act as crystallization inhibitors.[17] Consider an additional purification step for your starting racemic mixture.
-
Re-evaluate Solvent and Resolving Agent: It's possible that the chosen resolving agent and solvent are not a suitable match for your compound. A systematic screening of both is recommended.[4]
Decision-Making Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues during diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting common crystallization issues.
Experimental Protocols
Protocol 1: Stoichiometric Screening for Optimal Yield and Purity
This protocol provides a systematic approach to determine the optimal molar ratio of the chiral resolving agent.
Objective: To identify the stoichiometry of the chiral resolving agent that provides the best balance of yield and diastereomeric excess (d.e.) for the desired diastereomeric salt.
Materials:
-
Racemic compound
-
Enantiomerically pure chiral resolving agent
-
Selected solvent system
-
Array of crystallization vials (e.g., 5-10 mL) with magnetic stir bars
-
Heating/stirring plate
-
Filtration apparatus (e.g., Büchner funnel or Hirsch funnel)
-
Analytical balance
-
Chiral HPLC or other method for determining enantiomeric and diastereomeric excess[18][19][20][21][22]
Procedure:
-
Preparation: Set up a series of 5 vials. In each vial, place a fixed amount of the racemic compound (e.g., 100 mg).
-
Addition of Resolving Agent: To each vial, add a different molar equivalent of the chiral resolving agent. A typical screening range would be 0.5, 0.7, 0.9, 1.0, and 1.2 equivalents.
-
Dissolution: Add the chosen solvent to each vial in a sufficient amount to dissolve the components at an elevated temperature (e.g., just below the solvent's boiling point). Ensure complete dissolution in all vials.
-
Crystallization: Remove the vials from the heat source and allow them to cool slowly to room temperature without agitation. Then, further cool the vials in an ice bath for a set period (e.g., 1-2 hours) to maximize precipitation.
-
Isolation: Isolate the crystals from each vial by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.
-
Drying and Weighing: Dry the crystals to a constant weight and record the mass to calculate the yield for each stoichiometric ratio.
-
Analysis:
-
Analyze a sample of the dried crystals from each vial to determine the diastereomeric excess (d.e.).
-
Liberate the enantiomer from the salt by treatment with an acid or base.[13]
-
Analyze the liberated enantiomer to determine its enantiomeric excess (e.e.).
-
It is also highly informative to analyze the mother liquor to determine the e.e. of the unreacted starting material.
-
Data Presentation:
Summarize your results in a table to easily compare the outcomes.
| Molar Equivalents of Resolving Agent | Yield of Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Enantiomeric Excess (e.e.) of Liberated Enantiomer (%) |
| 0.5 | 35 | 95 | 94 |
| 0.7 | 42 | 98 | 97 |
| 0.9 | 45 | 96 | 95 |
| 1.0 | 46 | 90 | 89 |
| 1.2 | 47 | 85 | 84 |
| Note: Data is hypothetical and for illustrative purposes only. |
Overall Workflow Diagram
The following diagram illustrates the general workflow for optimizing the chiral resolution process, highlighting the central role of stoichiometry optimization.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q: Can I use more than 1.0 equivalent of the resolving agent to drive the reaction to completion?
A: While it might seem intuitive to use an excess of the resolving agent, it is often not beneficial and can even be detrimental.[9] An excess can decrease the selectivity of the crystallization by increasing the concentration of the more soluble diastereomeric salt, potentially causing it to co-precipitate. This would lower the diastereomeric purity of your product. Economically, it is also wasteful. The optimal amount is frequently found to be sub-stoichiometric.[5][10]
Q: How does temperature affect the optimal stoichiometry?
A: Temperature has a significant impact on the solubility of both diastereomeric salts.[23] Therefore, the optimal stoichiometry can be temperature-dependent. A ratio that is optimal at room temperature may not be optimal at 0 °C. It is best practice to perform your stoichiometry screen under the same temperature conditions that you plan to use for the full-scale crystallization.
Q: What is the difference between kinetic and thermodynamic control in this context?
A: In this context, the thermodynamically controlled product is the most stable diastereomeric salt, which may not necessarily be the one that crystallizes fastest.[14][24] The kinetically controlled product is the one that forms most rapidly, which could be due to a lower activation energy for nucleation.[15] A slow, controlled crystallization process (slow cooling, minimal agitation) favors thermodynamic control, which generally leads to higher purity crystals. Rapid precipitation ("crashing out") is a form of kinetic control and often traps impurities.
Q: Should I analyze the mother liquor?
A: Absolutely. Analyzing the mother liquor is a critical part of the process. It provides a mass balance for your separation. By determining the enantiomeric excess of the starting material remaining in the mother liquor, you can confirm the efficiency of your resolution. An effective resolution will result in the mother liquor being enriched in the opposite enantiomer.
References
- Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing).
- Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - RSC Publishing.
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem.
- Diastereomeric Salt Definition - Organic Chemistry Key Term - Fiveable.
- Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
- Troubleshooting low yields in diastereomeric salt formation - Benchchem.
- Multicomponent Chiral Quantification with Ultraviolet Circular Dichroism Spectroscopy: Ternary and Quaternary Phase Diagrams of Levetiracetam | Molecular Pharmaceutics - ACS Publications.
- Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation - American Chemical Society.
- Troubleshooting diastereomeric salt crystallization for chiral resolution - Benchchem.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate.
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Organic Process Research & Development.
- Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe.
- Troubleshooting - Chemistry LibreTexts.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH.
- A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess - Benchchem.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - ResearchGate.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing).
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. | Semantic Scholar.
- Deracemisations under kinetic and thermodynamic control - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/C6ME00088F.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin.
- Thermodynamic and Kinetic Products - Master Organic Chemistry.
- Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. jackwestin.com [jackwestin.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 18. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 23. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 24. Deracemisations under kinetic and thermodynamic control - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/C6ME00088F [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Derivatizing Agents: A Comparative Analysis of α-Sulfophenylacetic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate analysis and separation of stereoisomers are not merely procedural—they are fundamental to ensuring the safety, efficacy, and specificity of chiral molecules. While direct chiral chromatography has advanced significantly, indirect methods using Chiral Derivatizing Agents (CDAs) remain a powerful, flexible, and often more accessible strategy.
This guide provides an in-depth comparison of α-Sulfophenylacetic acid with other leading CDAs. We will move beyond a simple listing of features to explore the causality behind experimental choices, offering field-proven insights to help you select the optimal reagent for your analytical challenge.
The Core Principle: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct separation and quantification impossible with standard analytical techniques like conventional HPLC or NMR spectroscopy.[1] The foundational principle of chiral derivatization is to convert a racemic mixture of a chiral analyte (containing both R- and S-enantiomers) into a pair of diastereomers by reacting it with a single, enantiomerically pure CDA.[1][2]
These newly formed diastereomers (e.g., R-analyte-R'-CDA and S-analyte-R'-CDA) have distinct physical and chemical properties, including different melting points, boiling points, and, most importantly for analytical purposes, different interactions with chromatographic stationary phases and varied spatial arrangements that lead to distinguishable signals in NMR spectra.[1][3] This critical transformation allows for their separation and quantification using standard, achiral analytical methods.[1][4]
Featured Chiral Derivatizing Agent: α-Sulfophenylacetic Acid
α-Sulfophenylacetic acid is an organic compound featuring a phenylacetic acid backbone with a sulfonic acid group at the alpha position.[5][6] This structure confers a chiral center at the alpha-carbon, making it a candidate for use as a chiral derivatizing agent.
-
Mechanism of Action: As a carboxylic acid, α-Sulfophenylacetic acid can react with chiral alcohols and amines to form diastereomeric esters and amides, respectively. The reaction typically requires activation of the carboxylic acid, for instance, by conversion to an acid chloride or by using a peptide coupling agent.
-
Potential Applications: While widely documented as a versatile building block in the synthesis of pharmaceuticals, particularly as an inhibitor of protein tyrosine phosphatases, its application as a routine chiral derivatizing agent for analytical separation is less commonly cited than established reagents like Mosher's acid.[7] However, its inherent chirality and reactive carboxyl group provide the necessary functionality for such applications. The presence of the sulfonic acid group may also influence the solubility and chromatographic behavior of the resulting diastereomers.
A Comparative Analysis with Leading Chiral Derivatizing Agents
The selection of a CDA is a critical decision dictated by the analyte's functional groups, the analytical technique to be employed, and the ultimate goal of the analysis (e.g., determining enantiomeric excess vs. assigning absolute configuration). Below, we compare α-Sulfophenylacetic acid with several industry-standard reagents.
| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Functional Groups | Primary Analytical Technique | Key Advantages | Limitations/Considerations |
| α-Sulfophenylacetic acid | - | Alcohols, Amines | HPLC, LC-MS | Potential for unique selectivity due to the sulfo group; serves as a versatile synthetic intermediate.[7] | Less established as a routine CDA; reaction may require specific coupling agents. |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | MTPA | Alcohols, Amines[1][8][9] | NMR Spectroscopy (¹H, ¹⁹F)[8][9] | Gold standard for determining absolute configuration and enantiomeric excess by NMR; stable reagent that prevents racemization.[3][9][10] | Can be expensive; potential for kinetic resolution if the reaction is not driven to completion.[3][11] |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | FDAA | Primary & Secondary Amines, Amino Acids[1][12] | HPLC with UV-Vis Detection[1] | Produces strongly absorbing derivatives for high sensitivity; reliable separation on reversed-phase columns.[1][12] | Primarily limited to amine-containing analytes. |
| (S)-(-)-α-Methylbenzylamine | - | Carboxylic Acids[1] | HPLC, Crystallization | Effective for resolving chiral acids by forming diastereomeric amides or salts.[1][2] | The resulting amides may lack a strong chromophore unless one is present in the analyte. |
| (-)-Menthyloxyacetic acid | - | Alcohols | Classical Resolution (Crystallization)[11] | Excellent for preparative, large-scale resolutions where one diastereomer can be selectively crystallized.[11] | Success is highly dependent on the crystallization properties of the diastereomers, which can be unpredictable.[11] |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid | CFNA | Alcohols | NMR Spectroscopy | Reported to be superior to Mosher's acid for determining the enantiomeric excess of some primary alcohols.[3][12] | Less commonly used and documented than Mosher's acid. |
Experimental Protocols: A Self-Validating System
The trustworthiness of a chiral derivatization protocol hinges on its ability to be quantitative, free from kinetic resolution, and not cause racemization of the analyte or the reagent.[3][13]
Protocol 1: Determination of Enantiomeric Excess in a Chiral Alcohol using Mosher's Acid Chloride
This protocol is a cornerstone of stereochemical analysis, providing a reliable method to determine enantiomeric purity via NMR spectroscopy.
Rationale: (S)-Mosher's acid chloride is used to convert a scalemic mixture of a chiral secondary alcohol into a mixture of diastereomeric esters. The magnetically anisotropic phenyl and -CF₃ groups of the Mosher's reagent cause the protons on the alcohol moiety of the two diastereomers to experience different magnetic environments, leading to distinct and quantifiable chemical shifts in the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Preparation: In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 5 mg, 1.0 eq) in deuterated chloroform (CDCl₃, 0.5 mL). Add a small amount of dry pyridine (1.2 eq) to act as a nucleophilic catalyst and to scavenge the HCl byproduct.
-
Derivatization: Add (S)-Mosher's acid chloride ((S)-MTPA-Cl, 1.1 eq) to the solution. Note: Using a slight excess of the derivatizing agent helps to ensure the reaction goes to completion, mitigating the risk of kinetic resolution.[3]
-
Reaction: Cap the NMR tube and gently agitate it. Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction progress can be monitored by observing the disappearance of the alcohol's carbinol proton signal and the appearance of the new ester signals in the NMR spectrum.
-
Analysis: Acquire a ¹H NMR spectrum of the resulting diastereomeric ester mixture.
-
Quantification: Identify a well-resolved proton signal (or set of signals) corresponding to each diastereomer. Carefully integrate these signals. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] * 100
Protocol 2: Hypothetical Derivatization of a Chiral Amine with α-Sulfophenylacetic Acid for HPLC Analysis
This protocol outlines a potential workflow for using α-Sulfophenylacetic acid, leveraging standard peptide coupling chemistry.
Rationale: To form a stable amide bond, the carboxylic acid of the α-Sulfophenylacetic acid must be activated. A carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) is a common choice for this transformation.[1] The resulting diastereomeric amides can then be separated on a conventional achiral HPLC column.
Step-by-Step Methodology:
-
Reagent Preparation: In a small vial, dissolve α-Sulfophenylacetic acid (1.2 eq) and a coupling agent such as DCC (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN). Allow to stir for 10-15 minutes to form the activated ester intermediate.
-
Analyte Preparation: In a separate vial, dissolve the racemic primary or secondary amine (1.0 eq) in the same solvent.
-
Derivatization: Add the solution containing the activated α-Sulfophenylacetic acid to the amine solution. Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: The dicyclohexylurea (DCU) byproduct formed from DCC is insoluble in DCM and can be removed by filtration. Quench the reaction with a small amount of water and perform a liquid-liquid extraction if necessary to isolate the derivatized product.
-
Analysis: Evaporate the solvent from the organic layer under reduced pressure. Reconstitute the residue in the mobile phase and inject it into an HPLC system equipped with a standard C18 column and a UV detector.
-
Quantification: Develop a gradient or isocratic method to achieve baseline separation of the two diastereomeric peaks. The enantiomeric ratio is determined by comparing the peak areas.
Visualization of Key Workflows
A clear visual representation of experimental and logical workflows can significantly aid in understanding and implementation.
Caption: Decision-making guide for selecting a suitable CDA.
Conclusion
While α-Sulfophenylacetic acid presents an interesting structural motif for potential use in chiral derivatization, established reagents like Mosher's acid for NMR and Marfey's reagent for HPLC currently offer more robust and extensively validated protocols for routine analytical work. The choice of a chiral derivatizing agent is a strategic one, deeply rooted in the chemistry of the analyte and the analytical question at hand. By understanding the underlying principles and the specific advantages of each agent, researchers can confidently select the right tool to achieve accurate, reliable, and reproducible enantiomeric analysis, a critical step in the journey of drug discovery and development.
References
-
David, S., & Ferreira, D. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Magnetic Resonance in Chemistry, 56(6), 480-503. Retrieved from [Link]
-
Singh, V. K., et al. (2014). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry, 79(10), 4569-4575. Retrieved from [Link]
-
Wikipedia. (2023). Chiral resolution. Wikipedia. Retrieved from [Link]
-
Mori, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chromatographic Science, 60(1), 1-11. Retrieved from [Link]
-
Krstulović, A. M. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Chromatography B: Biomedical Applications, 659(1-2), 109-126. Retrieved from [Link]
- Harada, N., & Nakanishi, K. (2000). Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods.
-
Wikipedia. (2023). Chiral derivatizing agent. Wikipedia. Retrieved from [Link]
-
chemeurope.com. (n.d.). Chiral derivitizing agent. chemeurope.com. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central. Retrieved from [Link]
-
Li, F., & Ma, C. (1995). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 30(2), 136-140. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. Retrieved from [Link]
-
Ye, J., et al. (2002). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. Heteroatom Chemistry, 13(1), 93-95. Retrieved from [Link]
-
Grokipedia. (n.d.). Chiral derivatizing agent. Grokipedia. Retrieved from [Link]
-
Tobiszewski, M., & Namieśnik, J. (2017). A derivatisation agent selection guide. Green Chemistry, 19(24), 5852-5863. Retrieved from [Link]
-
Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520-2527. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-Sulfophenylacetic acid. PubChem. Retrieved from [Link]
-
Wikipedia. (2023). Mosher's acid. Wikipedia. Retrieved from [Link]
-
Grokipedia. (n.d.). Mosher's acid. Grokipedia. Retrieved from [Link]
-
Merck Index. (n.d.). Mosher's Reagent. Retrieved from [Link]
-
REFERENCE.md. (n.d.). Mosher's acid (definition). Retrieved from [Link]
-
iChemical. (n.d.). alpha-Sulfophenylacetic acid, CAS No. 41360-32-1. iChemical. Retrieved from [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alpha-Sulfophenylacetic acid | 41360-32-1 [chemicalbook.com]
- 7. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]
- 8. Mosher's acid - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Chiral_derivitizing_agent [chemeurope.com]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Comparative Guide to Chiral Derivatizing Agents: α-Sulfophenylacetic Acid vs. Mosher's Acid for Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereochemical analysis, the precise determination of enantiomeric excess (ee) is a cornerstone of drug discovery, asymmetric synthesis, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this critical task.[1] This guide provides an in-depth, objective comparison of the classic and widely utilized Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) with the promising, yet less documented, α-Sulfophenylacetic acid. We will delve into the mechanistic underpinnings, practical applications, and experimental protocols for both reagents, offering field-proven insights to guide your selection of the optimal tool for your analytical challenges.
The Fundamental Principle: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers, by their very nature, are spectroscopically indistinguishable in an achiral environment.[2] The core strategy of using a CDA is to covalently react the enantiomeric mixture with a single enantiomer of the chiral agent.[3] This reaction transforms the pair of enantiomers into a pair of diastereomers. These newly formed diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra, which can then be integrated to determine the enantiomeric ratio of the original sample.[4]
The Gold Standard: Mosher's Acid (MTPA)
First introduced by Harry S. Mosher in 1969, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) has become a cornerstone in the field of stereochemical analysis.[3] Its widespread adoption is a testament to its reliability and the predictability of its results.
Mechanism of Action and Spectral Interpretation
Mosher's acid is typically converted to its more reactive acid chloride (Mosher's acid chloride) before being reacted with a chiral alcohol or amine to form a diastereomeric ester or amide, respectively. The key to the Mosher method lies in the anisotropic effect of the phenyl group on the MTPA moiety. In the most stable conformation of the resulting diastereomer, the phenyl group is oriented in a way that shields or deshields nearby protons of the substrate.
The difference in chemical shifts (Δδ = δS - δR) between the diastereomers formed with (S)- and (R)-MTPA provides a basis for determining the absolute configuration of the substrate. A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter allows for a confident assignment.[5] The presence of the trifluoromethyl (-CF3) group also provides a clean signal in ¹⁹F NMR spectroscopy, which can be a significant advantage in complex proton spectra.[6]
Diagram: Mosher's Acid Derivatization Workflow
Caption: Workflow for determining enantiomeric excess using Mosher's acid.
Experimental Protocol: Derivatization of a Chiral Secondary Alcohol with Mosher's Acid Chloride
This protocol provides a self-validating system for the determination of enantiomeric excess. The use of both (R)- and (S)-Mosher's acid chlorides allows for the confirmation of signal assignments and increases the confidence in the results.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol), ~5 mg
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine
-
Two clean, dry NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (~5 µL). Pyridine acts as a base to neutralize the HCl byproduct of the reaction.
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride to the solution. The excess ensures the complete conversion of the alcohol.
-
Cap the NMR tube and gently invert to mix. Allow the reaction to proceed at room temperature for 1-2 hours, or until completion is confirmed by TLC or ¹H NMR.
-
-
Preparation of the (S)-MTPA Ester:
-
In a second clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY) may be necessary.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate the chosen signals in one of the spectra. The ratio of the integrals directly corresponds to the enantiomeric ratio of the starting alcohol.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Data Presentation: Hypothetical ¹H NMR Data for the Derivatization of (±)-1-Phenylethanol
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| CH₃ | 1.55 (d) | 1.65 (d) | +0.10 |
| CH | 5.10 (q) | 5.00 (q) | -0.10 |
| OCH₃ | 3.50 (s) | 3.52 (s) | +0.02 |
| Aromatic-H | 7.25-7.40 (m) | 7.25-7.40 (m) | - |
The Water-Soluble Alternative: α-Sulfophenylacetic Acid
α-Sulfophenylacetic acid presents an intriguing alternative to traditional CDAs like Mosher's acid, primarily due to its potential for use in aqueous media. This property could be highly advantageous when dealing with water-soluble analytes such as amino acids, carbohydrates, and certain drug molecules, eliminating the need for derivatization or extraction into organic solvents.
Anticipated Advantages and Mechanism
The core principle of action for α-Sulfophenylacetic acid would be analogous to that of Mosher's acid: the formation of diastereomeric amides or esters. The presence of the sulfonic acid group (-SO₃H) imparts high water solubility. The phenyl group would be expected to exert an anisotropic effect, leading to distinguishable chemical shifts in the resulting diastereomers.
Potential Benefits:
-
Water Solubility: Enables direct analysis of water-soluble analytes in deuterated water (D₂O), simplifying sample preparation.
-
"Green" Chemistry: Reduces the need for volatile and often hazardous organic solvents.
-
Broad Applicability: Potentially suitable for a wide range of water-soluble chiral compounds, including biomolecules.
Challenges and Lack of Experimental Data
Despite its promising characteristics, there is a notable scarcity of published, detailed experimental protocols and comparative data for the use of α-Sulfophenylacetic acid as a CDA for NMR-based enantiomeric excess determination. While its use as a chiral resolving agent for the physical separation of enantiomers is documented, its application as an NMR derivatizing agent is not well-established in the scientific literature. This lack of data makes a direct, quantitative comparison with Mosher's acid challenging.
Diagram: Proposed α-Sulfophenylacetic Acid Derivatization Workflow
Caption: A proposed workflow for enantiomeric excess determination using α-Sulfophenylacetic acid.
Generalized Protocol for Derivatization with α-Sulfophenylacetic Acid (Hypothetical)
The following is a generalized, hypothetical protocol based on standard peptide coupling reactions, as specific literature for NMR derivatization is unavailable. This protocol would require significant optimization for any given substrate.
Materials:
-
Chiral water-soluble amine (e.g., an amino acid), ~5 mg
-
(R)- or (S)-α-Sulfophenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Deuterated water (D₂O)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral amine in 0.5 mL of D₂O.
-
Add 1.1 equivalents of (R)-α-Sulfophenylacetic acid.
-
Add 1.2 equivalents of EDC. The carbodiimide will facilitate the formation of the amide bond.
-
Cap the NMR tube and allow the reaction to proceed at room temperature, monitoring by ¹H NMR for the appearance of new signals corresponding to the diastereomeric amides.
-
Once the reaction is complete, acquire a final ¹H NMR spectrum and integrate a pair of well-resolved signals to determine the enantiomeric ratio.
Head-to-Head Comparison: Mosher's Acid vs. α-Sulfophenylacetic Acid
| Feature | Mosher's Acid (MTPA) | α-Sulfophenylacetic Acid (Proposed) |
| Solvent Compatibility | Primarily organic solvents (e.g., CDCl₃, C₆D₆) | Primarily aqueous solvents (e.g., D₂O) |
| Analyte Compatibility | Alcohols, amines, and other nucleophiles soluble in organic solvents | Water-soluble alcohols, amines, amino acids, etc. |
| Mechanism | Formation of diastereomeric esters/amides; phenyl group anisotropy | Formation of diastereomeric esters/amides; phenyl group anisotropy |
| NMR Probe | ¹H and ¹⁹F | Primarily ¹H |
| Data Availability | Extensive literature with a large body of experimental data and established protocols | Limited to no published data for NMR derivatization; protocols are hypothetical |
| Advantages | Well-established, reliable, predictable results, ¹⁹F NMR option | Potential for simplified analysis of water-soluble compounds, "green" chemistry |
| Disadvantages | Requires anhydrous conditions, use of organic solvents, potential for side reactions | Lack of established protocols and validation data, potential for lower resolution in ¹H NMR in D₂O due to broad solvent peaks |
Conclusion and Future Outlook
Mosher's acid remains the undisputed gold standard for the determination of enantiomeric excess by NMR spectroscopy due to its extensive validation and the wealth of available data. Its reliability and the dual-probe capability of ¹H and ¹⁹F NMR make it a powerful tool for a wide range of applications.
α-Sulfophenylacetic acid, on the other hand, represents a promising frontier. Its inherent water solubility opens the door to the direct analysis of a host of biologically relevant molecules that are challenging to analyze with traditional CDAs. However, the current lack of published experimental data for its use as an NMR derivatizing agent is a significant hurdle. Further research is needed to develop and validate robust protocols for its application. For researchers working with water-soluble chiral analytes, the development of methods based on α-Sulfophenylacetic acid or similar water-soluble CDAs could represent a significant step forward in simplifying and greening the process of stereochemical analysis.
References
-
Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965. [Link]
-
Bull, J. M., et al. (2016). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 11(6), 1085-1095. [Link]
-
Anslyn, E. V., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 97(11), 4147-4153. [Link]
-
Wenzel, T. J. (2018). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PeerJ, 6, e5469. [Link]
-
Curran, D. P., et al. (2013). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. Beilstein Journal of Organic Chemistry, 9, 2163-2175. [Link]
-
Anosova, I., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2326-2347. [Link]
-
Harada, N., et al. (2013). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 18(11), 13663-13678. [Link]
-
Hoye, T. R., et al. (2010). Long-range shielding effects in the 1H NMR spectra of mosher-like ester derivatives. Organic Letters, 12(8), 1768-1771. [Link]
-
Rinkel, J., et al. (2018). A detailed view on 1,8-cineol biosynthesis by Streptomyces clavuligerus. Scientific Reports, 8(1), 1-12. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
-
El-Aneed, A., et al. (2017). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1523, 256-264. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(6), 434-467. [Link]
-
Anslyn, E. V., et al. (2015). Using Enantioselective Indicator Displacement Assays to Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 137(2), 832-839. [Link]
-
Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. [Link]
-
Lankhorst, P. P., et al. (2020). Discrimination of Stereoisomers by One‐Dimensional 13 C NMR: All Sixteen Stereoisomers of 4‐Hydroxy‐α‐tocopherol Resolved. Chemistry–A European Journal, 26(3), 640-646. [Link]
-
Bull, J. M., et al. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(2), 1208-1215. [Link]
-
Canary, J. W., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(1), 118-124. [Link]
-
Reddit. (2022, April 19). Can NMR be used to separate enantiomers or diastereomers? r/Mcat. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Expected NMR shifts in the diastereomeric esters of methoxyphenylacetic... [Link]
-
ResearchGate. (n.d.). Determination of Enantiomeric Excess in Confined Aprotic Solvent. [Link]
Sources
- 1. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of alpha-Sulfophenylacetic acid in HPLC vs. SFC
Abstract
In the landscape of modern analytical chemistry, the separation of polar and ionic compounds remains a persistent challenge. Ion-pairing agents are a cornerstone of reversed-phase High-Performance Liquid Chromatography (HPLC) for retaining these otherwise elusive analytes. Among these agents, α-Sulfophenylacetic acid, with its dual acidic moieties, presents a compelling case for enhancing the retention of basic compounds. Concurrently, Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative to normal-phase and, increasingly, reversed-phase HPLC. This guide provides an in-depth performance comparison of using a strong, non-volatile ion-pairing agent like α-Sulfophenylacetic acid in traditional HPLC versus the additive-driven approach in SFC for separating basic analytes. We will dissect the underlying mechanisms, performance trade-offs, and provide practical, field-proven insights to guide researchers in selecting the optimal technique for their analytical needs.
The Analyte Modifier: Understanding α-Sulfophenylacetic Acid
α-Sulfophenylacetic acid is a potent organic acid featuring both a carboxylic acid and a sulfonic acid group attached to the same carbon.[1] This unique structure makes it a highly effective ion-pairing reagent for the analysis of cationic (basic) species in reversed-phase HPLC.
-
Chemical Structure: C₈H₈O₅S[1]
-
Key Features: The presence of a strongly acidic sulfo group (pKa << 1) and a moderately acidic carboxy group (pKa ~2-3) ensures it remains ionized across the entire practical pH range of silica-based HPLC columns. This persistent negative charge is crucial for its function.
Its role in chromatography is to form an electrically neutral ion-pair with a positively charged analyte. This complex exhibits increased hydrophobicity, allowing it to be retained and resolved on a non-polar reversed-phase column.[2]
The Arenas: A Tale of Two Chromatographic Techniques
While both HPLC and SFC are mainstays of the separation sciences, their fundamental principles dictate how they interact with analytes and additives like α-Sulfophenylacetic acid.
Ion-Pairing in Reversed-Phase HPLC: The Established Workhorse
In reversed-phase HPLC, a non-polar stationary phase (like C18) separates compounds based on their hydrophobicity. Highly polar, ionic compounds have little affinity for the stationary phase and elute early, often with poor resolution.
Mechanism of Action: The addition of an ion-pairing reagent like α-Sulfophenylacetic acid to the mobile phase fundamentally alters the chromatographic system. The prevailing theory suggests the non-polar phenyl group of the reagent adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface.[3] The negatively charged sulfonate and carboxylate groups then project into the mobile phase, creating an electrostatic attraction for cationic analytes, thereby increasing their retention.[4]
Causality Behind Experimental Choices: The choice of a strong, non-volatile acid like α-Sulfophenylacetic acid is deliberate. Its purpose is to provide robust, pH-independent retention for basic compounds that are otherwise difficult to analyze. The concentration of the ion-pair reagent is a critical parameter; increasing it generally enhances retention, but only up to a point where micelles may form, which can reverse the effect.[4]
Mobile Phase Additives in Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase.[5] While CO₂ is non-polar, its elution strength is modulated by adding a polar organic co-solvent, such as methanol.[6] For ionic or highly polar analytes, additives are essential to achieve good peak shape and selectivity.[7]
Mechanism of Action: The mobile phase in SFC (CO₂ + alcohol) is inherently acidic due to the in-situ formation of carbonic acid.[5] This environment is suitable for analyzing acidic and neutral compounds.[7] For basic analytes, peak tailing and poor resolution are common due to strong interactions with residual silanols on the stationary phase.
Here, the use of a traditional, non-volatile ion-pairing reagent like α-Sulfophenylacetic acid is highly discouraged. It would contaminate the system and is incompatible with mass spectrometry (MS), a common detector for SFC. Instead, SFC relies on small, often volatile, acidic or basic additives to control the ionization state of the analyte and to compete for active sites on the stationary phase.[8] For basic analytes, a volatile acid like trifluoroacetic acid (TFA) or formic acid is typically added to the co-solvent.[9] This ensures the basic analyte is protonated, improving its solubility in the mobile phase and minimizing deleterious interactions with the stationary phase, leading to sharper, more symmetrical peaks.[5] In some cases, ion-exchange mechanisms can be exploited with specific stationary phases and additives.[10]
Head-to-Head Performance Comparison
The choice between HPLC with α-Sulfophenylacetic acid and SFC with a suitable additive involves a series of critical trade-offs. While direct experimental data comparing α-Sulfophenylacetic acid in both systems is not available in the literature, a robust comparison can be constructed based on the established principles of each technique.
| Performance Parameter | HPLC with α-Sulfophenylacetic Acid | SFC with Volatile Acidic Additive (e.g., TFA) |
| Primary Mechanism | Ion-pairing; dynamic modification of the stationary phase to create an ion-exchange surface.[3] | Analyte ionization control; suppression of silanol interactions.[5][8] |
| Selectivity & Resolution | Can provide unique selectivity for basic compounds, often resolving isomers that are difficult to separate otherwise. | Offers orthogonal selectivity to reversed-phase HPLC.[11] Resolution is often high due to the physical properties of supercritical fluids.[6] |
| Analysis Speed | Slower. Long column equilibration times are required. Gradient elution can be complex due to slow re-equilibration of the ion-pair reagent on the column. | Faster. The low viscosity of the mobile phase allows for higher flow rates without excessive pressure, reducing run times significantly.[12] |
| Solvent Consumption | High. Utilizes aqueous and organic solvents, generating significant liquid waste. | Low. Primarily uses CO₂, with a smaller percentage of organic co-solvent, making it a "greener" technique.[12] |
| MS Compatibility | Incompatible. α-Sulfophenylacetic acid is non-volatile and will contaminate the MS source, causing severe ion suppression. | Highly compatible when using volatile additives like formic acid or acetic acid.[13] |
| System Robustness | Prone to issues. Columns can become permanently modified. Method transfer can be difficult. Baseline stability can be a concern.[3] | Generally robust. Fast equilibration between runs. However, sensitive to pressure and temperature fluctuations.[7] |
| Ideal Analytes | Strongly basic compounds requiring significant retention enhancement in a non-MS workflow. | A wide range of polar to non-polar compounds, particularly for chiral and achiral purification.[14][15] |
Experimental Workflows and Protocols
To provide a practical context, we present standardized workflows for method development in both HPLC and SFC for a hypothetical mixture of basic pharmaceutical compounds.
HPLC Ion-Pair Method Development Workflow
This workflow outlines the steps for developing a separation method using α-Sulfophenylacetic acid.
Caption: HPLC Ion-Pair Method Development Workflow.
Protocol: HPLC Separation of Basic Analytes
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM α-Sulfophenylacetic acid and 20 mM Potassium Phosphate, pH adjusted to 3.0.
-
Mobile Phase B: 5:95 Water:Acetonitrile with 10 mM α-Sulfophenylacetic acid and 20 mM Potassium Phosphate, pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Gradient: 10% to 70% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Equilibration: Crucially, equilibrate the column with the initial mobile phase composition for at least 30 minutes before the first injection to ensure a stable baseline and reproducible retention times.
SFC Method Development Workflow
This workflow details the process for separating the same basic compounds using SFC.
Caption: SFC Method Development Workflow for Basic Analytes.
Protocol: SFC Separation of Basic Analytes
-
Column: 2-Ethylpyridine, 3.0 x 100 mm, 3.5 µm.
-
Mobile Phase A: Supercritical CO₂.
-
Co-Solvent B: Methanol with 0.2% Formic Acid.
-
Flow Rate: 2.5 mL/min.
-
Column Temperature: 40 °C.
-
Backpressure: 120 bar.
-
Gradient: 5% to 35% B over 4 minutes.
-
Detection: UV at 254 nm and/or MS.
Expert Analysis and Recommendations
As a Senior Application Scientist, my recommendation hinges entirely on the analytical objective.
Choose HPLC with α-Sulfophenylacetic acid when:
-
The primary goal is to achieve maximum retention and unique selectivity for strongly basic compounds.
-
Mass spectrometry is not required.
-
High throughput is not the main priority, and longer run/equilibration times are acceptable.
-
The method will be dedicated to a specific analysis on a designated instrument to avoid cross-contamination.
Choose SFC with a volatile additive when:
-
Speed and throughput are critical. SFC is significantly faster.[12]
-
Mass spectrometry detection is required. This is the most significant advantage.
-
Environmental impact and cost are concerns. SFC drastically reduces organic solvent consumption.[15]
-
The analysis involves a broader range of compounds, including those of moderate to low polarity, or chiral separations.[14]
-
The goal is preparative chromatography, as the removal of CO₂ and a volatile co-solvent is much faster than evaporating aqueous mobile phases.[12]
Conclusion
The comparison between using α-Sulfophenylacetic acid in HPLC and the additive-based approach in SFC is not a matter of which is "better," but which is "fitter for purpose." HPLC with ion-pairing is a powerful, albeit dated, technique that offers a specific solution for retaining basic compounds when MS compatibility is not a factor. It is a tool for challenging separations where its unique selectivity is paramount.
In contrast, modern SFC represents a paradigm shift towards speed, efficiency, and sustainability. For the vast majority of applications involving basic compounds, SFC with a suitable volatile additive will provide faster analysis, superior MS compatibility, and a significantly lower environmental footprint. While it does not use "ion-pairing" in the traditional HPLC sense, it effectively solves the same analytical problem—the successful chromatography of basic analytes—with greater efficiency and versatility. For today's research, development, and QC labs, SFC is frequently the more logical and productive choice.
References
- Vertex AI Search, "Ion pair-based mobile phase additives to improve the separation of alkaloids in supercritical fluid chromatography - PubMed", accessed on 2025-12-10.
- Vertex AI Search, "SFC Chiral Separations: Method Development with Polysaccharide CSPs", accessed on 2025-12-10.
- Vertex AI Search, "Should I use SFC or HPLC for my Analysis? - Chromatography Today", accessed on 2025-12-10.
- Vertex AI Search, "Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases - PMC - NIH", accessed on 2025-12-10.
- Vertex AI Search, "Preparative SFC Method Development - Waters Corpor
- Vertex AI Search, "Analytical Advantages of SFC - Shimadzu", accessed on 2025-12-10.
- Vertex AI Search, "HPLC or SFC? Which One Should I Choose? - Teledyne Labs", accessed on 2025-12-10.
- Vertex AI Search, "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background", accessed on 2025-12-10.
- Vertex AI Search, "How Good is SFC for Polar Analytes? | Chromatography Today", accessed on 2025-12-10.
- Vertex AI Search, "A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent", accessed on 2025-12-10.
- Vertex AI Search, "Separation of acidic, basic, and neutral compounds via SFC using the...
- Vertex AI Search, "Column Technology for Achiral SFC Separations - Sep 03 2018 - Chromatography Today", accessed on 2025-12-10.
- Vertex AI Search, "Ion-Pair Reagents for HPLC", accessed on 2025-12-10.
- Vertex AI Search, "Ion exchange in supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS): Application for polar and ionic drugs and metabolites in forensic and anti-doping analysis - PubMed", accessed on 2025-12-10.
- Vertex AI Search, "alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem", accessed on 2025-12-10.
- Vertex AI Search, "Ion pair chromatography reagents", accessed on 2025-12-10.
- Vertex AI Search, "Ion-pairing reversed-phase liquid chromatography fractionation in combination with isotope labeling reversed-phase liquid chromatography-mass spectrometry for comprehensive metabolome profiling | Request PDF - ResearchG
- Vertex AI Search, "Ion Pairing — Blessing or Curse? | LCGC International - Chromatography Online", accessed on 2025-12-10.
- Vertex AI Search, "Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlor
- Vertex AI Search, "HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection - MDPI", accessed on 2025-12-10.
- Vertex AI Search, "Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich", accessed on 2025-12-10.
- Vertex AI Search, "Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch M
- Vertex AI Search, "alpha-Sulfophenylacetic acid CAS#: 41360-32-1 - ChemicalBook", accessed on 2025-12-10.
- Vertex AI Search, "Ion-Pair Reagents for HPLC - Spectrum Chemical", accessed on 2025-12-10.
- Vertex AI Search, "SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent", accessed on 2025-12-10.
- Vertex AI Search, "Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals", accessed on 2025-12-10.
- Vertex AI Search, "Phenylacetic acid - Wikipedia", accessed on 2025-12-10.
- Vertex AI Search, "Advances in Achiral Stationary Phases for SFC - American Pharmaceutical Review", accessed on 2025-12-10.
- Vertex AI Search, "Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases - ResearchG
- Vertex AI Search, "Factors directly controlling a preparative SFC performance-(a) solvent...
- Vertex AI Search, "HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies", accessed on 2025-12-10.
- Vertex AI Search, "How Sulfamic Acid Aids in Analytical Chromatography Techniques - P
Sources
- 1. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. itwreagents.com [itwreagents.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Advantages of SFC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. waters.com [waters.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Ion exchange in supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS): Application for polar and ionic drugs and metabolites in forensic and anti-doping analysis [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. welch-us.com [welch-us.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
The Efficacy and Economics of Chiral Resolution: A Comparative Guide to α-Sulfophenylacetic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a critical and often challenging step. The choice of a resolving agent is a pivotal decision, directly impacting not only the stereochemical purity of the final product but also the overall economic viability of the process. This guide provides an in-depth technical comparison of α-sulfophenylacetic acid as a resolving agent against its commonly used alternatives, supported by available data and detailed experimental considerations.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical and still widely practiced method for separating enantiomers is through the formation of diastereomeric salts.[1] Enantiomers, being mirror images, possess identical physical properties, making their direct separation difficult. By reacting a racemic mixture (e.g., a basic amine) with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed. These diastereomers, which are not mirror images of each other, have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.[1][2] The less soluble diastereomer crystallizes out of the solution, is isolated, and then the resolved enantiomer is liberated from the salt, typically by treatment with a base.
α-Sulfophenylacetic Acid: A Strong Chiral Acid for Resolution
α-Sulfophenylacetic acid is a strong, chiral organic acid that can be employed as a resolving agent for racemic bases, such as primary amines. Its structure, featuring both a carboxylic acid and a sulfonic acid group, provides multiple points for interaction and the potential for forming well-defined crystalline salts with amines.
A Comparative Analysis of Common Resolving Agents
The selection of an optimal resolving agent is often a balance between its effectiveness (yield and enantiomeric excess achieved) and its cost. Below is a comparative overview of α-sulfophenylacetic acid and several industry-standard resolving agents.
Data Presentation: Cost and Performance Comparison
| Resolving Agent | Typical Racemic Substrate | Approximate Price (USD/kg) | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Resolved Substrate |
| α-Sulfophenylacetic Acid | Primary Amines | ~$30 - $50[3][4] | Data not readily available | Data not readily available |
| L-(+)-Tartaric Acid | Primary Amines (e.g., 1-phenylethylamine) | ~$65 - $100[5][6] | High | Often requires multiple recrystallizations[7] |
| (1S)-(+)-Camphorsulfonic Acid | Amines | ~$50 - $100[8] | Substrate dependent | Can be high for specific substrates |
| (-)-Brucine | Acids | ~$1978 - $11000[9][10] | Substrate dependent | High, but toxic and expensive |
| (R)-(+)-1-Phenylethylamine | Acids | ~$957 - $1276[11] | Substrate dependent | Widely used with good success |
Note: Prices are estimates based on publicly available data from various chemical suppliers for bulk quantities and are subject to change based on purity and supplier.[3][4][5][6][8][9][10][12][13][14][15][16][17][18][19][20] The yield and enantiomeric excess are highly dependent on the specific substrate, solvent, and crystallization conditions.
Experimental Protocols: A Step-by-Step Guide
While a specific, detailed protocol for the use of α-sulfophenylacetic acid is not widely published in readily accessible literature, the following general procedure for diastereomeric salt resolution of a primary amine can be adapted. For illustrative purposes, a well-established protocol for the resolution of (±)-1-phenylethylamine using L-(+)-tartaric acid is provided.
Protocol: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
This protocol is a standard method used to separate the enantiomers of a common chiral amine.
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)
-
Heating mantle or hot plate
-
Rotary evaporator
-
Polarimeter
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve L-(+)-tartaric acid in methanol with gentle heating.
-
In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol.
-
Slowly add the warm tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
The filtrate contains the more soluble diastereomeric salt.
-
-
Liberation of the Enriched Amine:
-
Suspend the collected crystals in water and add 50% sodium hydroxide solution until the solution is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.
-
Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
-
Isolation and Analysis of the Resolved Amine:
-
Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.
-
Determine the optical rotation of the resolved amine using a polarimeter and calculate the enantiomeric excess (ee%).
-
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Mechanism of Diastereomeric Salt Formation
The formation of diastereomeric salts is an acid-base reaction. The chiral resolving agent, being an acid, donates a proton to the basic racemic mixture, in this case, an amine. This creates two salts with different stereochemical configurations and, consequently, different physical properties.
Caption: Formation of diastereomeric salts from a racemic amine and a chiral acid.
Cost-Effectiveness Considerations
The overall cost-effectiveness of a resolving agent is a multifactorial assessment that extends beyond the initial purchase price. Key considerations include:
-
Yield of the Desired Enantiomer: The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer.[21] Achieving a high yield of the less soluble diastereomeric salt is crucial.
-
Enantiomeric Excess (ee%): A high ee% after a single crystallization is highly desirable as it minimizes the need for subsequent, yield-reducing recrystallizations.
-
Cost and Availability of the Resolving Agent: While less expensive agents like tartaric acid are attractive, they may require more extensive optimization and purification steps. More expensive agents may be justified if they provide significantly higher yields and ee% in a more streamlined process.
-
Recycling of the Resolving Agent: The ability to efficiently recover and reuse the resolving agent from the mother liquor and after liberation of the amine is a critical factor in reducing overall process costs.[22] The recovery process typically involves acidification of the aqueous layer after amine liberation, followed by extraction of the resolving agent.
Conclusion and Future Outlook
The selection of a chiral resolving agent is a critical, and often empirical, step in the synthesis of enantiomerically pure compounds. While α-sulfophenylacetic acid presents a structurally interesting option as a strong chiral acid, the lack of readily available, direct comparative data on its performance against established resolving agents necessitates further investigation.
For researchers and drug development professionals, a systematic screening of several resolving agents, including α-sulfophenylacetic acid and more traditional options like tartaric acid and camphorsulfonic acid, is the most prudent approach. This empirical evaluation, considering yield, enantiomeric excess, and the potential for recycling, will ultimately determine the most cost-effective solution for a specific racemic mixture. As the demand for enantiopure compounds continues to grow, the development of novel and more efficient resolving agents, alongside improved recycling protocols, will remain a key area of research in synthetic chemistry.
References
-
The Lab Depot. Brucine, Anhydrous. Retrieved from [Link]
-
Cenmed Enterprises. (2R,3R)-(+)-TARTARIC ACID FOR RESOLUTION. Retrieved from [Link]
-
Kaival Chemicals Pvt. Ltd. Resolving Agents / Chiral chemicals. Retrieved from [Link]
-
Zauba. R 1 Phenylethylamine Imports. Retrieved from [Link]
-
IndiaMART. Brucine Sulphate Heptahydrate. Retrieved from [Link]
-
Mymicrolab.com. Brucine Sulphate (Heptahydrate). Retrieved from [Link]
-
DistrEbution. Natural Tartaric Acid. Retrieved from [Link]
-
ResearchGate. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]
- Google Patents. Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
National Institutes of Health. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]
-
Science Learning Center. Resolution of a Racemic Mixture. Retrieved from [Link]
-
National Institutes of Health. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
LookChem. phenylacetic acid suppliers USA. Retrieved from [Link]
- Google Patents. Method for the separation of optically active isomers of amphetamine.
-
PubChem. alpha-Sulfophenylacetic acid. Retrieved from [Link]
-
J-STAGE. Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from [Link]
- Google Patents. METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE.
- Google Patents. Synthesis of chiral amphetamine derivatives by stereospecific, regioselective cuprate addition reaction with aziridine phosphoramidate compounds.
-
ResearchGate. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Retrieved from [Link]
-
OUCI. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Wholesale Phenyl Acetic Acid, Wholesale Phenyl Acetic Acid Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 4. Phenyl acetic acid price Manufacturers & Suppliers, China phenyl acetic acid price Manufacturers Price [made-in-china.com]
- 5. cenmed.com [cenmed.com]
- 6. rpicorp.com [rpicorp.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. (1S)-(+)-Camphor-10-sulfonic acid for resolution of racemates for synthesis 3144-16-9 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. indiamart.com [indiamart.com]
- 11. (R)-(+)-1-Phenylethylamine | 3886-69-9 | FP37034 [biosynth.com]
- 12. (R)-(+)-1-Phenylethylamine, 99+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. Resolving Agents Manufacturer, Chiral Chemicals Supplier in Gujarat [kaivalchem.com]
- 14. (R)-(+)-1-Phenylethylamine 99.0+%, TCI America 500 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 15. mymicrolab.com [mymicrolab.com]
- 16. Buy Camphorsulfonic acid | 5872-08-2 [smolecule.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. D(+)-10-Camphorsulfonic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. morewine.com [morewine.com]
- 20. Buy Tartaric Acid (E 334) » Natural & Food Grade [distrebution.com]
- 21. zauba.com [zauba.com]
- 22. rsc.org [rsc.org]
A Comparative Guide to Chiral Resolving Agents for Profen Drugs
Abstract
This guide provides a comprehensive literature review and comparative analysis of chiral resolving agents for profen drugs, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). For researchers, scientists, and professionals in drug development, the efficient separation of profen enantiomers is paramount, as the therapeutic activity is predominantly associated with the (S)-enantiomer.[1][2][3][4] This document delves into the principles of chiral resolution via diastereomeric salt formation, evaluates various classes of resolving agents with supporting experimental data, and provides detailed protocols to empower researchers in optimizing their chiral separation strategies.
Introduction: The Significance of Chirality in Profen Drugs
Profen drugs, such as ibuprofen, ketoprofen, and naproxen, are 2-arylpropionic acid derivatives characterized by a chiral center at the alpha-position of the propionic acid moiety.[5] This stereogenic center gives rise to two enantiomers, (R) and (S) forms, which can exhibit markedly different pharmacological and toxicological profiles.[3][4] For instance, the anti-inflammatory and analgesic effects of ibuprofen are almost exclusively attributed to the (S)-(+)-enantiomer.[3][6][7] While the (R)-enantiomer is largely inactive, it can undergo in vivo metabolic chiral inversion to the active (S)-form in some cases.[3][8] However, to ensure optimal efficacy and minimize potential side effects associated with the inactive enantiomer, the development of enantiomerically pure profen drugs is a key focus in the pharmaceutical industry.[1][3]
Classical resolution by diastereomeric salt formation remains a widely employed and industrially viable method for separating enantiomers.[9][10][11] This technique relies on the reaction of a racemic mixture of a carboxylic acid (the profen) with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][9][10][11]
This guide will explore the landscape of chiral resolving agents for profen drugs, with a focus on providing actionable insights and comparative data to aid in the selection and implementation of effective resolution strategies.
The Mechanism of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated. The process can be visualized as follows:
Figure 1. General workflow for chiral resolution of profen drugs via diastereomeric salt formation.
The success of this method hinges on the difference in solubility between the two diastereomeric salts. This difference is governed by the intricate intermolecular interactions within the crystal lattice, including hydrogen bonding, ionic interactions, and van der Waals forces.[12][13] The choice of the resolving agent is therefore critical, as its structure and chirality will dictate the packing and stability of the resulting diastereomeric salt crystals.
A Comparative Analysis of Chiral Resolving Agents for Profens
A variety of chiral bases have been successfully employed for the resolution of profen drugs. These can be broadly categorized into natural alkaloids, synthetic amines, and amino acid-based resolving agents.
Natural Alkaloids
Cinchona alkaloids, such as cinchonidine, have proven to be effective resolving agents for profens. Their rigid, complex structures provide multiple points of interaction for chiral recognition.
Key Experimental Data: Resolution of Ketoprofen with Cinchonidine
| Parameter | Value | Reference |
| Resolving Agent | Cinchonidine | [14] |
| Profen | Racemic Ketoprofen | [14] |
| Solvent System | Aliphatic Ester and Alkyl Alcohol (e.g., Ethyl Acetate/Methanol) | [14] |
| Temperature | 30°C to 70°C | [14] |
| Outcome | Selective precipitation of the (S)-Ketoprofen-cinchonidine salt. | [14] |
Experimental Protocol: Resolution of Racemic Ketoprofen using Cinchonidine [14]
-
Dissolution: Dissolve racemic ketoprofen in a solvent mixture of an aliphatic ester (e.g., ethyl acetate) and an alkyl alcohol (e.g., methanol).
-
Heating: Heat the solution to a temperature between 30°C and 70°C.
-
Addition of Resolving Agent: Add cinchonidine to the heated solution.
-
Crystallization: Allow the solution to cool, inducing the crystallization of the less soluble diastereomeric salt, which is enriched in the (S)-ketoprofen enantiomer.
-
Isolation: Separate the precipitated salt by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid to liberate the (S)-ketoprofen and recover the cinchonidine.
Synthetic Amines
Simple, commercially available chiral amines like (S)-(-)-α-methylbenzylamine (S-MBA) are widely used due to their effectiveness and cost-efficiency.
Key Experimental Data: Resolution of Ibuprofen with (S)-(-)-α-methylbenzylamine (S-MBA)
| Parameter | Value | Reference |
| Resolving Agent | (S)-(-)-α-methylbenzylamine (S-MBA) | [9][15] |
| Profen | Racemic Ibuprofen | [9][15] |
| Additive | Potassium Hydroxide (KOH) | [9][15] |
| Optimal Ratio (Rac-Ibuprofen:S-MBA:KOH) | 1:0.5:0.5 | [9] |
| Solvent for Crystallization | Ethyl Acetate | [9] |
| Crystallization Temperature Range | 70°C to 25°C | [9] |
| Resulting Diastereomeric Excess (%de) | 80% | [9] |
| Yield of Diastereomeric Salt | 71% | [9] |
Experimental Protocol: Resolution of Racemic Ibuprofen using S-MBA and KOH [9][15]
-
Salt Formation: React racemic ibuprofen with S-MBA and KOH in an optimal ratio of 1:0.5:0.5. The addition of KOH enhances the solubility of the reactants, facilitating the formation of the diastereomeric salts.[9]
-
Crystallization: Perform a cooling crystallization of the resulting diastereomeric salts from ethyl acetate, cooling from 70°C to 25°C.
-
Isolation: Filter the precipitated crystals, which will be enriched in the (S)-ibuprofen-(S)-MBA diastereomer.
-
Recovery of Enriched Ibuprofen: Further steps are required to recover the S-enriched ibuprofen from the diastereomeric salt.
Amino Acid-Based Resolving Agents
Amino acids and their derivatives offer another class of effective and often "green" resolving agents. L-lysine, for instance, has been shown to effectively resolve ibuprofen.
Key Experimental Data: Resolution of Ibuprofen with L-Lysine
| Parameter | Value | Reference |
| Resolving Agent | L-Lysine | [3] |
| Profen | Racemic Ibuprofen | [3] |
| Observation | The (R)-ibuprofen-L-lysinate salt has approximately two-thirds the solubility of the (S)-ibuprofen-L-lysinate salt. | [3] |
| Outcome | This significant solubility difference allows for a decent separation of the two diastereomeric salts through crystallization. | [3] |
Advanced and Alternative Resolution Strategies
While classical resolution remains a cornerstone, other techniques are also employed for the chiral separation of profens.
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases from Candida antarctica and Candida rugosa, to selectively esterify one enantiomer of the profen, allowing for the separation of the esterified and un-esterified forms.[2][16][17] This approach offers the advantages of mild reaction conditions and high enantioselectivity.[2]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating profen enantiomers.[1][6][14][18][19] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioseparation capabilities for profens.[14][18]
-
Capillary Electrophoresis: This technique, using cyclodextrins as chiral selectors, provides a rapid and efficient method for the enantiomeric resolution of profens like ketoprofen, ibuprofen, and fenoprofen.[20]
Figure 2. Overview of major chiral resolution strategies for profen drugs.
Conclusion and Future Perspectives
The selection of an appropriate chiral resolving agent and method for profen drugs is a multi-faceted decision that depends on factors such as the specific profen, desired scale of separation, cost-effectiveness, and environmental considerations. While classical diastereomeric salt formation with agents like cinchonidine and S-MBA remains a robust and scalable approach, enzymatic and chromatographic methods offer high selectivity and are particularly valuable for analytical purposes and smaller-scale preparations.
Future research in this field will likely focus on the development of novel and more efficient resolving agents, the optimization of crystallization processes through a deeper understanding of molecular recognition phenomena, and the advancement of continuous resolution technologies to improve efficiency and reduce waste. The ultimate goal remains the sustainable and economical production of enantiomerically pure profen drugs to maximize therapeutic benefit and ensure patient safety.
References
-
Crystal Growth & Design. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. ACS Publications. [Link]
-
PubMed. (n.d.). Enantiopure O-substituted phenylphosphonothioic acids: chiral recognition ability during salt crystallization and chiral recognition mechanism. [Link]
-
(n.d.). Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. [Link]
-
Crystal Growth & Design. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. [Link]
-
ResearchGate. (n.d.). Resolution of enantiomers of ketoprofen by HPLC: A review. [Link]
-
PubMed. (n.d.). Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases. [Link]
- Google Patents. (n.d.). US5162576A - Resolution of ketoprofen.
-
SciELO. (n.d.). Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. [Link]
-
PubMed. (n.d.). Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. [Link]
-
ResearchGate. (n.d.). Indirect enantioseparation of proteinogenic amino acids using naproxen-based chiral derivatizing reagent and HPLC. [Link]
-
(2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. [Link]
-
PubMed. (n.d.). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. [Link]
-
Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]
-
MDPI. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. [Link]
-
PubMed. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. [Link]
-
RSC Publishing. (2015). (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers. [Link]
-
ResearchGate. (n.d.). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. [Link]
-
Semantic Scholar. (n.d.). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. [Link]
-
Via Medica Journals. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]
-
Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
ResearchGate. (n.d.). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. [Link]
-
RSC Publishing. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
ACS Figshare. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Industrial & Engineering Chemistry Research. [Link]
-
Phenomenex. (2022). Chiral Separation of Naproxen by HPLC. [Link]
-
YouTube. (2016). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. [Link]
-
ResearchGate. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (n.d.). Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). [Link]
-
PubMed Central. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. [Link]
-
PubMed. (n.d.). Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method. [Link]
-
PubMed. (n.d.). Chiral non-steroidal anti-inflammatory drugs--a review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Chiral non-steroidal anti-inflammatory drugs--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. advanceseng.com [advanceseng.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantiopure O-substituted phenylphosphonothioic acids: chiral recognition ability during salt crystallization and chiral recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 15. Collection - Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 16. mdpi.com [mdpi.com]
- 17. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unsung Virtues of Acidity: A Comparative Guide to α-Sulfophenylacetic Acid for Primary Amine Resolution
In the landscape of chiral chemistry, the resolution of racemic primary amines stands as a critical gateway to enantiomerically pure compounds, the bedrock of modern pharmaceuticals and fine chemicals. While a cast of well-established chiral resolving agents frequently takes center stage, this guide illuminates the efficacy and potential of a lesser-known yet potent contender: α-sulfophenylacetic acid. Herein, we provide a comprehensive comparison of α-sulfophenylacetic acid with conventional resolving agents, supported by the foundational principles of diastereomeric salt formation and practical experimental insights.
The Crux of the Matter: Why Chiral Resolution Persists
Despite the elegance of asymmetric synthesis, classical resolution through diastereomeric salt formation remains a cornerstone of industrial-scale enantiomer separation. Its enduring relevance lies in its robustness, scalability, and often, its cost-effectiveness. The fundamental principle is refreshingly straightforward: a racemic mixture of a base, such as a primary amine, is reacted with an enantiomerically pure acid to form a pair of diastereomeric salts. These diastereomers, unlike their enantiomeric precursors, possess distinct physicochemical properties, most notably differential solubility in a given solvent system. This disparity allows for their separation via fractional crystallization.[1]
Introducing α-Sulfophenylacetic Acid: A Resolving Agent of Untapped Potential
α-Sulfophenylacetic acid is a chiral organic compound distinguished by the presence of both a carboxylic acid and a sulfonic acid group attached to the same stereocenter. This dual acidity imparts unique properties that can be advantageous in the resolution of challenging primary amines.
A Comparative Analysis: α-Sulfophenylacetic Acid vs. The Establishment
The choice of a resolving agent is often empirical, with success hinging on the specific molecular interactions between the amine and the acid. Below, we compare α-sulfophenylacetic acid to three widely used resolving agents: mandelic acid, tartaric acid, and camphorsulfonic acid.
The Power of Acidity: A Key Differentiator
The most striking feature of α-sulfophenylacetic acid is its strong acidity, conferred by the sulfonic acid moiety. This is a significant departure from the carboxylic acid-based resolving agents like mandelic and tartaric acid. Stronger acids can more readily protonate weakly basic amines, facilitating stable salt formation where weaker acids might fail. This characteristic positions α-sulfophenylacetic acid as a valuable tool for amines that prove difficult to resolve with conventional agents.[2]
Structural Considerations: Beyond pKa
While acidity is a crucial factor, the three-dimensional structure of the resolving agent plays an equally vital role in the efficiency of diastereomeric salt crystallization. The phenyl group in α-sulfophenylacetic acid can participate in π-π stacking interactions within the crystal lattice, a feature it shares with mandelic acid. These non-covalent interactions can contribute to a more ordered and stable crystal structure, enhancing the potential for effective chiral discrimination.
Table 1: Comparative Overview of Chiral Resolving Agents for Primary Amines
| Feature | α-Sulfophenylacetic Acid | Mandelic Acid | Tartaric Acid | (1S)-(+)-10-Camphorsulfonic Acid |
| Acid Type | Carboxylic & Sulfonic | Carboxylic (α-hydroxy) | Dicarboxylic (dihydroxy) | Sulfonic |
| Key Structural Features | Phenyl group, dual acidic centers | Phenyl group, hydroxyl group | Dihydroxy functionality | Bulky camphor backbone |
| Potential Advantages | Strong acidity for weakly basic amines; potential for π-π stacking. | Well-documented; effective for a broad range of amines. | Readily available, cost-effective. | Strong acid, effective for challenging resolutions.[2] |
| Potential Considerations | Limited specific literature data. | May be less effective for very weakly basic amines. | Can sometimes form less crystalline salts. | Can be more challenging to remove after resolution.[2] |
Note: Direct, side-by-side comparative studies under identical conditions are scarce in the literature. This table represents a synthesis of general principles and available data.
The Mechanism of Resolution: A Step-by-Step Visualization
The process of resolving a primary amine using an acidic resolving agent can be broken down into three key stages: diastereomeric salt formation, fractional crystallization, and liberation of the free amine.
Caption: Experimental workflow for chiral resolution of a primary amine.
Experimental Protocol: A General Guideline for Primary Amine Resolution
The following protocol provides a general framework for the resolution of a primary amine using an acidic resolving agent. Optimization of solvent, temperature, and stoichiometry is crucial for success and will be specific to the amine .
Materials:
-
Racemic primary amine
-
Enantiomerically pure resolving agent (e.g., (R)-α-sulfophenylacetic acid)
-
Appropriate solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)
-
Base solution (e.g., 1M NaOH)
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: In separate flasks, dissolve the racemic primary amine (1 equivalent) and the chiral resolving agent (0.5-1.0 equivalents) in the minimum amount of a suitable warm solvent.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For enhanced yield, the flask may be further cooled in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a base solution until the pH is basic (e.g., pH 10-12) to liberate the free amine.
-
Extraction: Extract the liberated amine with an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the resolved amine.
-
Analysis of Enantiomeric Excess: Determine the enantiomeric excess (e.e.) of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Self-Validation: Ensuring the Integrity of Your Resolution
A critical aspect of any resolution protocol is the validation of its success. The enantiomeric purity of the resolved amine must be quantitatively determined.
Chiral HPLC Analysis:
Chiral HPLC is the gold standard for determining the enantiomeric excess of a resolved sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of each.
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Logical Relationships in Diastereomeric Salt Resolution
The success of a classical resolution is governed by a series of interconnected factors. The choice of resolving agent and solvent is paramount, as it directly influences the differential solubility of the diastereomeric salts, which is the driving force for the separation.
Sources
A Comparative Guide to α-Sulfonylhydroxamic Acids as Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of extracellular matrix (ECM) remodeling, matrix metalloproteinases (MMPs) play a pivotal role. These zinc-dependent endopeptidases are crucial for both physiological processes and the progression of numerous diseases, including arthritis, cancer, and cardiovascular disorders.[1][2] The pursuit of potent and selective MMP inhibitors has been a long-standing endeavor in medicinal chemistry. Among the various classes of inhibitors, α-sulfonylhydroxamic acids have emerged as a promising scaffold, offering a unique combination of potency and tunable selectivity.
This guide provides an in-depth comparative analysis of MMP inhibitors based on the α-sulfonylhydroxamic acid scaffold. We will delve into their mechanism of action, structure-activity relationships (SAR), and comparative efficacy against various MMP isoforms. Furthermore, we will contrast their performance with other classes of MMP inhibitors, providing supporting experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Rise of α-Sulfonylhydroxamic Acids: A Tale of Design and Selectivity
The journey of MMP inhibitor development has been marked by challenges, most notably the issue of off-target effects. Early broad-spectrum inhibitors, while potent, often failed in clinical trials due to a lack of selectivity, leading to undesirable side effects.[3] The hydroxamic acid moiety, a powerful zinc-chelating group, has been a cornerstone of MMP inhibitor design.[4] The α-sulfonylhydroxamic acid scaffold represents a significant evolution, where the strategic placement of a sulfonyl group adjacent to the hydroxamic acid provides a nuanced approach to achieving both high affinity and selectivity.[1][5]
Mechanism of Action: A Firm Grip on the Catalytic Zinc
The inhibitory activity of α-sulfonylhydroxamic acids stems from the bidentate chelation of the catalytic zinc ion within the MMP active site by the hydroxamic acid group. This interaction effectively blocks the enzyme's ability to hydrolyze its substrates. The neighboring sulfonyl group plays a crucial role in orienting the molecule within the active site and can form additional interactions with enzyme residues, contributing to both potency and selectivity.
Figure 1: Simplified interaction diagram of an α-sulfonylhydroxamic acid inhibitor with the MMP active site.
Comparative Performance: A Data-Driven Analysis
A key aspect of evaluating any class of inhibitors is a direct comparison of their potency and selectivity. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of α-sulfonylhydroxamic acid derivatives against a panel of key MMPs, alongside data for established, clinically tested MMP inhibitors.
Table 1: Comparative IC50 (nM) of α-Sulfonylhydroxamic Acid Derivatives
| Compound Reference | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | TACE (ADAM17) | Source |
| Compound 55 [5] | >10000 | 110 | 1.8 | 3.5 | 1100 | [5] |
| Compound 4j [6] | 51000 | 1790 | 840 | 5.9 | - | [6] |
| Example Compound A [7] | >10000 | 0.9 | 1.5 | 5.0 | - | [7] |
| Example Compound B [7] | >10000 | <0.1 | - | <0.1 | - | [7] |
Data presented is for illustrative and comparative purposes. "-" indicates data not reported in the cited source.
Table 2: Comparative IC50 (nM) of Other MMP Inhibitor Classes
| Inhibitor | Class | MMP-1 | MMP-2 | MMP-9 | MMP-13 | Source(s) |
| Marimastat | Broad-spectrum Hydroxamate | 5 | 6 | 3 | - | [8] |
| Prinomastat (AG3340) | Broad-spectrum Non-peptidic | 79 | - | 5.0 | - | Prinomastat (AG3340) |
| Doxycycline | Tetracycline Derivative | >400,000 | - | - | 2,000 | The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC - NIH |
| Andecaliximab (GS-5745) | Monoclonal Antibody | - | - | Selective for MMP-9 | - | [3] |
Data presented is for illustrative and comparative purposes. "-" indicates data not reported in the cited source.
From the data, it is evident that α-sulfonylhydroxamic acid derivatives can achieve high potency, with some compounds exhibiting low nanomolar to sub-nanomolar IC50 values against specific MMPs.[7] Notably, many of these compounds demonstrate significant selectivity for certain MMPs, such as MMP-9 and MMP-13, while sparing MMP-1.[2][5] This is a critical feature, as non-selective inhibition of MMP-1 has been associated with musculoskeletal side effects observed in early clinical trials of broad-spectrum MMP inhibitors.[3]
Experimental Protocols: Ensuring Scientific Rigor
The reliability of any comparative study hinges on the robustness of its experimental methodologies. Below is a detailed protocol for a fluorometric assay to determine the inhibitory activity of compounds against MMPs. This protocol is based on established methods and commercial assay kits.[8][9][10]
Fluorometric MMP Inhibition Assay
This assay quantifies the enzymatic activity of an MMP by measuring the cleavage of a fluorogenic substrate. The substrate consists of a fluorophore and a quencher linked by a peptide sequence that is specifically recognized and cleaved by the target MMP. Upon cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
Test inhibitors and a known MMP inhibitor (e.g., GM6001) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized MMP enzyme and substrate according to the manufacturer's instructions.
-
Prepare a stock solution of the test inhibitor and positive control in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in Assay Buffer.
-
-
Enzyme Activation (if using a pro-MMP):
-
Incubate the pro-MMP with APMA (typically 1-2 mM) in Assay Buffer for the recommended time and temperature (e.g., 2 hours at 37°C) to activate the enzyme.[11]
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following in duplicate:
-
Blank wells: Assay Buffer only.
-
Enzyme control wells: Activated MMP enzyme and Assay Buffer.
-
Inhibitor wells: Activated MMP enzyme and the desired concentration of the test inhibitor.
-
Positive control wells: Activated MMP enzyme and the positive control inhibitor.
-
-
The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 325/393 nm).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of enzyme control)] * 100
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the fluorometric MMP inhibition assay.
The Broader Context: MMP Activation and Inhibitor Screening
Understanding the broader context of MMP activation and the drug discovery workflow is essential for appreciating the role of α-sulfonylhydroxamic acids.
MMP Activation Cascade: A Multi-Step Process
MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage of their pro-domain for activation. This activation can be initiated by other proteases, including other MMPs, creating a complex activation cascade. Different classes of inhibitors can intervene at various points in this pathway.
Figure 3: Simplified MMP activation pathway and points of intervention for different inhibitor classes.
The Drug Discovery Workflow: From Hit to Lead
The development of novel MMP inhibitors follows a rigorous drug discovery cascade, starting from a large compound library and progressively narrowing down to a few promising lead candidates.
Figure 4: A typical drug discovery workflow for MMP inhibitors.
Conclusion: The Future of α-Sulfonylhydroxamic Acids in MMP Inhibition
α-Sulfonylhydroxamic acids represent a refined and promising class of MMP inhibitors. Their chemical architecture allows for the fine-tuning of potency and selectivity, addressing one of the major hurdles that plagued earlier generations of MMP inhibitors. The ability to achieve high potency against specific MMP targets while sparing others, particularly MMP-1, is a significant advancement in the field.
While challenges remain in translating these promising preclinical findings into clinical success, the α-sulfonylhydroxamic acid scaffold provides a robust platform for the continued development of next-generation MMP inhibitors. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this critical area of drug discovery.
References
-
Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2361-75. [Link]
-
Aranapakam, V., et al. (2003). Synthesis and Structure-Activity Relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-96. [Link]
-
Becker, D. P., et al. (2001). alpha-Alkyl-alpha-amino-beta-sulphone hydroxamates as potent MMP inhibitors that spare MMP-1. Bioorganic & Medicinal Chemistry Letters, 11(20), 2723-5. [Link]
-
Assay Genie. MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). [Link]
-
ResearchGate. Schematic representation of MMP-9 synthesis and activation. [Link]
-
Aranapakam, V., et al. (2003). Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. ResearchGate. [Link]
-
Becker, D. P., et al. (2001). alpha-Alkyl-alpha-amino-beta-sulphone hydroxamates as potent MMP inhibitors that spare MMP-1. PubMed. [Link]
-
Verma, R. P., & Hansch, C. (2012). Hydroxamic acids as matrix metalloproteinase inhibitors. PubMed. [Link]
-
Whittaker, M., et al. (2001). Heteroaryl and cycloalkyl sulfonamide hydroxamic acid inhibitors of matrix metalloproteinases. PubMed. [Link]
-
ResearchGate. MMP inhibitory activity a of the compounds tested (IC 50 values in µM). [Link]
-
ResearchGate. MMP cascade of zymogen activation involved in pro-MMP-9 activation. [Link]
-
BioWorld. (2001). Hydroxamic acid-based MMP inhibitors with selectivity for MMP-2, MMP-9 and/or MMP-13. [Link]
-
Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC. [Link]
-
Whittaker, M., et al. (2001). Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1). PubMed. [Link]
-
Lee, E. J., et al. (2016). Comparison of the Effects of Matrix Metalloproteinase Inhibitors on TNF-α Release from Activated Microglia and TNF-α Converting Enzyme Activity. PMC. [Link]
-
ResearchGate. Glide Scores and IC 50 Values for Known MMP-9 Inhib- itors and Compound VIa. [Link]
-
Baxter, A. D., et al. (2006). Matrix Metalloproteinase Inhibitor Development and the Remodeling of Drug Discovery. ResearchGate. [Link]
-
ResearchGate. Diagram of the structure and activation of the MMP proenzyme (on the.... [Link]
-
ResearchGate. Schematic representation of the various modes of MMPs zymogen.... [Link]
-
Remacle, A. G., et al. (2012). Challenges in Matrix Metalloproteinases Inhibition. PMC. [Link]
-
Whittaker, M., et al. (2001). Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1). PubMed. [Link]
-
Farhat, Z., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. PubMed Central. [Link]
Sources
- 1. Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Alkyl-alpha-amino-beta-sulphone hydroxamates as potent MMP inhibitors that spare MMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure−Activity Relationship of α-Sulfonylhydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis | Semantic Scholar [semanticscholar.org]
- 9. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Evaluating Enantioselectivity in Chiral Resolution
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a molecule, often exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The separation of a racemic mixture—a 50:50 mixture of two enantiomers—into its pure components is known as chiral resolution, a critical process for ensuring the safety and efficacy of pharmaceutical agents.[1][2][4]
This guide provides an in-depth comparison of common resolving agents and techniques. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to empower researchers to design and execute more efficient and effective resolution strategies. We will explore the mechanisms, comparative performance, and practical applications of leading methods, grounded in experimental data and established scientific principles.
Pillar 1: Classical Resolution via Diastereomeric Salt Formation
The most established and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[1][4][5] This technique leverages a fundamental principle of stereochemistry: while enantiomers share identical physical properties, diastereomers do not. By reacting a racemic mixture with an enantiomerically pure resolving agent (a chiral acid or base), a pair of diastereomeric salts is formed.[2][5] These salts possess different solubilities, allowing one to be selectively crystallized and separated.[4][5]
The success of this method is not guaranteed and is highly dependent on the specific substrate and the chosen resolving agent and solvent system.[6][7][8] The goal is to maximize the solubility difference to achieve a high yield and high diastereomeric excess (d.e.) in the crystalline salt, which translates to high enantiomeric excess (e.e.) of the final product.[6]
The Workflow of Diastereomeric Salt Resolution
The process is a multi-step workflow that requires careful optimization at each stage. The choice of solvent, temperature, and stoichiometry are critical variables that must be empirically determined.[7][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Quantification
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is the bedrock of confident decision-making. Whether transitioning a well-established High-Performance Liquid Chromatography (HPLC) method to a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) platform, or transferring a method between laboratories, a robust cross-validation is not merely a regulatory checkbox; it is a scientific imperative. This guide provides an in-depth comparison of HPLC and LC-MS/MS for quantitative applications, grounded in the principles of bioanalytical method validation and designed to equip you with the expertise to ensure seamless and reliable data generation.
The Rationale for Cross-Validation: Ensuring Analytical Continuity
In the lifecycle of a drug development program, it is often necessary to switch analytical methodologies. This can be driven by a need for lower detection limits, improved selectivity, or a change in available instrumentation. Cross-validation is the formal process of demonstrating that a new or modified analytical method provides data that is equivalent to the original, validated method. This process is critical for maintaining the integrity of data from ongoing or completed studies and is a key expectation of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The core principle of cross-validation is to analyze a set of quality control (QC) samples and, where available, incurred samples, using both the established and the new analytical method.[5] The results are then statistically compared to ensure that any observed differences are within predefined acceptance criteria.
A Tale of Two Techniques: HPLC vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) has long been a workhorse in analytical laboratories.[6][7] It separates compounds in a mixture based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent).[6] For quantification, HPLC is most commonly paired with a Ultraviolet-Visible (UV-Vis) detector, which measures the absorbance of light by the analyte. This technique is known for its robustness and cost-effectiveness.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem mass spectrometry iteration (LC-MS/MS), represents a significant leap in analytical capability.[6][8] After chromatographic separation, the analyte is ionized and its mass-to-charge ratio is measured by a mass spectrometer.[6] This provides a much higher degree of selectivity and sensitivity compared to UV detection.[6][9][10]
Key Performance Characteristics: A Head-to-Head Comparison
| Feature | HPLC with UV Detection | LC-MS/MS | Causality and Field-Proven Insights |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish the analyte from other compounds that may absorb at the same wavelength. Co-eluting impurities can lead to overestimation. | High to Very High. Provides structural information based on the mass-to-charge ratio of the analyte and its fragments. This allows for confident identification even in complex biological matrices.[6][10] | LC-MS/MS excels in complex matrices where endogenous components or metabolites might interfere with HPLC-UV analysis. The ability to monitor specific mass transitions provides an unparalleled level of confidence in the identity of the quantified analyte. |
| Sensitivity | Good, typically in the nanogram to microgram per milliliter range.[10] | Excellent, often reaching picogram or even femtogram per milliliter levels.[6][10] | The enhanced sensitivity of LC-MS/MS is crucial for low-dose drug studies, biomarker quantification, and toxicokinetic assessments where analyte concentrations are often very low.[9] |
| Matrix Effects | Generally low. The primary concern is co-eluting substances that absorb at the same wavelength as the analyte. | Can be significant. Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[11][12][13][14][15] | Careful method development, including optimization of sample preparation and chromatography, is essential to mitigate matrix effects in LC-MS/MS. The use of a stable isotope-labeled internal standard is the gold standard for compensating for these effects.[16] |
| Linearity & Dynamic Range | Typically good, often spanning 2-3 orders of magnitude. | Excellent, commonly covering 3-4 orders of magnitude or more. | The wider dynamic range of LC-MS/MS allows for the quantification of both low and high concentration samples within a single analytical run, improving efficiency. |
| Throughput | Moderate. Run times are often dictated by the need for complete chromatographic resolution. | Can be very high. The selectivity of the mass spectrometer can sometimes allow for faster chromatography without compromising data quality. | The speed of LC-MS/MS can be a significant advantage in high-throughput screening and large clinical studies. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain.[9] | Higher initial investment and requires more specialized expertise for operation and troubleshooting.[8][9] | The choice of technology is often a balance between the required analytical performance and available resources. For routine analysis of well-characterized compounds in simple matrices, HPLC-UV may be sufficient.[6] |
Designing a Self-Validating Cross-Validation Protocol
A well-designed cross-validation study is a self-validating system. Each step is designed to challenge the new method and provide clear, statistically defensible evidence of its equivalence to the original method.
Experimental Workflow for Cross-Validation
Caption: A streamlined workflow for the cross-validation of two bioanalytical methods.
Step-by-Step Methodology
-
Preparation of Quality Control (QC) Samples:
-
Prepare a minimum of three concentration levels of QC samples: Low, Medium, and High.
-
These QCs should be prepared from an independent stock solution than that used for the calibration standards.
-
The concentrations should span the expected range of the study samples.
-
-
Selection of Incurred Samples (if applicable):
-
If available, select a subset of incurred samples from a relevant study. Incurred Sample Reanalysis (ISR) is a regulatory expectation to ensure method reproducibility with authentic study samples.[16][17][18][19][20]
-
The number of samples should be statistically significant, often a percentage of the total number of study samples.[17]
-
Select samples that cover a wide concentration range, including those near the maximum concentration (Cmax) and in the elimination phase.[17]
-
-
Analysis of Samples:
-
Analyze the prepared QC samples and selected incurred samples using both the original, validated analytical method and the new method.
-
It is recommended to perform the analyses on different days to account for inter-day variability.[19]
-
-
Data Evaluation and Acceptance Criteria:
-
For each sample, calculate the percent difference between the concentration obtained with the new method and the original method using the following formula:
% Difference = ((New Method Concentration - Original Method Concentration) / Mean of Both Concentrations) * 100%
-
Acceptance Criteria: The cross-validation is considered successful if:
-
Logical Relationship of Validation Parameters
Caption: The interplay of key validation parameters that ensure a robust and reproducible analytical method.
Conclusion
The cross-validation of HPLC and LC-MS/MS methods is a critical step in ensuring the long-term integrity and reliability of bioanalytical data. While HPLC with UV detection remains a valuable tool for many applications, the superior selectivity and sensitivity of LC-MS/MS make it the preferred platform for complex bioanalysis.[6][8][9][10] A meticulously planned and executed cross-validation study, grounded in the principles outlined in this guide, will provide the necessary confidence to transition between these powerful analytical techniques without compromising data quality. This ensures that the data generated, regardless of the methodology, is robust, reproducible, and fit for its intended purpose in the rigorous landscape of drug development.
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA . U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . U.S. Food and Drug Administration. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider . Aijiren. [Link]
-
Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed . National Center for Biotechnology Information. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union . European Medicines Agency. [Link]
-
Guideline on bioanalytical method validation | EMA . European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA . U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov . U.S. Department of Health and Human Services. [Link]
-
Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters | Request PDF - ResearchGate . ResearchGate. [Link]
-
Bioanalytical method validation emea | PPTX - Slideshare . Slideshare. [Link]
-
What's the Difference Between HPLC and LC-MS? - MONAD . MONAD. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH . National Institutes of Health. [Link]
-
Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters | Journal of the American Society for Mass Spectrometry . American Society for Mass Spectrometry. [Link]
-
HPLC vs MS: Sensitivity and Selectivity Comparison - Patsnap Eureka . Patsnap. [Link]
-
A Comprehensive Guide to Chromatography and HPLC / LC-MS - Rajith Perera . LinkedIn. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab . NorthEast BioLab. [Link]
-
Comparison of Traditional HPLC-MS/MS Sensitivity to the Sensitivity of Micro Flow Liquid Chromatography‑MS/MS - Alturas Analytics, Inc. Alturas Analytics, Inc. [Link]
-
Incurred Sample Reanalysis | Charles River . Charles River Laboratories. [Link]
-
Assessment of Incurred Sample Reanalysis for Macromolecules to Evaluate Bioanalytical Method Robustness: Effects from Imprecision - NIH . National Institutes of Health. [Link]
-
Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC - NIH . National Institutes of Health. [Link]
-
ISR in every clinical study - European Bioanalysis Forum . European Bioanalysis Forum. [Link]
-
Incurred Sample Reanalysis: Time to Change the Sample Size Calculation? - PMC - NIH . National Institutes of Health. [Link]
-
Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed . National Center for Biotechnology Information. [Link]
-
Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Qua - Semantic Scholar . Semantic Scholar. [Link]
-
Top 5 Challenges in Bioanalytical Method Development and How to Solve Them . Frontage Laboratories. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. benchchem.com [benchchem.com]
- 8. rajithperera.com [rajithperera.com]
- 9. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 10. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 11. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nebiolab.com [nebiolab.com]
- 16. benchchem.com [benchchem.com]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. Assessment of Incurred Sample Reanalysis for Macromolecules to Evaluate Bioanalytical Method Robustness: Effects from Imprecision - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-b-f.eu [e-b-f.eu]
- 20. Incurred Sample Reanalysis: Time to Change the Sample Size Calculation? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Assessing Enantiomeric Purity: A Comparative Analysis Featuring α-Sulfophenylacetic Acid
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the accurate assessment of enantiomeric purity is a cornerstone of modern chemical and pharmaceutical quality control.[1][2]
This guide provides an in-depth technical comparison of methodologies for determining enantiomeric excess (ee), with a special focus on the application of chiral resolving agents, exemplified by the potent chiral acid, α-Sulfophenylacetic acid. We will delve into the mechanistic underpinnings of diastereomeric salt formation, provide actionable experimental protocols, and objectively compare this classical technique with modern chromatographic approaches.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The foundational principle of chiral resolution is the conversion of an inseparable mixture of enantiomers into a pair of diastereomers, which, unlike their enantiomeric precursors, possess distinct physical properties such as solubility, melting point, and crystal structure.[3][4] This critical transformation is achieved by reacting the racemic mixture with an enantiomerically pure compound known as a chiral resolving agent.
For the resolution of racemic bases, such as primary amines, chiral acids are the resolving agents of choice. The acid-base reaction forms a pair of diastereomeric salts. Due to their differing physicochemical properties, one diastereomer will typically be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration.[5] The enantiomerically enriched amine can then be liberated from the crystallized salt.
α-Sulfophenylacetic acid stands out as a particularly effective resolving agent due to its strong acidity, conferred by the sulfonic acid moiety. This high acidity ensures efficient salt formation with a wide range of basic compounds. Its rigid phenylacetic acid backbone can facilitate distinct intermolecular interactions within the crystal lattice of the diastereomeric salts, enhancing the solubility differences necessary for effective separation.
Comparative Analysis of Methods for Enantiomeric Purity Assessment
While diastereomeric salt formation is a powerful technique, it is essential to understand its place within the broader landscape of analytical methods for determining enantiomeric excess. The choice of method is often dictated by factors such as the nature of the analyte, the required accuracy, sample throughput, and available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| NMR with Chiral Resolving Agent (e.g., α-Sulfophenylacetic Acid) | Formation of diastereomeric salts, leading to distinct NMR signals for each diastereomer. | Provides structural information. Relatively fast for screening. No need for specialized chiral columns. | Requires derivatization. Potential for kinetic resolution leading to inaccurate ee values. Signal overlap can be an issue. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[6] | High resolution and accuracy. Well-established and versatile.[7] | Requires expensive chiral columns. Method development can be time-consuming. Higher solvent consumption.[8] |
| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses supercritical CO2 as the primary mobile phase.[9] | Faster analysis times than HPLC. Reduced organic solvent consumption.[8] | Requires specialized instrumentation. Not as universally applicable as HPLC. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency for volatile compounds. | Limited to thermally stable and volatile analytes. Derivatization often required. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[10] | High separation efficiency. Low sample and reagent consumption. | Lower sensitivity compared to HPLC. Reproducibility can be a challenge. |
Experimental Workflow: Enantiomeric Purity Assessment using α-Sulfophenylacetic Acid and NMR Spectroscopy
This section provides a detailed, step-by-step protocol for the determination of the enantiomeric excess of a primary amine using α-Sulfophenylacetic acid as the chiral resolving agent, followed by ¹H NMR analysis.
Part 1: Formation of Diastereomeric Salts
-
Dissolution of the Racemic Amine: In an Erlenmeyer flask, dissolve the racemic primary amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with toluene) with gentle warming.
-
Dissolution of the Resolving Agent: In a separate flask, dissolve enantiomerically pure α-Sulfophenylacetic acid (0.5 - 1.0 equivalent) in the same solvent, again with gentle warming. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt.
-
Salt Formation and Crystallization: Slowly add the α-Sulfophenylacetic acid solution to the amine solution with continuous stirring. Allow the mixture to cool gradually to room temperature. The less soluble diastereomeric salt should begin to crystallize. To maximize the yield, the flask can be further cooled in an ice bath.
-
Isolation of the Diastereomeric Salt: Collect the crystallized diastereomeric salt by vacuum filtration, washing with a small amount of the cold solvent.
-
Liberation of the Enriched Amine: The enantiomerically enriched amine can be recovered by dissolving the salt in water and adding a base (e.g., NaOH) to deprotonate the amine, followed by extraction with an organic solvent. For the purpose of ee determination by NMR, a small, representative sample of the diastereomeric salt mixture can be analyzed directly.
Part 2: NMR Analysis of Diastereomeric Salts
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the dried diastereomeric salt mixture in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Spectral Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. Protons close to the stereocenter are most likely to exhibit the largest chemical shift difference (Δδ).
-
Carefully integrate the areas of these two distinct signals.
-
-
Calculation of Diastereomeric and Enantiomeric Excess:
-
The diastereomeric ratio is determined directly from the integration of the selected signals.
-
Assuming the resolving agent is enantiomerically pure, the diastereomeric ratio of the salts corresponds to the enantiomeric ratio of the amine.
-
Enantiomeric Excess (% ee) = [ |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| ] x 100
-
Visualizing the Workflow and Principles
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for chiral resolution and ee determination.
Caption: Principle of converting enantiomers to separable diastereomers.
Conclusion and Expert Recommendations
The assessment of enantiomeric purity is a critical task in the lifecycle of a chiral molecule. The classical method of diastereomeric salt formation, utilizing a potent resolving agent like α-Sulfophenylacetic acid, remains a highly relevant and cost-effective technique, particularly for preparative scale resolutions. Its synergy with NMR spectroscopy provides a direct and structurally informative means of determining enantiomeric excess.
However, for high-throughput screening and the analysis of complex mixtures, modern chromatographic techniques such as chiral HPLC and SFC often provide superior resolution and speed. The ultimate choice of method should be guided by a thorough evaluation of the specific analytical challenge at hand. A multi-faceted approach, where a classical method like diastereomeric salt resolution is complemented by a high-resolution chromatographic technique, often represents the most robust strategy for ensuring the stereochemical integrity of your compounds.
References
-
BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
-
Ismail, O. H., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 28(10), 684-691.
-
H. Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 670-681.
-
Patel, S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate.
-
Yang, G., et al. (2008). Study on chiral resolution of three beta-blockers by affinity electrokinetic chromatography. Talanta, 75(1), 222-226.
-
LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
-
MDPI. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods.
-
Cherkaoui, S., et al. (2001). Enantioseparation of beta-blockers with two chiral centers by capillary electrophoresis using sulfated beta-cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 817-828.
-
MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
-
National Center for Biotechnology Information. (2022). Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study.
-
Wikipedia. (n.d.). Chiral resolution.
-
National Center for Biotechnology Information. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
-
National Center for Biotechnology Information. (2016). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
-
National Center for Biotechnology Information. (2015). Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR.
-
National Center for Biotechnology Information. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
-
BenchChem. (2025). A Comparative Guide to Determining Enantiomeric Excess in alpha-(4-Biphenylyl)benzylamine Applications.
-
Springer. (2017). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
-
TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
-
BenchChem. (2025). A Comparative Analysis of Diastereomeric Salts Formed with (R)-2-Acetoxy-2-Phenylacetic Acid in Chiral Resolution.
-
Queen's University Belfast. (n.d.). 1‐(+)‐Dehydroabietylimidazolium Salts as Enantiomer Discriminators for NMR Spectroscopy.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods | MDPI [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioseparation of beta-blockers with two chiral centers by capillary electrophoresis using sulfated beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Derivatization Reagents: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but many compounds, particularly amino acids and other biogenic amines, lack the necessary chromophores or fluorophores for sensitive detection. Pre-column derivatization addresses this challenge by chemically modifying the analyte to enhance its detectability and improve its chromatographic behavior. This guide provides an in-depth comparative analysis of four widely used derivatization reagents: o-Phthalaldehyde (OPA), Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC or AccQ-Tag).
The "Why" Behind Derivatization: Enhancing Detection and Separation
The primary goal of derivatization in HPLC is to attach a molecule—a "tag"—to the analyte of interest that imparts desirable properties.[1][2][3] This chemical modification is not merely a procedural step; it is a strategic decision to overcome analytical hurdles. The ideal derivatizing reagent should react rapidly and completely with the target analyte(s) under mild conditions, yield a single, stable product, and introduce a tag with strong ultraviolet (UV) absorbance or fluorescence for highly sensitive detection.[3][4] Furthermore, the derivatization process should not introduce interfering byproducts that complicate the resulting chromatogram.[4]
This guide will delve into the specifics of OPA, Dansyl Chloride, FMOC-Cl, and AccQ-Tag, examining their reaction mechanisms, optimal conditions, and performance characteristics to empower you to make an informed choice for your analytical needs.
o-Phthalaldehyde (OPA): The Workhorse for Primary Amines
OPA is a popular reagent for the derivatization of primary amines, favored for its rapid reaction and the high fluorescence of its derivatives.[5][6]
Mechanism of Action
OPA reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol (MCE) or 3-mercaptopropionic acid (3-MPA), in an alkaline environment to form a highly fluorescent isoindole derivative.[5][6] The thiol is a critical component of the reaction, and the choice of thiol can influence the stability of the resulting derivative.[5] A significant limitation of OPA is its inability to react with secondary amines, such as proline and hydroxyproline.[5]
Performance and Considerations
The primary advantage of OPA is the speed of the reaction, which is often complete in under a minute at room temperature.[7] This makes it suitable for automated pre-column derivatization.[8] The resulting derivatives are intensely fluorescent, allowing for detection in the picomole range.[6] However, a major drawback is the instability of the OPA-derivatized products.[7][9][10][11][12] This instability necessitates precise control over reaction and injection times to ensure reproducibility.[11] To address this, some methods involve the addition of an acid to quench the reaction and stabilize the derivatives.[7]
Dansyl Chloride: A Versatile Reagent for Primary and Secondary Amines
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with both primary and secondary amines, as well as phenolic hydroxyl groups.[13][14]
Mechanism of Action
Under alkaline conditions (typically pH 9.5-10.5), the nucleophilic amino group of the analyte attacks the electrophilic sulfonyl chloride of dansyl chloride.[13] This reaction forms a stable N-dansyl-sulfonamide derivative that is both UV-active and highly fluorescent.[13][14] The increased hydrophobicity of the dansylated product also improves its retention and separation on reversed-phase HPLC columns.[13]
Performance and Considerations
Dansyl chloride offers versatility by reacting with a broader range of functional groups compared to OPA.[13][14] The resulting derivatives are generally stable, allowing for more flexibility in sample handling and analysis.[13][15] The derivatization reaction, however, is slower than with OPA, often requiring incubation at elevated temperatures (e.g., 60-80°C) for 30-60 minutes.[13][16] Excess dansyl chloride can hydrolyze to the highly fluorescent dansyl sulfonic acid, which may interfere with the chromatogram, necessitating a quenching step or careful chromatographic separation.[17]
9-Fluorenylmethyl Chloroformate (FMOC-Cl): The Choice for Comprehensive Amino Acid Analysis
FMOC-Cl is a widely used reagent for the derivatization of both primary and secondary amines.[18][19] It is particularly valuable for the analysis of all amino acids, including the secondary amino acids that do not react with OPA.[20]
Mechanism of Action
The derivatization with FMOC-Cl involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate group.[19] This reaction, typically carried out in an alkaline buffer, forms a stable N-substituted carbamate.[19][21] The fluorenyl moiety provides a strong chromophore for UV detection and is also highly fluorescent, enabling sensitive detection.[18][19]
Performance and Considerations
FMOC-Cl provides stable derivatives suitable for automated analysis.[22][23] The reaction is relatively fast, typically proceeding to completion within minutes at room temperature.[22][24] A common challenge with FMOC-Cl is the formation of a major byproduct, FMOC-OH, from the hydrolysis of the reagent, which can interfere with the analysis.[23] Strategies to mitigate this include the use of a scavenger reagent, such as 1-aminoadamantane (ADAM), to react with excess FMOC-Cl.[24] For comprehensive amino acid analysis, OPA and FMOC-Cl are often used in a sequential derivatization scheme to quantify both primary and secondary amino acids.[5][20]
AccQ-Tag (AQC): The Standard for Stability and Simplicity
The AccQ-Tag reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is a component of a well-established system for amino acid analysis that derivatizes both primary and secondary amines.[25]
Mechanism of Action
AQC is an N-hydroxysuccinimide-activated carbamate that reacts with amino groups in a single, rapid step to form highly stable urea derivatives.[26] The reaction proceeds quickly, and excess reagent is hydrolyzed to 6-aminoquinoline (AMQ), N-hydroxysuccinimide (NHS), and carbon dioxide, with AMQ being the only significant, non-interfering byproduct that is easily separated chromatographically.[26]
Performance and Considerations
The standout feature of the AccQ-Tag method is the exceptional stability of the derivatized amino acids, which can be stable for up to a week at room temperature.[26] This robustness simplifies sample handling and allows for repeated analysis of the same sample. The derivatization process is straightforward and rapid, typically involving a short heating step to ensure the complete reaction.[27] The AccQ-Tag system is often provided as a complete kit with reagents, columns, and eluents optimized for amino acid analysis.[28][29][30][31]
Comparative Summary of Derivatization Reagents
| Feature | o-Phthalaldehyde (OPA) | Dansyl Chloride | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | AccQ-Tag (AQC) |
| Analyte Reactivity | Primary amines only[5] | Primary and secondary amines, phenols[13] | Primary and secondary amines[19] | Primary and secondary amines[25][26] |
| Reaction Speed | Very fast (< 1 min at RT)[7] | Slow (30-60 min at 60-80°C)[13][16] | Fast (minutes at RT)[22][24] | Fast (1 min at RT, 10 min at 55°C)[27] |
| Derivative Stability | Unstable[7][9][11] | Stable[13][15] | Stable[22][23] | Highly stable (up to 1 week at RT)[26] |
| Detection Method | Fluorescence[5][6] | UV and Fluorescence[13][14] | UV and Fluorescence[18][19] | Fluorescence and UV[26][31] |
| Key Advantages | Very fast reaction, high sensitivity[5][6] | Versatile, stable derivatives[13][15] | Reacts with secondary amines, stable derivatives[19][23] | Highly stable derivatives, simple procedure[26][27] |
| Key Disadvantages | Unstable derivatives, no reaction with secondary amines[5][11] | Slow reaction, potential for interfering byproducts[17][32] | Interfering byproduct (FMOC-OH)[23] | Proprietary system, byproduct peak[26] |
Experimental Workflows and Protocols
The following sections provide representative experimental protocols for each derivatization reagent. It is crucial to note that these are generalized procedures, and optimization for specific applications and instrumentation is highly recommended.
OPA Derivatization Workflow
Caption: OPA derivatization workflow for primary amino acids.
Protocol for OPA Derivatization:
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a suitable solvent, often as part of a borate buffer solution.
-
Sample Preparation: Dilute the amino acid sample or standard in borate buffer (pH ~9.5).
-
Derivatization: In an autosampler vial, mix the sample with the OPA reagent. The reaction proceeds rapidly at room temperature.[7]
-
Injection: Inject the derivatized sample into the HPLC system immediately after mixing.
-
Detection: Monitor the elution of the fluorescent derivatives using a fluorescence detector with excitation and emission wavelengths around 340 nm and 455 nm, respectively.[6]
Dansyl Chloride Derivatization Workflow
Caption: Dansyl chloride derivatization workflow.
Protocol for Dansyl Chloride Derivatization: [13]
-
Reagent Preparation: Prepare a fresh solution of dansyl chloride in acetonitrile. Prepare a carbonate/bicarbonate buffer of pH ~9.8.
-
Derivatization: To the amino acid sample in a microcentrifuge tube, add the derivatization buffer followed by the dansyl chloride solution. Vortex the mixture.
-
Incubation: Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60°C for 60 minutes).
-
Quenching: After incubation, add a quenching solution (e.g., methylamine) to react with the excess dansyl chloride.
-
Injection: Inject the final solution into the HPLC system.
-
Detection: Use a fluorescence detector (e.g., Ex: 340 nm, Em: 525 nm) or a UV detector.
FMOC-Cl Derivatization Workflow
Caption: FMOC-Cl derivatization workflow.
Protocol for FMOC-Cl Derivatization: [22][23][24]
-
Reagent Preparation: Prepare a solution of FMOC-Cl in acetonitrile. Prepare a borate buffer with a pH between 10 and 11.4.
-
Derivatization: Add the borate buffer to the amino acid sample, followed by the FMOC-Cl solution. Allow the reaction to proceed at room temperature for 5 to 40 minutes.
-
Quenching: Stop the reaction and consume excess FMOC-Cl by adding a scavenger reagent like 1-aminoadamantane (ADAM).
-
Injection: Filter the sample and inject it into the HPLC system.
-
Detection: Monitor the derivatives using a fluorescence detector with excitation and emission wavelengths of approximately 265 nm and 315 nm, respectively.[18]
AccQ-Tag (AQC) Derivatization Workflow
Caption: AccQ-Tag (AQC) derivatization workflow.
Protocol for AccQ-Tag Derivatization: [27][29]
-
Reagent Preparation: Reconstitute the AccQ-Tag reagent powder in the provided acetonitrile diluent.
-
Derivatization: In a sample vial, add the AccQ-Tag Ultra Borate Buffer to the amino acid sample. Add the reconstituted AccQ-Tag reagent to the vial.
-
Mixing and Heating: Immediately vortex the mixture. Heat the vial at 55°C for 10 minutes.
-
Injection: The sample is now ready for injection into the UPLC or HPLC system.
-
Detection: The derivatives can be detected by either fluorescence or UV detectors.[31]
Conclusion: Selecting the Optimal Reagent
The choice of a derivatization reagent for HPLC is a critical decision that depends on the specific analytical goals, the nature of the analytes, and the available instrumentation.
-
OPA is an excellent choice for the rapid and sensitive analysis of primary amines when sample throughput is high and secondary amines are not of interest.
-
Dansyl Chloride offers a robust and versatile option for both primary and secondary amines, with the benefit of stable derivatives, though at the cost of a longer reaction time.
-
FMOC-Cl is the reagent of choice for the comprehensive analysis of all amino acids, including proline, and is often used in conjunction with OPA for this purpose.
-
AccQ-Tag provides a streamlined and highly reproducible workflow with exceptionally stable derivatives, making it ideal for routine, high-precision amino acid analysis.
By understanding the underlying chemistry, performance characteristics, and procedural nuances of these reagents, researchers can confidently select and implement the most appropriate derivatization strategy to achieve accurate, reliable, and sensitive HPLC analysis.
References
- Waters Corporation. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol. OneLab.
-
Kutlán, D., & Molnár-Perl, I. (2003). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. Journal of Chromatography A, 987(1-2), 239-250. Retrieved from [Link]
-
Chhanikar, A. H., et al. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. Retrieved from [Link]
-
Tan, S. P., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Oriental Journal of Chemistry, 35(5). Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 282, 609-618. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). AccQ•Tag Ultra Derivatization Kit Care and Use Manual. Retrieved from [Link]
-
Nilsson, S. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal. Retrieved from [Link]
-
Chhanikar, A. H., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Retrieved from [Link]
-
Staruszkiewicz, W. F., & Bond, J. F. (1981). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. Journal of AOAC International, 64(3), 584-591. Retrieved from [Link]
-
Molnár-Perl, I. (2001). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study. Journal of Chromatography A, 931(1-2), 67-81. Retrieved from [Link]
-
De Simone, A., et al. (2009). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Food Analytical Methods, 2, 126-132. Retrieved from [Link]
-
Waters Corporation. (n.d.). How do AccQ•Fluor and AccQ•Tag Ultra reagents derivatize amino acids? Retrieved from [Link]
-
Waters Corporation. (n.d.). AccQ-Tag Ultra Derivatization Kits. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Takeuchi, T. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. Retrieved from [Link]
-
Waters Corporation. (n.d.). AccQ•Tag Columns for Amino Acid Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Shop AccQ-Tag Ultra Chemistry Kits. Retrieved from [Link]
-
Reddy, B. P., & Reddy, A. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 66-73. Retrieved from [Link]
-
Yuan, B. F., et al. (2020). Targeted quantification of amino acids by dansylation. Metabolites, 10(10), 406. Retrieved from [Link]
-
Molnár-Perl, I. (2007). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/2-mercaptoethanol reagent. ResearchGate. Retrieved from [Link]
-
de Freitas Silva, M., et al. (2009). Stability of OPA derivatives. The concentrations of glutamate (A) and... ResearchGate. Retrieved from [Link]
-
Metabolomics Workbench. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Retrieved from [Link]
-
MDPI. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 25(21), 12944. Retrieved from [Link]
-
Thangaraj, A., Bhardwaj, V., & Sahoo, S. K. (2019). A multi-analyte selective dansyl derivative for the fluorescence detection of Cu(ii) and cysteine. Photochemical & Photobiological Sciences, 18(5), 1143-1150. Retrieved from [Link]
-
Higashi, T. (2014). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. ResearchGate. Retrieved from [Link]
-
Caproiu, M. T., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences, 21(10), 3559. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. Retrieved from [Link]
-
Reddy, B. P., & Reddy, A. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 66-73. Retrieved from [Link]
-
American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]
-
Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(11), 748. Retrieved from [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Green Chemistry, 8(9), 765-768. Retrieved from [Link]
-
Zhang, X., et al. (2005). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Journal of Chromatography B, 822(1-2), 267-274. Retrieved from [Link]
Sources
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. actascientific.com [actascientific.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. diva-portal.org [diva-portal.org]
- 8. jasco-global.com [jasco-global.com]
- 9. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. total-synthesis.com [total-synthesis.com]
- 22. ikm.org.my [ikm.org.my]
- 23. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. waters.com [waters.com]
- 26. support.waters.com [support.waters.com]
- 27. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 28. Waters Corp AccQ-Tag Ultra Chemistry Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 29. lcms.cz [lcms.cz]
- 30. waters.com [waters.com]
- 31. waters.com [waters.com]
- 32. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Navigating the Safe Handling of alpha-Sulfophenylacetic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Comprehensive Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of chemical reagents is paramount in the fast-paced environment of research and drug development. This guide provides essential, in-depth procedural guidance for the use of alpha-Sulfophenylacetic acid, with a focus on personal protective equipment (PPE) and proper disposal protocols. By understanding the causal links between the chemical's properties and the prescribed safety measures, laboratory personnel can ensure a secure working environment and maintain the integrity of their research.
Understanding the Hazard: Why Specific PPE is Crucial
alpha-Sulfophenylacetic acid is a corrosive solid that presents multiple hazards upon exposure. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The Globally Harmonized System (GHS) classifications further highlight its potential for harm if swallowed, in contact with skin, or inhaled.[2] The sulfonic acid and carboxylic acid moieties contribute to its corrosive nature, necessitating a multi-faceted approach to personal protection.
Core Personal Protective Equipment (PPE) Requirements
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table summarizes the essential PPE for handling alpha-Sulfophenylacetic acid, tailored to mitigate its specific hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of solutions and airborne particles that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact, which can cause irritation. The choice of material should be based on the specific solvent used, if any, and the duration of handling. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles, which can cause respiratory tract irritation. The type of respirator and cartridge should be selected based on the potential concentration of airborne particles. |
Step-by-Step Guide to Safe Handling and PPE Usage
Adherence to a standardized workflow is critical to minimizing exposure risk. The following protocol outlines the procedural steps for safely handling alpha-Sulfophenylacetic acid in a laboratory setting.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of alpha-Sulfophenylacetic acid, from preparation to cleanup.
Operational Plan: Spill Management and First Aid
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined above.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the contained material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan: A Step-by-Step Protocol
Proper disposal of alpha-Sulfophenylacetic acid and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Caption: Step-by-step workflow for the proper disposal of alpha-Sulfophenylacetic acid waste.
Key Disposal Considerations:
-
Do Not Drain Dispose: Under no circumstances should alpha-Sulfophenylacetic acid or its solutions be disposed of down the drain.
-
Containerization: Use only chemically compatible and properly sealed containers for waste collection.
-
Labeling: All waste containers must be clearly and accurately labeled as hazardous waste, including the full chemical name.
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
By integrating these safety protocols and disposal procedures into your daily laboratory operations, you contribute to a culture of safety and ensure the responsible management of chemical reagents.
References
-
PubChem. (n.d.). alpha-Sulfophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
